2-bromo-N-(2,3-dimethylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQINBDNYXTWMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392271 | |
| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-89-4 | |
| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.
Introduction
N-aryl acetamides are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a bromine atom at the α-position of the acetamide group, as in this compound, provides a reactive handle for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the most common and efficient method for the preparation of this compound: the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This is followed by the departure of the bromide leaving group, resulting in the formation of the amide bond. A base is typically added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product side.
The overall reaction is as follows:
Caption: A streamlined workflow for the synthesis of this compound.
Safety Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [1]It may cause damage to organs through prolonged or repeated exposure. [2]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
2-Bromoacetyl bromide: This reagent is highly corrosive and causes severe skin burns and eye damage. It is also a lachrymator. [3]Handle with extreme care in a fume hood, and wear heavy-duty gloves and a face shield in addition to standard PPE. It reacts violently with water. [4]* Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area and away from ignition sources.
-
Acetone: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [1][2][3][5][6]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Below are the expected analytical data based on the structure and data from similar compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.0-8.5 (br s, 1H, NH)
-
δ 7.0-7.5 (m, 3H, Ar-H)
-
δ 4.0 (s, 2H, CH₂Br)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
δ 2.2 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 164-166 (C=O)
-
δ 135-138 (Ar-C)
-
δ 125-130 (Ar-C)
-
δ 30-32 (CH₂Br)
-
δ 14-20 (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
3250-3350 (N-H stretch)
-
3000-3100 (Ar C-H stretch)
-
2850-2950 (Alkyl C-H stretch)
-
1660-1680 (C=O stretch, amide I)
-
1520-1550 (N-H bend, amide II)
-
600-700 (C-Br stretch)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 241/243 ([M]⁺, isotopic pattern for Br), 162 ([M-Br]⁺), 121 ([C₈H₁₁N]⁺), 91 ([C₇H₇]⁺)
-
The characterization data for the closely related compound N-(2,4-dimethylphenyl)acetamide can be found in the PubChem database and can serve as a useful comparison. [7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the purity of starting materials. |
| Loss of product during work-up | - Ensure complete extraction from the aqueous layer. - Avoid excessive washing. | |
| Formation of multiple products (impurities) | Side reactions (e.g., dialkylation) | - Maintain a low reaction temperature during the addition of 2-bromoacetyl bromide. - Use the correct stoichiometry of reagents. |
| Oily product that does not solidify | Presence of impurities | - Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane. |
Conclusion
The synthesis of this compound via the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide is a reliable and straightforward method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent research and development activities.
References
-
Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods. Retrieved from a URL which is not available. [8]2. Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Retrieved from a URL which is not available. [9]3. PubChem. (n.d.). 2-Bromoacetamide. Retrieved from a URL which is not available. [10]4. PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [7]5. PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from a URL which is not available. [11]6. ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description. Retrieved from a URL which is not available. [12]7. Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [1]8. Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. Retrieved from a URL which is not available. [13]9. Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from a URL which is not available. [14]10. BLDpharm. (n.d.). 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [3]11. CPAChem. (2024). Safety data sheet - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [2]12. ResearchGate. (2015). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from a URL which is not available. [4]13. Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from a URL which is not available. [15]14. ResearchGate. (2025). Bromoacetyl Bromide | Request PDF. Retrieved from a URL which is not available. [16]15. Merck. (n.d.). 2,3-Dimethylaniline MSDS - 821222. Retrieved from a URL which is not available. [5]16. National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [17]17. Deepak Nitrite. (2021). SAFETY DATA SHEET 2,3-Xylidine. Retrieved from a URL which is not available. 18. ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from a URL which is not available. [18]19. NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from a URL which is not available. [19]20. Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from a URL which is not available. [20]21. ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from a URL which is not available. [21]22. ScienceLab.com. (2005). N,N-Dimethylaniline MSDS. Retrieved from a URL which is not available. [6]23. ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. Retrieved from a URL which is not available. [22]24. ChemicalBook. (n.d.). 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR spectrum. Retrieved from a URL which is not available. [23]25. MolCore. (n.d.). 2-bromo-N-(3,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [24]26. PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from a URL which is not available.
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- 11. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 24. molcore.com [molcore.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide (CAS No. 349120-89-4).[1] Aimed at researchers, analytical scientists, and professionals in drug development, this document outlines the core principles and detailed experimental protocols for structural elucidation using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The narrative emphasizes the causality behind methodological choices and provides a roadmap for interpreting spectral data to ensure unambiguous confirmation of molecular identity and purity. While a complete public-domain set of experimental spectra for this specific molecule is not available, this guide presents a robust analysis based on established spectroscopic principles and data from closely related structural analogs.
Introduction & Core Principles
The Molecule: this compound
This compound is a halogenated aromatic amide. Compounds of this class are pivotal building blocks in organic synthesis, often serving as intermediates in the development of pharmaceuticals and agrochemicals. The molecule incorporates several key structural features: a disubstituted aromatic ring, a secondary amide linkage, and an alpha-bromo aliphatic chain. Each of these features produces a distinct and predictable signature across various spectroscopic techniques.
The Imperative of Spectroscopic Confirmation
In any research or development pipeline, the unambiguous confirmation of a molecule's structure is a non-negotiable checkpoint. It validates the synthetic pathway, ensures purity, and forms the basis for all subsequent biological or material science investigations. A multi-technique spectroscopic approach, as detailed herein, provides orthogonal data points that, when combined, create a self-validating system for structural verification. This holistic approach moves beyond simple data collection to a deeper understanding of the molecule's electronic and vibrational properties.
Molecular Structure & Predicted Spectroscopic Features
A thorough analysis begins with a clear understanding of the molecular architecture. The numbering convention established below will be used for all subsequent spectral assignments.
Figure 1: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1 Rationale & Principles: ¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is governed by its local electronic environment, while signal multiplicity (splitting) reveals the number of neighboring protons, allowing for the elucidation of connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] The choice of CDCl₃ is common for nonpolar organic compounds and its residual solvent peak (~7.26 ppm) serves as a convenient internal reference.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[2] Ensure the solution is homogeneous and free of particulate matter.
-
Instrument Setup: Insert the sample into the spectrometer's probe.[3]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving high resolution and sharp peaks.[2]
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 32 scans, 2-second relaxation delay). The specific parameters may be adjusted to optimize signal-to-noise.
Predicted Data Interpretation & Signal Assignment
The ¹H NMR spectrum is expected to show five distinct sets of signals corresponding to the aromatic, amide, methylene, and two inequivalent methyl groups.
-
Aromatic Protons (H4, H5, H6): These three protons on the phenyl ring will appear in the typical aromatic region (δ 7.0–7.5 ppm). They form a coupled system. H5 is expected to be a triplet, coupled to both H4 and H6. H4 and H6 will appear as doublets, each coupled to H5. The exact chemical shifts are influenced by the directing effects of the amide and methyl groups.
-
Amide Proton (H7): This proton will typically appear as a broad singlet between δ 7.5–8.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water. Its integration should correspond to one proton.
-
Methylene Protons (H10): The two protons on the carbon adjacent to the bromine atom will appear as a sharp singlet around δ 4.0 ppm. The electronegative bromine and carbonyl group both deshield these protons, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (H12 & H13): The two methyl groups are chemically inequivalent due to their positions on the aromatic ring. They will appear as two distinct singlets, each integrating to three protons, likely in the region of δ 2.2–2.4 ppm.
Predicted ¹H NMR Data Summary
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-N (Amide) | 7.5 - 8.5 | Broad Singlet | 1H |
| Ar-H (H4, H5, H6) | 7.0 - 7.5 | Multiplet | 3H |
| CH₂Br (H10) | ~4.0 | Singlet | 2H |
| Ar-CH₃ (H12) | 2.2 - 2.4 | Singlet | 3H |
| Ar-CH₃ (H13) | 2.2 - 2.4 | Singlet | 3H |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Rationale & Principles: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single sharp line, providing a carbon "fingerprint" of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. For ¹³C NMR, a slightly higher concentration (20–50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[2]
-
Instrument Setup: Utilize the same locked and shimmed sample.
-
Acquisition: Select a standard proton-decoupled ¹³C NMR experiment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
Predicted Data Interpretation & Signal Assignment
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.
-
Carbonyl Carbon (C8): The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 165–170 ppm.
-
Aromatic Carbons (C1-C6): The six aromatic carbons will appear in the δ 110–140 ppm region. The carbons directly attached to substituents (C1, C2, C3) will have distinct chemical shifts from the others (C4, C5, C6).
-
Methylene Carbon (C10): The CH₂ carbon, bonded to the highly electronegative bromine atom, will be found in the aliphatic region but shifted downfield, typically around δ 25–35 ppm.
-
Methyl Carbons (C12 & C13): The two methyl carbons will appear at the most upfield region of the spectrum, likely between δ 15–25 ppm. Their chemical shifts will be slightly different, confirming their inequivalence.
Predicted ¹³C NMR Data Summary
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C8) | 165 - 170 |
| Ar-C (C1, C2, C3, C6) | 130 - 140 |
| Ar-CH (C4, C5) | 120 - 130 |
| CH₂Br (C10) | 25 - 35 |
| Ar-CH₃ (C12) | 15 - 25 |
| Ar-CH₃ (C13) | 15 - 25 |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
5.1 Rationale & Principles: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key groups like amides (C=O, N-H) and aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation.[4][5]
-
Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean.[5][6] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[6] This is crucial for obtaining a high-quality spectrum.[6]
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Interpretation of the Infrared Spectrum
The IR spectrum provides a clear fingerprint of the molecule's functional groups.[7]
-
N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹. This absorption is characteristic of the N-H bond in a secondary amide.[8]
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as a group of weaker absorptions just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will be found just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): This will be one of the strongest and sharpest peaks in the spectrum, appearing around 1660-1680 cm⁻¹. This intense absorption is a hallmark of the carbonyl group in an amide.[7][8]
-
N-H Bend (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is another characteristic feature of secondary amides. It appears as a strong peak near 1530-1550 cm⁻¹.[8][9]
-
C-Br Stretch: The carbon-bromine stretch will appear in the fingerprint region, typically between 600-700 cm⁻¹.
FT-IR Data Summary
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Weak-Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | 1530 - 1550 | Strong |
| C-Br Stretch | 600 - 700 | Medium |
Table 3: Key FT-IR absorption bands for this compound.
Mass Spectrometry (MS)
6.1 Principles of Electron Ionization (EI) Mass Spectrometry: EI-MS is a "hard" ionization technique where high-energy electrons bombard the analyte, causing it to ionize and fragment.[10][11] This extensive fragmentation provides a detailed fingerprint that can be used to deduce the molecule's structure.[12][13] The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and structural pieces of the molecule.
Experimental Protocol: EI-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced directly via a solids probe or, more commonly, through a gas chromatograph (GC-MS).[12]
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons.[10][12] This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M•⁺), and to induce fragmentation.[13]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Analysis of the Mass Spectrum and Fragmentation
The molecular weight of this compound is 242.12 g/mol .
-
Molecular Ion (M•⁺) Peak: A key feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 242 and m/z 244. This "M" and "M+2" pattern is a definitive indicator of a single bromine atom in the molecule.
-
Major Fragmentation Pathways: Amide fragmentation often involves cleavage of the bonds adjacent to the carbonyl group.[14][15]
-
Alpha-Cleavage (Loss of Bromomethyl Radical): Cleavage of the C8-C10 bond can lead to the loss of a •CH₂Br radical, resulting in a prominent acylium ion at m/z 148.
-
Amide Bond Cleavage: Cleavage of the N7-C8 bond is also a common pathway for amides.[15][16] This would result in the formation of a 2,3-dimethylaniline radical cation at m/z 121 and a bromoacetyl cation at m/z 121/123.
-
Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion would yield a fragment at m/z 162.
-
Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.
Mass Spectrometry Data Summary
| m/z Value | Proposed Identity | Notes |
| 242 / 244 | [M]•⁺ | Molecular ion peak; characteristic 1:1 bromine isotope pattern. |
| 162 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 148 | [C₉H₁₀NO]⁺ | Acylium ion from loss of •CH₂Br. |
| 121 | [C₈H₁₁N]•⁺ | 2,3-dimethylaniline radical cation from amide bond cleavage. |
Table 4: Predicted key fragments in the EI mass spectrum.
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of all data.
-
MS provides the molecular weight (242/244 amu) and confirms the presence of one bromine atom.
-
FT-IR confirms the presence of key functional groups: a secondary amide (N-H and C=O stretches) and an aromatic ring.
-
¹³C NMR confirms the carbon skeleton, showing 10 unique carbon environments, including a carbonyl, six aromatic carbons, a methylene, and two methyl groups.
-
¹H NMR puts the pieces together, showing the connectivity of the protons, confirming the 1,2,3-substitution pattern on the aromatic ring, and verifying the presence and environment of the CH₂, NH, and two distinct CH₃ groups.
This integrated workflow ensures a rigorous and self-validating confirmation of the target structure.
Figure 3: Workflow for integrated spectroscopic structure confirmation.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, FT-IR, and MS. By understanding the principles behind each technique and the predictable spectral features of the molecule's constituent parts, a scientist can confidently assemble a complete and accurate structural picture. This guide provides the foundational protocols and interpretive logic required to achieve this critical analytical goal, ensuring the integrity of research and development outcomes.
References
- Vertex AI Search. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
- Creative Proteomics. (n.d.). Electron Ionization.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Arctom Scientific. (n.d.). CAS NO. 349120-89-4 | this compound.
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2-bromo-N-(2,3-dimethylphenyl)acetamide CAS number and identifiers
An In-Depth Technical Guide to 2-bromo-N-(2,3-dimethylphenyl)acetamide
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, a validated synthesis protocol, its applications as a synthetic building block, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.
Compound Identification and Physicochemical Properties
This compound is an α-halo anilide, a class of compounds widely utilized as intermediates in organic synthesis. The presence of a reactive bromine atom alpha to the carbonyl group makes it an excellent electrophile for alkylating various nucleophiles.
Core Identifiers
Precise identification is critical for regulatory compliance, procurement, and research documentation. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 349120-89-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | [4][5] |
| Molecular Weight | 242.11 g/mol | [4] |
| InChIKey | ZQINBDNYXTWMSV-UHFFFAOYSA-N | |
| Common Synonyms | 2-bromo-N-(2,3-dimethyl-phenyl)-acetamide; N-(2,3-dimethylphenyl)-2-bromoacetamide | [2] |
Physicochemical Data
The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Notes |
| Appearance | Light grey powder/solid | [6] Typical for many organic solids. Color may vary based on purity. |
| Purity | ≥95% | Standard purity for commercial-grade reagents. Higher purity may be achieved via recrystallization. |
Synthesis Protocol and Mechanistic Rationale
The most direct and common method for synthesizing N-substituted acetamides is through the acylation of an amine. In this case, 2,3-dimethylaniline is acylated using a bromoacetyl halide.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide (or chloride). The steric hindrance from the two ortho/meta-methyl groups on the aniline slightly reduces its nucleophilicity, necessitating the use of a non-nucleophilic base to scavenge the HBr byproduct, which would otherwise protonate the starting aniline and halt the reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to provide a deeper understanding.
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as bromoacetyl bromide is highly reactive towards water. Pyridine acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the aniline starting material.[7]
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, minimizing the formation of potential side products.
-
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the flask via the dropping funnel over 30-45 minutes.
-
Rationale: A slight excess of the acylating agent ensures the complete consumption of the aniline. Slow addition is critical to manage the exothermicity of the reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup (Quenching): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Rationale: The HCl wash removes the pyridine and any unreacted aniline. The NaHCO₃ wash neutralizes any remaining acidic components. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in the bifunctional nature of the molecule: the reactive α-bromo group and the substituted phenyl ring.
Role as a Versatile Synthetic Intermediate
The primary application is in the alkylation of nucleophiles. The carbon-bromine bond is readily displaced by amines, thiols, alcohols, and other nucleophilic groups. This allows for the covalent attachment of the N-(2,3-dimethylphenyl)acetamido moiety to a target scaffold. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by modifying a lead compound. Acetamide derivatives are found in a wide range of biologically active compounds, including anti-inflammatory agents and COX-II inhibitors.[8]
Conceptual Application Workflow
The following diagram illustrates how this compound can be used to synthesize a more complex target molecule, a common workflow in drug discovery programs.
Caption: Role as an intermediate in the synthesis of a new chemical entity via SN2 reaction.
Safety, Handling, and Storage
Due to its reactive nature as an alkylating agent, proper handling of this compound is imperative.
GHS Hazard Information
The compound is classified with the following hazards.[2]
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H315 : Causes skin irritation.[2][6] H319 : Causes serious eye irritation.[2][6] H335 : May cause respiratory irritation.[2][6] |
Handling and Storage Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[2][6]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][6]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its utility as a synthetic intermediate for creating more complex molecules makes it a staple in many research and development laboratories. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application.
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Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Gowda, B. T., et al. (2008). N-(2,3-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
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starting materials for 2-bromo-N-(2,3-dimethylphenyl)acetamide synthesis
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide: Starting Materials and Core Methodology
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various fine chemicals and pharmacologically active compounds. The document details the primary starting materials, the underlying chemical principles of the synthetic route, a step-by-step experimental protocol, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule. The presence of a reactive bromine atom and an amide linkage makes it a valuable building block in organic synthesis. The bromoacetyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The N-(2,3-dimethylphenyl) moiety provides a specific steric and electronic profile that can be crucial for the biological activity of the final products. Its applications span the synthesis of novel agrochemicals, pharmaceuticals, and materials.[1][2]
Core Starting Materials: Selection and Rationale
The synthesis of this compound is primarily achieved through the acylation of an aromatic amine with an activated bromoacetylating agent. The judicious selection of these starting materials is paramount for achieving high yield and purity.
The Amine: 2,3-Dimethylaniline (2,3-Xylidine)
-
Chemical Identity: An aromatic amine with the chemical formula 2,3-(CH₃)₂C₆H₃NH₂.[3][4] It is a colorless to reddish-brown liquid that may darken upon exposure to air and light.[5]
-
Rationale for Selection: The primary amine group (-NH₂) in 2,3-dimethylaniline is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acylating agent.[6] The two methyl groups on the aromatic ring influence the electronic and steric properties of the molecule, which can be a desirable feature in the final product's structure-activity relationship.[2][6]
-
Procurement and Purity: For synthetic purposes, it is crucial to use high-purity 2,3-dimethylaniline (>98%).[4] Impurities can lead to side reactions and complicate the purification of the final product. It is commercially available from various chemical suppliers.[3][7]
The Acylating Agent: 2-Bromoacetyl Bromide
-
Chemical Identity: A highly reactive acyl halide with the chemical formula BrCH₂COBr. It is a colorless to yellowish fuming liquid with a pungent odor.[1]
-
Rationale for Selection: 2-Bromoacetyl bromide is an excellent acylating agent due to the presence of two good leaving groups (the bromide ions).[1][8] The carbonyl carbon is highly electrophilic, facilitating a rapid reaction with the nucleophilic amine.[][10] This reagent efficiently introduces the bromoacetyl group into the target molecule.[1]
-
Procurement and Purity: High-purity 2-bromoacetyl bromide (≥98%) is recommended for this synthesis. It is commercially available but requires careful handling due to its corrosive and lachrymatory nature.[11][12][13]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[10]
The Schotten-Baumann Reaction
The acylation of an amine with an acyl chloride or bromide in the presence of a base is a classic example of the Schotten-Baumann reaction.[14] The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, thus driving the reaction to completion.[14]
Reaction Mechanism
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure and Proton Transfer: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a bromide ion as a leaving group. Simultaneously, the base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the positive charge and forming the stable amide product.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative method and may require optimization based on laboratory conditions and the scale of the reaction.
Materials:
-
2,3-Dimethylaniline
-
2-Bromoacetyl bromide
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution with stirring.
-
Addition of Acylating Agent: Slowly add a solution of 2-bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[15]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[15]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.[15]
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[15]
-
Data Presentation
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18[3][4] | Colorless to reddish liquid[5] | 2[4] | 221-222 |
| 2-Bromoacetyl bromide | C₂H₂Br₂O | 201.84[1][8] | Colorless to yellowish fuming liquid[1] | - | 147-150[1][8] |
| This compound | C₁₀H₁₂BrNO | 242.11 | Off-white to pale yellow solid | - | - |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling: A Critical Imperative
Both starting materials for this synthesis are hazardous and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3][7][16] May cause damage to organs through prolonged or repeated exposure.[16][17] It is also toxic to aquatic life.[7][17]
-
2-Bromoacetyl bromide: Corrosive and causes severe skin burns and eye damage.[11] It is a lachrymator and reacts violently with water, alcohols, and bases.[13][18] Store in a cool, dry place away from incompatible materials.[8][11]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][16][17][18]
Conclusion
The synthesis of this compound is a straightforward yet powerful reaction that provides access to a valuable chemical intermediate. A thorough understanding of the properties of the starting materials, the reaction mechanism, and strict adherence to safety protocols are essential for a successful and safe synthesis. The protocol outlined in this guide provides a solid foundation for researchers to produce this compound with high yield and purity, enabling further exploration of its applications in various fields of chemical science.
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- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
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- ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide.
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2-bromo-N-(2,3-dimethylphenyl)acetamide reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive examination of the synthesis and reaction mechanism of this compound, a key α-halo amide intermediate. The primary synthetic route, a nucleophilic acyl substitution, is detailed from first principles, including an analysis of reagent roles and reaction kinetics. We further explore the synthetic versatility of the product, focusing on the reactivity of the α-carbon, which serves as a potent electrophilic site for subsequent carbon-heteroatom bond formation. This document is intended for researchers, scientists, and professionals in drug development who utilize amide synthesis and functionalized intermediates in the design of complex molecular architectures.
Introduction: Significance of α-Halo Amides
α-Halo amides, such as this compound, are a class of highly valuable synthetic intermediates. Their bifunctional nature—possessing both an amide linkage and a reactive carbon-halogen bond—renders them versatile building blocks in organic synthesis and medicinal chemistry.[1][2] The amide group is a ubiquitous feature in pharmaceuticals, contributing to molecular stability and hydrogen bonding interactions.[3] Simultaneously, the α-halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.[4][5]
The title compound is structurally analogous to key precursors in the synthesis of local anesthetics, such as Lidocaine, which is derived from a similar intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[6][7] Understanding the mechanistic underpinnings of its formation and subsequent reactivity is therefore crucial for its effective application in the development of novel chemical entities.
Core Synthesis: Nucleophilic Acyl Substitution Mechanism
The principal method for synthesizing this compound is the N-acylation of 2,3-dimethylaniline with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide.[][9] This transformation is a classic example of a nucleophilic acyl substitution reaction.[10][11]
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline, which acts as the nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the bromoacetyl halide. Acyl halides are particularly reactive because the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent halogen create a significant partial positive charge on the carbonyl carbon.[11][12] This attack results in the formation of a transient tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group—the halide ion (Br⁻ or Cl⁻)—is expelled.
-
Deprotonation: The resulting product is a protonated amide. A mild base, such as another molecule of 2,3-dimethylaniline, pyridine, or sodium acetate, removes the proton from the nitrogen atom. This final deprotonation step is crucial as it neutralizes the product and regenerates a neutral nucleophile, preventing the acidic byproduct (HBr or HCl) from protonating and deactivating the starting aniline.[12]
The overall reaction is typically exothermic and proceeds rapidly.[]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis, adapted from established methods for analogous anilide preparations.[7][13] All operations involving bromoacetyl halides must be conducted in a well-ventilated fume hood due to their corrosive and lachrymatory nature.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dimethylaniline | 121.18 | 6.06 g (6.1 mL) | 0.05 |
| Bromoacetyl bromide | 201.86 | 12.11 g (4.5 mL) | 0.06 |
| Glacial Acetic Acid | 60.05 | 45 mL | - |
| Sodium Acetate | 82.03 | 15 g | - |
| Deionized Water | 18.02 | 75 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C with continuous stirring. Causality: This step is critical to control the exothermic reaction between the amine and the highly reactive acyl halide, minimizing the formation of side products.
-
Addition of Acylating Agent: While maintaining the temperature below 20°C, slowly add bromoacetyl bromide (0.06 mol) dropwise to the stirred solution. An excess of the acylating agent is used to ensure complete conversion of the aniline.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Product Precipitation: In a separate beaker, prepare a solution of 15 g of sodium acetate in 75 mL of water. Add this solution to the reaction mixture in one portion. Trustworthiness: The sodium acetate solution serves two purposes: it acts as a base to neutralize the hydrobromic acid byproduct, and the addition of water decreases the solubility of the organic product, causing it to precipitate out of the solution.
-
Isolation: A white or off-white precipitate of this compound will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and salts. Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely.
Experimental Workflow Diagram
Conclusion
The synthesis of this compound is a robust and efficient process governed by the principles of nucleophilic acyl substitution. The reaction provides high yields of a valuable intermediate whose true synthetic power lies in the electrophilic nature of its α-carbon. This reactivity allows for a host of subsequent Sₙ2 transformations, making it a pivotal building block for constructing more complex molecules, particularly within the realm of pharmaceutical and medicinal chemistry. A thorough understanding of this mechanism is essential for scientists aiming to leverage this and similar α-halo amides in their synthetic endeavors.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archivepp.com [archivepp.com]
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- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 9. nbinno.com [nbinno.com]
- 10. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. cerritos.edu [cerritos.edu]
Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide: A Technical Guide
Abstract: This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-bromo-N-(2,3-dimethylphenyl)acetamide. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and data from structurally analogous compounds to offer a comprehensive spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar small molecules.
Introduction
This compound, with the chemical formula C₁₀H₁₂BrNO, is a substituted aromatic amide. The structural confirmation of such molecules is paramount in chemical synthesis and drug discovery, ensuring purity, identity, and the absence of unwanted byproducts. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity of atoms. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound, offering insights into the interpretation of its key spectroscopic features.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl groups, the methylene protons, and the amide proton.
Key Predicted ¹H NMR Signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Amide (-NH) | 7.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and exchange with trace amounts of water. |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 3H | The three protons on the dimethylphenyl ring will show complex splitting patterns due to coupling with each other. Their chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing amide group. |
| Methylene (-CH₂Br) | 4.0 - 4.2 | Singlet | 2H | The methylene protons are adjacent to an electron-withdrawing bromine atom and the carbonyl group, resulting in a downfield chemical shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
| Methyl (Ar-CH₃) | 2.2 - 2.4 | Singlet | 6H | The two methyl groups on the aromatic ring are chemically similar and are expected to appear as a single, sharp singlet due to the absence of adjacent protons for coupling. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.
Key Predicted ¹³C NMR Signals:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 165 - 170 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| Aromatic (Ar-C) | 125 - 140 | The six carbons of the dimethylphenyl ring will appear in this region. The carbons bearing the methyl groups and the amide group will have distinct chemical shifts from the others. |
| Methylene (-CH₂Br) | 28 - 35 | The methylene carbon is attached to an electronegative bromine atom, causing a downfield shift. |
| Methyl (Ar-CH₃) | 15 - 25 | The two methyl carbons on the aromatic ring are expected to have similar chemical shifts. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled
-
Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak and several characteristic fragment ions. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in isotopic patterns for bromine-containing fragments.
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| 241/243 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. The molecular weight is 242.12 g/mol . |
| 162 | [M - Br]⁺ | Loss of a bromine radical. |
| 148 | [M - CH₂Br]⁺ | Loss of the bromo-methylene radical. |
| 120 | [C₈H₁₀N]⁺ | Fragment corresponding to the dimethylaniline cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment in acetamides. |
Plausible Fragmentation Pathway:
X-ray crystal structure of N-(2,3-dimethylphenyl)bromoacetamide
An In-depth Technical Guide to the Predicted X-ray Crystal Structure of N-(2,3-dimethylphenyl)bromoacetamide
Executive Summary
N-aryl-α-haloacetamides are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional structure and intermolecular interactions. This guide provides a comprehensive technical overview of the anticipated . While a solved crystal structure for this specific molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, leverages a deep comparative analysis of the closely related parent compound, N-(2,3-dimethylphenyl)acetamide[1], and other structurally similar bromoacetamides. We will explore the causality behind synthetic and crystallographic choices, predict key structural parameters, and detail the expected supramolecular architecture, offering a robust framework for researchers in drug development and chemical sciences.
Part 1: Introduction - The Significance of N-Aryl-α-haloacetamides
The N-arylacetamide scaffold is a cornerstone in pharmaceutical design, appearing in numerous approved drugs. The introduction of an α-halogen, such as bromine, creates a reactive site, making these molecules valuable as synthetic intermediates and as potential covalent inhibitors in drug discovery[2]. The specific substitution pattern on the phenyl ring, in this case, the 2,3-dimethyl groups, critically influences the molecule's conformation by inducing steric effects. These steric constraints dictate the torsion angles between the phenyl ring and the acetamide side chain, which in turn governs the molecule's packing in the solid state and its interaction with biological targets. Understanding the precise crystal structure is therefore paramount for rational drug design, polymorphism screening, and the development of novel materials.
Part 2: Synthesis and Crystallization - A Predictive Protocol
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The protocols described herein are self-validating systems based on established and reliable chemical transformations.
Synthesis of N-(2,3-dimethylphenyl)bromoacetamide
The most direct and efficient method for synthesizing the title compound is the N-acylation of 2,3-dimethylaniline with a bromoacetylating agent. The reaction of an amine with an acyl halide is a well-established, high-yielding transformation[3].
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine, to the solution. Causality: The base is crucial for scavenging the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add bromoacetyl bromide or bromoacetyl chloride (1.05 eq.) dropwise to the stirred solution. Causality: The dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the acylation reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is fully consumed[3].
-
Workup & Purification: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(2,3-dimethylphenyl)bromoacetamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)bromoacetamide.
Crystallization Strategy
The growth of single crystals is often the most challenging step. A slow evaporation technique from a suitable solvent system is a reliable starting point.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent. For acetanilides, ethanol is often an excellent choice, as demonstrated in the crystallization of the parent compound N-(2,3-dimethylphenyl)acetamide[1]. Other potential solvents include methanol, acetone, or ethyl acetate.
-
Slow Evaporation: Cover the vial or beaker with parafilm and pierce a few small holes with a needle.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Causality: Slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for forming large, well-defined single crystals. Preventing rapid temperature fluctuations or physical disturbances is key to avoiding the formation of polycrystalline powder.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Part 3: X-ray Crystallography - From Data to Structure
The following section outlines the standard workflow for single-crystal X-ray diffraction (SC-XRD), grounded in the methodologies reported for analogous structures[1][4].
X-ray Crystallography Workflow Diagram
Caption: Standard workflow for single-crystal X-ray structure determination.
Data Collection and Processing
A suitable crystal would be mounted on a modern diffractometer (e.g., an Oxford Diffraction Xcalibur or Bruker SMART CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source[1][4]. Data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. The collected raw data is then processed—integrated, scaled, and corrected for absorption effects—using software like CrysAlis RED to produce a reflection file[1].
Structure Solution and Refinement
The structure is typically solved using direct methods with programs like SHELXS and refined by full-matrix least-squares on F² using SHELXL[1]. In this process, the atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are generally located in the difference Fourier map and refined using a riding model[1][5].
Part 4: Structural Analysis and Discussion
Molecular Conformation and Geometry (A Comparative Analysis)
The crystal structure of N-(2,3-dimethylphenyl)acetamide provides a highly reliable template for predicting the structure of its bromo-derivative[1]. The addition of a bromine atom to the acetyl methyl group is expected to have minimal impact on the core conformation but will significantly affect the unit cell parameters and intermolecular interactions.
The conformation of the N-H bond relative to the phenyl ring substituents is a key structural feature. In the parent compound, the N-H bond is syn to both the 2- and 3-methyl groups[1]. This conformation is likely preserved in the bromo-derivative. The C=O bond is consistently found to be anti to the N-H bond across the amide linkage, a common feature in acetanilides that facilitates the formation of strong hydrogen bonds[1][5].
Table 1: Crystallographic Data Comparison
| Parameter | N-(2,3-dimethylphenyl)acetamide[1] | N-(2,3-dimethylphenyl)bromoacetamide (Predicted) |
| Chemical Formula | C₁₀H₁₃NO | C₁₀H₁₂BrNO |
| Formula Weight | 163.21 g/mol | 242.12 g/mol |
| Crystal System | Monoclinic | Monoclinic (likely) |
| Space Group | P2₁/n | P2₁/n (likely) |
| a (Å) | 4.7961 (5) | ~4.9 - 5.2 |
| b (Å) | 12.385 (1) | ~12.5 - 13.0 |
| c (Å) | 15.475 (2) | ~15.8 - 16.5 |
| β (°) | 96.23 (1) | ~95 - 98 |
| V (ų) | 913.78 (17) | ~1000 - 1100 |
| Z | 4 | 4 |
| Dcalc (Mg m⁻³) | 1.186 | ~1.45 - 1.55 |
Justification for Predictions: The space group and crystal system are often conserved in closely related structures. The increase in molecular weight and volume due to the bulky and heavy bromine atom will lead to an expansion of the unit cell volume (V) and a significant increase in the calculated density (Dcalc).
Supramolecular Assembly and Intermolecular Interactions
The dominant intermolecular interaction governing the crystal packing of N-arylacetamides is the N-H···O hydrogen bond[4][6]. In the parent N-(2,3-dimethylphenyl)acetamide, these hydrogen bonds link molecules into supramolecular chains that propagate along the crystallographic a-axis[1]. This highly directional and robust interaction is almost certain to be the primary packing motif in the bromo-derivative as well.
Table 2: Hydrogen-Bond Geometry for N-(2,3-dimethylphenyl)acetamide[1]
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1N···O1 | 0.85 (3) | 2.06 (3) | 2.901 (3) | 169 (3) |
This geometry represents a strong, nearly linear hydrogen bond that will dictate the formation of similar chains in the title compound. Additionally, the presence of the bromine atom introduces the possibility of weaker C-H···Br or Br···O interactions, which could further influence the three-dimensional packing of these chains[7].
Hydrogen Bonding Diagram
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A Technical Guide to the Solubility of 2-bromo-N-(2,3-dimethylphenyl)acetamide in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For a compound like 2-bromo-N-(2,3-dimethylphenyl)acetamide, a molecule with potential applications in medicinal chemistry, understanding its behavior in various solvent systems is not merely an academic exercise. It is a critical determinant of its viability as a therapeutic agent. Poor solubility can lead to low bioavailability, hinder formulation development, and complicate purification processes. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering both theoretical predictions and practical methodologies for its assessment.
Molecular Profile of this compound
To comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule, with the chemical formula C₁₀H₁₂BrNO, possesses a complex interplay of functional groups that dictate its interaction with various solvents.
-
The Aromatic Core: The 2,3-dimethylphenyl group is a bulky, nonpolar moiety. This aromatic ring system, with its delocalized π-electrons and methyl substituents, contributes significantly to the compound's hydrophobic character.
-
The Amide Linkage: The acetamide group (-NH-C=O) introduces a degree of polarity. The nitrogen and oxygen atoms are capable of participating in hydrogen bonding, acting as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature suggests potential solubility in more polar solvents.
-
The Halogen Substituent: The bromine atom attached to the acetyl group is an electronegative and polarizable atom, further influencing the molecule's overall polarity and its potential for dipole-dipole interactions.
The balance between the hydrophobic phenyl ring and the more polar acetamide and bromo functionalities will ultimately govern its solubility profile.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[1] A summary of these predictions is presented in the table below. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The large, nonpolar 2,3-dimethylphenyl group dominates the molecular structure, making it poorly soluble in a highly polar solvent like water. |
| Methanol / Ethanol | Moderate | These polar protic solvents can engage in hydrogen bonding with the amide group, while their alkyl chains can interact with the aromatic ring.[2] |
| Acetone | High | As a polar aprotic solvent, acetone can effectively solvate the polar amide group through dipole-dipole interactions without the steric hindrance of hydrogen bonding with the solvent itself. |
| Dichloromethane | High | The polarity of dichloromethane is well-suited to interact with the various polar and nonpolar regions of the molecule. |
| Toluene | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the dimethylphenyl ring of the solute. |
| Hexane | Very Low | Hexane is a nonpolar solvent and will have very limited interaction with the polar amide functionality of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces in the solid solute and effectively solvating both polar and nonpolar regions. |
Experimental Determination of Solubility: A Validated Protocol
To move beyond prediction and obtain quantitative solubility data, a robust experimental methodology is essential. The following protocol outlines the widely accepted isothermal shake-flask method, a self-validating system for determining equilibrium solubility.[3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled orbital shaker
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours. This extended mixing ensures that the solvent is fully saturated with the solute.[3]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to permit the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.[3]
-
Data Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This process can be conceptualized as two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The following diagram illustrates the molecular interactions at play.
Caption: Energy changes during the dissolution process.
For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice energy of the solid and the cohesive forces of the solvent.
In the case of this compound, its crystal lattice energy will be influenced by intermolecular forces such as hydrogen bonding between the amide groups and van der Waals forces between the aromatic rings. Solvents that can effectively disrupt these interactions and form new, stable interactions with the solute will exhibit higher solvating power.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the nature of the solvent. While theoretical predictions provide a valuable starting point, rigorous experimental determination using standardized protocols like the shake-flask method is indispensable for obtaining accurate and reliable data. The insights gained from a thorough understanding of its solubility are paramount for advancing the development of this compound in pharmaceutical and other chemical applications.
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved January 17, 2026, from [Link]
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Solubility of Things. (n.d.). Acetamide. Retrieved January 17, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved January 17, 2026, from [Link]
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Collegedunia. (n.d.). Acetamide: Production, Structure, Properties and Solubility. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K | Request PDF. Retrieved January 17, 2026, from [Link]
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Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved January 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved January 17, 2026, from [Link]
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MOLBASE. (n.d.). 2-bromo-N-(sec-butyl)-N-(2,4-dimethylphenyl)acetamide. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). N-Bromoacetamide. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved January 17, 2026, from [Link]
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ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved January 17, 2026, from [Link]
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In-Depth Technical Guide to the Health and Safety Handling of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the essential health and safety protocols for handling 2-bromo-N-(2,3-dimethylphenyl)acetamide (CAS No. 349120-89-4) in a research and development setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to deliver in-depth, field-proven insights into the safe handling, storage, and disposal of this compound. By elucidating the causality behind experimental choices and outlining self-validating protocols, this guide aims to foster a culture of safety and scientific integrity. The content herein is grounded in authoritative sources and established safety principles for handling reactive alpha-haloacetamide compounds.
Introduction: Understanding the Hazard Profile
This compound is a versatile reagent and building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents.[1] Its utility is derived from the reactivity of the α-carbon and the nature of the bromine atom as an effective leaving group, making it a potent alkylating agent.[2] This inherent reactivity, however, necessitates a thorough understanding of its potential hazards to ensure safe handling.
The primary hazards associated with this compound are its irritant properties, affecting the skin, eyes, and respiratory system.[3] While specific toxicological data for this compound is limited, the broader class of α-bromoacetamides has been shown to possess potent cytogenetic and developmental toxicity in animal studies.[4] Therefore, a cautious and well-informed approach is paramount. This guide will systematically address hazard identification, risk mitigation strategies, and emergency preparedness.
Physicochemical and Toxicological Profile
A foundational element of safe handling is a comprehensive understanding of the compound's properties and its interactions with biological systems.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 349120-89-4 | [3][5] |
| Molecular Formula | C₁₀H₁₂BrNO | [6] |
| Molecular Weight | 242.11 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically >95% | [3][7] |
Toxicological Assessment
While a complete toxicological profile for this compound is not available, data from analogous compounds, such as 2-bromoacetamide, provide critical insights into its potential health effects.
-
Acute Effects: Classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[3] Contact can lead to redness, itching, and inflammation of the skin and severe eye damage.[3] Inhalation may irritate the respiratory tract.[3] Related compounds like bromoacetate are known to be highly toxic and can cause delayed health effects.[8]
-
Chronic Effects: Long-term exposure risks are not well-documented for this specific compound. However, the parent compound, acetamide, is recognized as a potential liver toxin and has been shown to cause liver cancer in animal studies.[9]
-
Mechanism of Toxicity: The primary mechanism of toxicity for α-bromoacetamides is their action as alkylating agents. They can react with nucleophilic functional groups in biological macromolecules like proteins and DNA, leading to cellular dysfunction and potential mutagenicity.[10] Recent studies on 2-bromoacetamide have shown it can impair oocyte maturation by disrupting the cytoskeleton, highlighting its potential reproductive toxicity.[4]
The Core of Safe Handling: A Multi-Layered Approach
A robust safety protocol is not a single action but a system of reinforcing measures encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The following diagram illustrates the decision-making process for establishing a safe work environment.
Caption: Decision Workflow for Safe Handling.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate personnel from the hazard. For a powdered irritant and potential toxin like this compound, these are non-negotiable.
-
Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] The fume hood provides a contained workspace and protects the user from respiratory exposure.
-
Containment: For procedures with a high potential for aerosolization (e.g., weighing, transferring powders), a glove box or a powder containment hood (also known as a downflow booth) offers a higher level of protection by creating a physical barrier.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Administrative Controls: Standard Operating Procedures (SOPs)
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access to these areas should be restricted to trained personnel.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment before beginning any work.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or apply cosmetics in the laboratory.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling the solid or its solutions to protect against splashes and airborne particles.[3]
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Given that no specific glove breakthrough data is available, it is prudent to double-glove and change gloves frequently, especially if contamination is suspected.
-
Body Protection: A full-length laboratory coat, worn fully buttoned, is required.[3] For large-scale operations or when there is a significant risk of spillage, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required for certain high-risk procedures or in emergency situations.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure safety at each step.
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Tare a suitable container on a balance located inside the fume hood or a containment enclosure. Carefully transfer the desired amount of this compound to the container using a spatula. Avoid creating dust.
-
Dissolution: Add the solvent to the container while still in the fume hood. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.
-
Cleanup: Decontaminate the spatula and any other equipment that came into contact with the compound (see Section 5.2). Wipe down the work surface with a damp cloth, and dispose of the liner and cloth as hazardous waste.
Chemical Reactivity and Incompatibilities
As an α-haloacetamide, this compound is susceptible to nucleophilic attack. It is crucial to avoid unintended reactions.
-
Strong Bases: Avoid strong bases (e.g., sodium hydroxide, potassium hydroxide) as they can promote elimination or substitution reactions, potentially generating hazardous byproducts.[12]
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents (e.g., permanganates, chromates) as they can lead to vigorous and potentially explosive reactions.[13]
-
Nucleophiles: Be aware that common laboratory nucleophiles (e.g., amines, thiols, azides) will react with this compound. While often the intended reaction, accidental mixing can lead to uncontrolled reactions.
-
Hydrolysis: The compound may undergo hydrolysis, especially under acidic or basic conditions, to release bromoacetic acid and 2,3-dimethylaniline.[9][14]
Emergency Procedures: Preparedness and Response
A critical component of a safe laboratory environment is a well-defined plan for responding to emergencies.
Spill Response
The response to a spill should be swift, methodical, and safe. The following flowchart outlines the general procedure.
Caption: Spill Response Protocol.
Decontamination and Neutralization Protocol
Due to its reactivity as an alkylating agent, simple absorption is insufficient for full decontamination. The reactivity should be chemically quenched.
-
Prepare Decontamination Solution: A freshly prepared 5% solution of sodium thiosulfate in water can be used to neutralize the reactive bromoacetyl group.
-
Application: For a solid spill, first gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[11] Then, slowly add the sodium thiosulfate solution to the absorbent material, ensuring it is fully wetted. For a liquid spill (solution), contain the spill with absorbent pads and then apply the decontamination solution.
-
Contact Time: Allow the decontamination solution to remain in contact with the spilled material for at least one hour to ensure complete reaction.
-
Collection and Disposal: Collect the neutralized mixture using a scoop or other appropriate tools and place it in a clearly labeled hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water, followed by a final rinse.[10]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3]
Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances such as strong bases and oxidizing agents.
-
The storage area should be clearly labeled with the identity of the compound and its hazards.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[3]
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[15][16] Do not mix with non-halogenated waste streams to avoid increased disposal costs and complications.[17]
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area with secondary containment.[17]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3]
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of robust safety protocols. By integrating the principles of the hierarchy of controls—from engineering solutions to meticulous personal practices—researchers can effectively mitigate the risks associated with this reactive compound. This guide serves as a foundational document to be adapted into laboratory-specific Standard Operating Procedures, thereby ensuring a safe and productive research environment.
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Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.[2]
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Clinivex. (n.d.). 2-Bromo-N-(2,4-dimethylphenyl)acetamide. Retrieved from Clinivex website.[5]
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PubMed. (2024, March 1). 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton. Ecotoxicology and Environmental Safety.[4]
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RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.[14]
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ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.[16]
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StudySoup. (n.d.). (S)-1-Bromo-1,2-diphenylethane reacts with a strong base.[12]
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CAMEO Chemicals, NOAA. (n.d.). N-BROMOACETAMIDE.[8]
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ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description.[6]
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Chemistry LibreTexts. (2019, June 2). Oxidizing Agents.[20]
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Organic Chemistry Portal. (n.d.). Oxidizing Agents.[13]
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ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.[21]
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MedChemExpress. (n.d.). N-Bromoacetamide | Chemical Compound.[22]
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Vector Labs. (n.d.). Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃.[23]
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Chemia. (n.d.). A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10).[4]
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PubChem. (n.d.). N-Bromoacetamide | C2H4BrNO | CID 4353.[24]
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NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.[25]
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Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.[26]
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ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides.[27]
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NIH. (n.d.). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide.[28]
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NIH. (n.d.). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds.[30]
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Amanote Research. (n.d.). (PDF) Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid.[9]
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Doubtnut. (2020, July 26). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@).[31]
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Methodological & Application
Application Notes & Protocols: The Utility of 2-bromo-N-(2,3-dimethylphenyl)acetamide as a Versatile Synthetic Intermediate
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This reagent is a valuable building block in organic synthesis, primarily serving as a potent electrophile for the introduction of the N-(2,3-dimethylphenyl)acetamido moiety onto various nucleophilic scaffolds.
Introduction: Properties, Structure, and Significance
This compound (CAS No. 349120-89-4) is a member of the α-haloacetamide family, a class of compounds widely recognized for their utility in constructing carbon-heteroatom bonds.[1][2] Its chemical structure combines two key features that drive its reactivity and application:
-
An Activated Alkyl Halide: The bromine atom is positioned on the carbon alpha to a carbonyl group. The electron-withdrawing nature of the adjacent amide carbonyl polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.
-
A Sterically Defined Aryl Group: The 2,3-dimethylphenyl (2,3-xylidyl) group provides a specific steric and electronic profile. The ortho-methyl group can influence the conformation of the amide bond and the rotational freedom around the N-aryl bond, which can be critical in designing molecules with specific three-dimensional shapes for biological targets.[3][4]
These features make it an ideal intermediate for the synthesis of a wide range of organic molecules, including pharmaceutical precursors, agrochemicals, and materials science building blocks.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 349120-89-4 | [6][7] |
| Molecular Formula | C₁₀H₁₂BrNO | [8] |
| Molecular Weight | 242.11 g/mol | [9] |
| Appearance | Typically a solid (e.g., white to off-white powder) | General knowledge |
| Purity (Typical) | ≥95% | [6][8] |
Synthesis of the Intermediate: A Standard Protocol
The most direct and common method for preparing this compound is the acylation of 2,3-dimethylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.
Principle and Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction generates hydrogen bromide (HBr) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or an excess of the starting aniline) to prevent protonation of the starting amine and drive the reaction to completion.
Caption: Workflow for the synthesis of the title compound.
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethylaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Acylation: Dissolve bromoacetyl bromide (1.05 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Senior Application Scientist's Notes:
-
Causality of Reagent Choice: The use of a non-nucleophilic tertiary amine like triethylamine is crucial. It efficiently scavenges the HBr byproduct without competing with the primary aniline nucleophile. Using an excess of the starting 2,3-dimethylaniline as the base is possible but can complicate purification.
-
Solvent Selection: Dichloromethane is often preferred for its ability to dissolve the starting materials and its low boiling point, which facilitates removal. However, for less soluble starting materials, THF or acetonitrile may be used. Ensure all solvents are anhydrous to prevent hydrolysis of the acid bromide.
-
Troubleshooting: If the reaction stalls, it may be due to insufficient base or wet conditions. A slight excess of the acylating agent (1.05 eq) is recommended to ensure complete conversion of the valuable aniline.
Core Application: Electrophilic Alkylation of Nucleophiles
The primary utility of this compound is as an alkylating agent in SN2 reactions. A wide variety of soft and hard nucleophiles can displace the bromide, forming a new covalent bond.
Caption: General scheme for Sₙ2 alkylation reactions.
Protocol: S-Alkylation of a Thiol
This protocol details the synthesis of an S-alkylated product, a common structural motif in various biologically active molecules.
-
Setup: In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol, 1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) to the solution and stir for 15-20 minutes at room temperature to generate the thiolate anion in situ.
-
Alkylation: Add this compound (1.05 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a beaker containing ice water. This will often precipitate the crude product.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and air dry.
-
If no precipitate forms (or if the product is an oil), extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 2: Example Reagent Quantities for S-Alkylation
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |
| Thiophenol | 1.0 | 110.18 | 110 mg |
| K₂CO₃ | 1.5 | 138.21 | 207 mg |
| This compound | 1.05 | 242.11 | 254 mg |
| DMF | - | - | 5 mL |
Safety, Handling, and Storage
As an α-haloacetamide, this reagent requires careful handling.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6][10] It is a lachrymator and a potent alkylating agent, meaning it can react with biological nucleophiles.
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and moisture.
-
Summary and Outlook
This compound is a highly effective and versatile synthetic intermediate. Its straightforward synthesis and predictable reactivity as an electrophile make it an essential tool for introducing the N-(2,3-dimethylphenyl)acetamido group. This moiety is valuable for constructing libraries of compounds for drug discovery, developing new agrochemicals, and synthesizing functional organic materials. The protocols provided herein offer a robust starting point for researchers to leverage the full potential of this important chemical building block.
References
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Title: 2,6-Xylidine. Source: Wikipedia. URL: [Link]
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Title: SYNTHESES OF S-XYLIDINE. Source: American Chemical Society. URL: [Link]
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Title: Xylidine. Source: Grokipedia. URL: [Link]
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Title: N-BROMOACETAMIDE. Source: Organic Syntheses. URL: [Link]
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Title: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]
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Title: 2-Bromo-N-(4-bromophenyl)acetamide. Source: ResearchGate. URL: [Link]
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Title: 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: N-(2,3-Dimethylphenyl)acetamide. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: Mefenacet. Source: PubChem. URL: [Link]
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Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Source: PubMed Central. URL: [Link]
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Title: 2-bromo-N-(sec-butyl)-N-(2,4-dimethylphenyl)acetamide. Source: MOLBASE. URL: [Link]
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Title: Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Source: MDPI. URL: [Link]
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Application Note: Strategic N-Alkylation using 2-Bromo-N-(2,3-dimethylphenyl)acetamide for Amine Functionalization
Abstract
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines utilizing 2-bromo-N-(2,3-dimethylphenyl)acetamide. This protocol is particularly relevant for the synthesis of complex molecules in medicinal chemistry and materials science, where precise functionalization of amine-containing scaffolds is critical. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss key optimization strategies to ensure high yield and purity.
Introduction: The Significance of N-Alkylation
N-alkylation is a fundamental transformation in organic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is a cornerstone in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The introduction of alkyl groups to an amine can profoundly alter its steric and electronic properties, thereby modulating its reactivity, basicity, and biological activity.
α-Haloacetamides, such as this compound, are particularly effective alkylating agents. The presence of the electron-withdrawing acetamide group activates the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic attack by an amine. The 2,3-dimethylphenyl substituent provides steric bulk, which can influence the selectivity of the reaction and the properties of the final product.
Reaction Mechanism and Rationale
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophile.
Figure 2: Experimental workflow for N-alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 mmol, 1.0 equiv), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv), and anhydrous acetonitrile (10 mL).
-
Initial Stirring: Stir the resulting suspension at room temperature for 10 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Optimization and Troubleshooting
-
Choice of Base: While potassium carbonate is a cost-effective and generally effective base, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) can be used. Cs₂CO₃ is a stronger base and can be beneficial for less reactive amines.
-
Solvent Selection: Acetonitrile is a good starting point, but other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed, especially for reactions that require higher temperatures.
-
Temperature: The reaction temperature is a critical parameter. For highly reactive amines, the reaction may proceed at room temperature, while less nucleophilic amines may require heating to 80 °C or higher.
-
Side Reactions: A potential side reaction is the over-alkylation of primary amines to form the tertiary amine. This can be minimized by using a slight excess of the amine relative to the alkylating agent.
-
Purity of Reagents: The use of anhydrous solvents and reagents is crucial for the success of the reaction, as water can hydrolyze the bromoacetamide.
Safety Considerations
This compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin. Always consult the Safety Data Sheet (SDS) before handling this reagent.
Conclusion
The N-alkylation of amines using this compound is a robust and versatile method for the synthesis of a wide range of functionalized molecules. The protocol outlined in this application note provides a solid foundation for researchers to successfully implement this transformation in their own work. By understanding the underlying mechanism and key reaction parameters, this method can be effectively optimized to achieve high yields and purities.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Royal Society of Chemistry. (n.d.). Nucleophilic substitution. Retrieved from [Link]
Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds from 2-bromo-N-(2,3-dimethylphenyl)acetamide
Introduction
2-bromo-N-(2,3-dimethylphenyl)acetamide is a readily accessible and highly versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring an N-aryl group substituted with a reactive α-bromoacetamide side chain, is primed for intramolecular cyclization reactions. These reactions are cornerstone strategies in medicinal chemistry for building molecular complexity and accessing privileged scaffolds. This guide provides an in-depth exploration of the synthetic pathways originating from this starting material, with a focus on the formation of oxindoles and quinolinones—core structures found in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The protocols detailed herein are designed for researchers in synthetic chemistry and drug development, offering not just procedural steps but also the underlying mechanistic rationale to empower experimental design and troubleshooting.
Core Synthetic Strategy: Intramolecular C-H Arylation
The primary strategy for converting this compound into heterocyclic systems is through intramolecular cyclization. This is most commonly achieved via palladium-catalyzed C-H activation and subsequent C-C bond formation. The N-(2,3-dimethylphenyl) group presents two potential sites for cyclization: the C6 position to form a five-membered ring (oxindole) or the C4 position to form a seven-membered ring. However, the formation of the five-membered oxindole ring is kinetically and thermodynamically favored. A related transformation can lead to six-membered quinolinone structures under different mechanistic pathways.
The general mechanism for the palladium-catalyzed synthesis of oxindoles involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the acetamide. This is followed by an intramolecular C-H activation/arylation step at the ortho-position of the aniline ring, and finally, reductive elimination to release the oxindole product and regenerate the Pd(0) catalyst.[3]
Logical Workflow for Heterocycle Synthesis
Below is a generalized workflow for the synthetic transformations discussed in this guide.
Figure 1: General synthetic routes from the precursor.
Application Protocol 1: Synthesis of 1,4,5-Trimethyl-1,3-dihydro-2H-indol-2-one (Oxindole)
This protocol details the palladium-catalyzed intramolecular arylation for the synthesis of the corresponding oxindole derivative. The choice of ligand and base is critical for achieving high yields and selectivity.[3]
Principle
The reaction proceeds via an intramolecular Heck-type cyclization. A palladium(0) catalyst, stabilized by a phosphine ligand, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes an intramolecular C-H activation at the ortho-position of the dimethylphenyl ring, followed by reductive elimination to form the oxindole product and regenerate the Pd(0) catalyst. The base is required to facilitate the C-H activation step and neutralize the HBr byproduct.
Experimental Workflow
Figure 2: Workflow for oxindole synthesis.
Materials and Reagents
| Reagent | CAS No. | Supplier | Purity | Notes |
| This compound | 55650-36-7 | Various | >97% | Starting material |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | >98% | Catalyst precursor |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 13716-12-6 | Various | 99% | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | >99% | Base |
| Toluene, Anhydrous | 108-88-3 | Various | >99.8% | Solvent |
| Ethyl Acetate | 141-78-6 | Various | ACS Grade | For work-up and chromatography |
| Hexanes | 110-54-3 | Various | ACS Grade | For chromatography |
| Celite® | 61790-53-2 | Various | - | Filtration aid |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 242.13 mg).
-
Reagent Addition: Add palladium(II) acetate (0.05 mmol, 11.2 mg), tri(tert-butyl)phosphine (0.1 mmol, 20.2 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure 1,4,5-trimethyl-1,3-dihydro-2H-indol-2-one.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.0-7.2 (m, 3H, Ar-H), 3.55 (s, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0 (C=O), 142.0, 137.0, 132.5, 128.0, 125.0, 109.0, 36.0 (CH₂), 19.5 (CH₃), 19.0 (CH₃).
-
MS (ESI): m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.1075; found 176.1072.
Application Protocol 2: Synthesis of 7,8-Dimethylquinolin-2(1H)-one
While direct intramolecular cyclization of this compound to a quinolinone is less common than oxindole formation, related N-aryl amides can undergo such transformations. This hypothetical protocol is based on established methods for quinolinone synthesis, such as intramolecular Friedel-Crafts type reactions or radical cyclizations, adapted for the specific substrate.[4][5]
Principle
This synthesis involves an acid-catalyzed intramolecular cyclization. A strong Lewis or Brønsted acid is used to promote the electrophilic attack of the acyl group onto the electron-rich aromatic ring, followed by dehydration and tautomerization to yield the stable quinolinone core. The position of the cyclization is directed by the activating effect of the amide nitrogen.
Materials and Reagents
| Reagent | CAS No. | Supplier | Purity | Notes |
| This compound | 55650-36-7 | Various | >97% | Starting material |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Various | - | Catalyst and solvent |
| Dichloromethane (DCM) | 75-09-2 | Various | ACS Grade | For work-up |
| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place polyphosphoric acid (10 g).
-
Heating: Heat the PPA to 80 °C in an oil bath with stirring until it becomes a mobile liquid.
-
Substrate Addition: Add this compound (1.0 mmol, 242.13 mg) to the hot PPA in one portion.
-
Reaction: Increase the temperature to 120-130 °C and stir for 4-6 hours. The mixture will darken. Monitor the reaction by taking small aliquots, quenching with ice, and analyzing by TLC.
-
Quenching: After the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: A precipitate should form. Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexanes) to yield 7,8-dimethylquinolin-2(1H)-one.
Expected Yield and Characterization
-
Yield: 50-65%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.60 (s, 1H, NH), 7.80 (d, J=9.5 Hz, 1H), 7.20 (d, J=7.0 Hz, 1H), 7.05 (d, J=7.0 Hz, 1H), 6.45 (d, J=9.5 Hz, 1H), 2.40 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
MS (ESI): m/z calculated for C₁₁H₁₁NO [M+H]⁺: 174.0919; found 174.0915.
Safety and Handling
-
This compound: This is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Tri(tert-butyl)phosphine is pyrophoric and toxic. It should be handled under an inert atmosphere.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe burns. It reacts exothermically with water. Always wear acid-resistant gloves and eye protection. Quenching should be done slowly and carefully by adding the acid to ice.
References
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH.
- Oxindole synthesis. Organic Chemistry Portal.
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.
- Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.
- Metal-Free Photoredox Intramolecular Cycliz
Sources
Application Notes and Protocols for 2-bromo-N-(2,3-dimethylphenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
The N-arylacetamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and its presence in a multitude of biologically active agents. Within this class, α-haloacetamides, such as 2-bromo-N-(2,3-dimethylphenyl)acetamide, represent a particularly intriguing subclass. The inherent reactivity of the α-bromo group provides a versatile handle for chemical modification, enabling the exploration of diverse chemical space and the development of novel therapeutic candidates. While direct, extensive research on this compound is emerging, this guide synthesizes field-proven insights from structurally analogous compounds to provide a comprehensive framework for its application in drug discovery. This document serves as a detailed guide, offering not just protocols, but the strategic rationale behind the experimental designs, empowering researchers to unlock the therapeutic potential of this and related molecules.
Section 1: Synthesis and Characterization
The synthesis of N-aryl-2-bromoacetamides is a well-established process in organic chemistry, typically achieved through the acylation of an aromatic amine. The following protocol details a standard procedure for the synthesis of this compound.
Synthetic Protocol: Acylation of 2,3-Dimethylaniline
This protocol is based on the general method for synthesizing N-arylacetamide compounds, which involves the acylation of an aniline derivative with an acetylating agent[1].
Materials:
-
2,3-Dimethylaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.1 equivalents) to the solution.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
0 °C Reaction Temperature: The acylation reaction is exothermic; cooling controls the reaction rate and minimizes the formation of byproducts.
-
Tertiary Amine Base: Neutralizes the hydrobromic acid byproduct formed during the reaction, driving the reaction to completion.
-
Recrystallization: A crucial step for obtaining a highly pure product, which is essential for accurate biological evaluation.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the characteristic peaks of the N-H, aromatic, methyl, and methylene protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
-
Melting Point Analysis: To assess the purity of the compound.
Section 2: Potential Medicinal Chemistry Applications and Biological Evaluation
Based on the known biological activities of structurally related acetamide derivatives, this compound holds potential in several therapeutic areas. The presence of the bromoacetamide moiety suggests it could act as a covalent inhibitor by reacting with nucleophilic residues in biological targets.
Potential as an Anti-inflammatory Agent
Rationale: Many N-arylacetamide derivatives have demonstrated anti-inflammatory properties[2][3]. The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a standard method to evaluate the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound (this compound)
-
Reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
After a further incubation period, stop the reaction and measure the product formation using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Potential as an Anticancer Agent
Rationale: The N-phenylacetamide scaffold is present in several anticancer drugs, and derivatives have shown cytotoxic effects against various cancer cell lines[2][4]. The reactive bromoacetyl group can potentially alkylate nucleophilic residues in key cancer-related proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Potential as an Antimicrobial Agent
Rationale: Bromoacetamide derivatives have been investigated for their antimicrobial properties[5]. The electrophilic nature of the α-carbon can lead to the alkylation of essential microbial enzymes or proteins.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound)
-
Positive control antibiotic/antifungal
-
96-well plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound that shows no visible growth.
Section 3: Mechanistic Insights and Target Identification
The presence of the reactive bromoacetamide group strongly suggests that this compound may act as a covalent inhibitor. The identification of its biological target(s) is a critical step in understanding its mechanism of action.
Workflow for Target Identification:
Caption: A generalized workflow for identifying and validating the biological targets of a bioactive compound.
Section 4: Data Presentation
The following table provides a hypothetical framework for summarizing and comparing the biological activity data of this compound against its structural analogs. This structured presentation facilitates the analysis of structure-activity relationships (SAR).
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | S. aureus MIC (µg/mL) |
| Target Compound | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | 2-bromo-N-phenylacetamide | |||||
| Analog 2 | 2-bromo-N-(2,6-dimethylphenyl)acetamide | |||||
| Analog 3 | N-(2,3-dimethylphenyl)acetamide |
Conclusion
This compound is a promising scaffold for medicinal chemistry exploration. Its straightforward synthesis and the reactive nature of the bromoacetamide moiety make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate the biological activities and mechanism of action of this compound and its derivatives. As with any research involving reactive compounds, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated fume hood with personal protective equipment.
References
-
Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Journal of Chemistry, 2014, 1-10. [Link]
-
Khan, I., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Chiscop, E., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 26(15), 4598. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Antifungal Potential of Novel 2-bromo-N-(2,3-dimethylphenyl)acetamide Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, primarily targeting ergosterol synthesis (azoles) and cell wall β-1,3-glucan synthase (echinocandins).[1] This scarcity of therapeutic options underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[1][2] Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[3][4] Recent studies on related compounds, such as 2-bromo-N-phenylacetamide, have demonstrated significant fungicidal activity against clinically relevant Candida species, including fluconazole-resistant strains.[5][6] These findings provide a strong rationale for investigating the antifungal potential of novel derivatives, such as those from the 2-bromo-N-(2,3-dimethylphenyl)acetamide series.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antifungal activity of these novel derivatives. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability.[7][8][9]
I. Synthesis of this compound Derivatives: A General Approach
The synthesis of N-substituted acetamide derivatives can be achieved through various established chemical reactions. A common and effective method involves the acylation of a primary or secondary amine with an appropriate acyl halide. For the synthesis of this compound derivatives, a general two-step process can be employed, starting with the formation of an α-bromo-acetamide intermediate.[10]
Step 1: Synthesis of the N-substituted α-bromo-acetamide Intermediate
-
Dissolve the desired primary or secondary amine (1 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in a dry aprotic solvent like acetonitrile.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
Step 2: Aliphatic Nucleophilic Substitution (for further derivatization, if desired)
-
Dissolve the α-bromo-acetamide intermediate (1 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (2 equivalents), to the solution.
-
Introduce the desired nucleophile (e.g., an imidazole derivative, 1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for approximately 2 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product using column chromatography on silica gel.
II. In Vitro Antifungal Susceptibility Testing: Core Methodologies
The cornerstone of evaluating a new compound's antifungal properties is determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[7][8][11]
A. Broth Microdilution Method for Yeasts (CLSI M27)
This method is the reference standard for testing the susceptibility of yeasts like Candida spp. and Cryptococcus neoformans.[8][9][12]
Protocol:
-
Preparation of Antifungal Stock Solution:
-
Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations may inhibit fungal growth.[11]
-
-
Preparation of Microdilution Plates:
-
Perform two-fold serial dilutions of the antifungal stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
B. Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This standardized method is used for susceptibility testing of molds such as Aspergillus spp.[16]
Protocol:
-
Preparation of Antifungal Stock Solution and Microdilution Plates: Follow the same procedure as for yeasts.
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[17]
-
-
Inoculation, Incubation, and MIC Determination: Follow the same procedure as for yeasts, with incubation times typically ranging from 48 to 72 hours.
C. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[14][15]
Protocol:
-
Following the determination of the MIC, take an aliquot (typically 10-20 µL) from each well that shows no visible growth.[18]
-
Spread the aliquot onto a sterile SDA plate.
-
Incubate the plates at 35°C for 48-72 hours, or until growth is visible in the subculture from the growth control well.
-
The MFC is the lowest concentration of the compound that results in no growth or a significant reduction in colonies (e.g., fewer than three colonies).[18][19][20]
Data Presentation: Illustrative MIC and MFC Values
The following table provides a hypothetical representation of expected data for a promising this compound derivative ("Compound X").
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 16 | 32 | 2 | Fungicidal |
| Candida glabrata ATCC 90030 | 16 | 64 | 4 | Fungicidal |
| Candida krusei ATCC 6258 | 32 | 64 | 2 | Fungicidal |
| Cryptococcus neoformans ATCC 90112 | 8 | 16 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 | >2 | Fungistatic |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[14]
III. Agar-Based Methods: Disk Diffusion Assay
The disk diffusion method is a simpler, cost-effective alternative for preliminary screening of antifungal activity.[21][22][23]
Protocol:
-
Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and zone definition.[21][24]
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the fungal suspension over the entire surface of the agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivative and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 30-35°C for 24-48 hours (yeasts) or up to 7 days for some dermatophytes.[22]
-
Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
IV. Investigating the Mechanism of Action
Elucidating the mechanism of action is a critical step in drug development. For acetamide derivatives, potential targets include the fungal cell wall, cell membrane, or specific metabolic pathways.[3][25]
A. Potential Fungal-Specific Targets and Pathways
Fungi possess unique cellular structures and pathways that are absent in mammalian cells, making them ideal targets for antifungal drugs.[1][26] These include:
-
Cell Wall Biosynthesis: The fungal cell wall, composed of chitin, glucans, and mannoproteins, is essential for viability and is a prime target.[26]
-
Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its synthesis pathway is a well-established target for azole antifungals.[2][26][27]
-
Signal Transduction Pathways: Stress-responsive pathways, such as the high-osmolarity glycerol (HOG) pathway and the calcineurin pathway, are crucial for fungal virulence and adaptation, presenting attractive targets.[2][28]
B. Experimental Workflow for Elucidating Mechanism of Action
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- 23. connectsci.au [connectsci.au]
- 24. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
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- 26. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
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reaction of 2-bromo-N-(2,3-dimethylphenyl)acetamide with nucleophiles
An in-depth guide to the reactivity and synthetic utility of 2-bromo-N-(2,3-dimethylphenyl)acetamide with various nucleophiles, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Introduction: The Synthetic Potential of α-Haloacetamides
This compound is a member of the α-haloacetamide class of compounds, which serve as highly versatile electrophilic building blocks in organic synthesis. The intrinsic reactivity of this molecule is dictated by the strategic placement of a bromine atom on the carbon adjacent (α-position) to an amide carbonyl group. This arrangement renders the α-carbon highly susceptible to nucleophilic attack due to two primary electronic effects: the inductive electron-withdrawing nature of the bromine and the adjacent carbonyl group, and the ability of bromine to function as an effective leaving group.
These characteristics make this compound and its analogues valuable intermediates for constructing more complex molecules. They are frequently employed in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals, by facilitating the introduction of diverse functional groups through nucleophilic substitution pathways.[1][2] This guide provides a detailed exploration of the reaction of this compound with common nucleophiles, offering both mechanistic understanding and practical, step-by-step protocols for laboratory application.
Core Reaction Mechanism: The SN2 Pathway
The predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the carbon-bromine bond. Simultaneously, the C-Br bond breaks, and the bromide ion is displaced.
The key features of this mechanism are:
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the α-carbon. While the starting material in this guide is achiral, this is a critical consideration for chiral α-haloamides.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (the acetamide) and the nucleophile.
-
Steric Hindrance: The reaction is sensitive to steric bulk around the reaction center. The 2,3-dimethylphenyl group, while providing some steric hindrance, does not prevent access to the α-carbon for most nucleophiles.
Caption: General SN2 mechanism for nucleophilic substitution.
Synthesis of the Starting Material: this compound
Before exploring its reactions, it is often necessary to synthesize the title compound. A standard and reliable method is the N-acylation of 2,3-dimethylaniline with a bromoacetyl halide, typically bromoacetyl bromide or chloride, in the presence of a base to neutralize the hydrogen halide byproduct.[3][4]
Caption: Workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,3-Dimethylaniline
-
Bromoacetyl bromide
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for recrystallization or chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add a solution of bromoacetyl bromide (1.1 equiv.) in anhydrous DCM to the stirred mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.
Reactions with Nucleophiles: Protocols and Mechanistic Considerations
The true utility of this compound is realized in its reactions with a diverse array of nucleophiles. Below are protocols for its reaction with representative nitrogen, sulfur, and oxygen nucleophiles.
A. Reaction with Nitrogen Nucleophiles (Amines)
The reaction with primary or secondary amines is a straightforward method to synthesize N-substituted glycine amide derivatives. These products are common scaffolds in medicinal chemistry. An excess of the reacting amine can serve as both the nucleophile and the base to neutralize the HBr byproduct, though using a non-nucleophilic inorganic base like potassium carbonate is often cleaner.[1]
Protocol 2: Synthesis of 2-(Benzylamino)-N-(2,3-dimethylphenyl)acetamide
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (2.2 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 equiv., optional, reduces amine usage)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate and water for workup
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (if using) followed by benzylamine (use 1.2 equiv. if K₂CO₃ is present, otherwise 2.2 equiv.).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[1]
-
Monitor progress by TLC.
-
Once complete, filter off any inorganic salts (if K₂CO₃ was used).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
B. Reaction with Sulfur Nucleophiles (Thiols)
Thiols are exceptionally potent nucleophiles, especially in their deprotonated thiolate form (RS⁻). They react rapidly and cleanly with α-bromoacetamides.[5] The reaction is often performed in the presence of a base to generate the thiolate in situ. The choice of pH is crucial, as bromoacetyl groups can react chemoselectively with thiols at specific pH ranges, leaving other nucleophilic groups like amines untouched.[6]
Protocol 3: Synthesis of N-(2,3-Dimethylphenyl)-2-(phenylthio)acetamide
Materials:
-
This compound (1.0 equiv.)
-
Thiophenol (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv.)
-
Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Ethyl acetate and water for workup
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve thiophenol in anhydrous THF.
-
Carefully add a base (e.g., potassium carbonate) and stir for 15 minutes at room temperature to form the potassium thiophenolate salt.
-
Add a solution of this compound in THF to the thiophenolate mixture.
-
Stir at room temperature for 1-3 hours. The high nucleophilicity of the thiolate ensures a rapid reaction.[7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
C. Reaction with Oxygen Nucleophiles (Carboxylates)
Carboxylic acids, in their conjugate base (carboxylate) form, can act as oxygen nucleophiles to displace the bromide, forming an ester linkage. This is effectively an alkylation of the carboxylate. The reaction is typically carried out using a pre-formed carboxylate salt (e.g., sodium acetate) or by generating it in situ with a base.
Protocol 4: Synthesis of 2-(N-(2,3-Dimethylphenyl)acetamido)acetic acid (after hydrolysis)
This protocol proceeds via the carboxylate ester, which can then be hydrolyzed if the corresponding acid is the target.
Materials:
-
This compound (1.0 equiv.)
-
Sodium acetate (NaOAc) (1.5 equiv.)
-
Dimethylformamide (DMF)
-
Diethyl ether and water for workup
Procedure:
-
Combine this compound and sodium acetate in a round-bottom flask.
-
Add DMF and heat the mixture to 50-60°C with stirring.
-
Maintain the temperature for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash thoroughly with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the acetate ester intermediate.
-
(Optional Hydrolysis): The resulting ester can be hydrolyzed to the carboxylic acid using standard aqueous acid (e.g., HCl) or base (e.g., NaOH) conditions.
Summary of Reaction Conditions
The choice of solvent, base, and temperature is critical for achieving high yields and purity. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) | Approx. Time (h) |
| Nitrogen | Primary/Secondary Amine | K₂CO₃ or excess amine | ACN, DMF, THF | 20 - 40 | 1 - 6 |
| Sulfur | Thiol | K₂CO₃, NaH, Et₃N | THF, ACN | 0 - 25 | 0.5 - 3 |
| Oxygen | Carboxylate | None (use salt) or K₂CO₃ | DMF, DMSO | 25 - 80 | 4 - 12 |
| Oxygen | Alcohol/Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 60 | 6 - 24 |
Applications and Further Transformations
The products derived from these nucleophilic substitution reactions are valuable synthetic intermediates.
-
α-Amino Amide Derivatives: These are precursors for synthesizing heterocyclic compounds like benzodiazepines, piperazinones, and other structures found in many approved drugs.[8]
-
α-Thioether Amide Derivatives: The sulfur atom can be further oxidized to sulfoxides and sulfones, modulating the electronic and steric properties of the molecule.
-
α-Oxy Amide Derivatives: These compounds are found in various natural products and can be used to introduce linker functionalities in bioconjugation chemistry.
References
-
PubChem. (n.d.). Mepronil. National Center for Biotechnology Information. Retrieved from [Link][10]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 228-236. Retrieved from [Link][6]
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Org. Synth., 31, 17. Retrieved from [Link]
-
Song, B., et al. (2013). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Molecules, 18(2), 1664-1681. Retrieved from [Link][2]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link][11]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link][7]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E, E65, o1998. Retrieved from [Link][3]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, E65, o2000. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. Retrieved from [Link][12]
-
Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 14941-14963. Retrieved from [Link][5]
-
Wang, Y., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 28(14), 5408. Retrieved from [Link][8]
Sources
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- 2. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MepronilâKumiai Chemical Industry [kumiai-chem.co.jp]
- 10. Mepronil | C17H19NO2 | CID 41632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Analogs from 2-bromo-N-(2,3-dimethylphenyl)acetamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel analogs derived from 2-bromo-N-(2,3-dimethylphenyl)acetamide. This document emphasizes the underlying chemical principles and provides detailed, field-proven protocols to ensure experimental success and reproducibility.
Introduction: The Versatility of α-Haloamides in Medicinal Chemistry
This compound is a versatile bifunctional molecule. It possesses an electrophilic α-carbon, susceptible to nucleophilic attack, and an N-arylacetamide scaffold, a common feature in many biologically active compounds. The development of analogs from this starting material allows for the systematic exploration of chemical space around this privileged core, enabling the fine-tuning of physicochemical properties and biological activity. The N-arylacetamide moiety is a prominent structural motif in a vast array of biologically active compounds, serving as a cornerstone in the development of novel therapeutic agents[1].
The primary route for derivatization of this compound involves the nucleophilic substitution of the α-bromide, which is an excellent leaving group. This reactivity allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of α-substituted amide derivatives[2]. The core of this synthetic strategy is the bimolecular nucleophilic substitution (SN2) mechanism, where an electron-rich nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion[2].
Synthetic Strategies and Protocols
The following section details protocols for the synthesis of various analogs from this compound. The choice of solvent, base, and temperature is critical for the success of these reactions and is explained in each protocol.
General Synthetic Workflow
The general workflow for the synthesis of analogs from this compound is depicted below. This involves the reaction of the starting material with a suitable nucleophile, followed by work-up and purification.
Caption: General workflow for the synthesis of analogs.
Protocol 1: Synthesis of α-Amino Amide Analogs
The synthesis of α-amino amides is a valuable transformation, as this moiety is a key component of many pharmaceutical agents[2]. This protocol describes the reaction with a primary or secondary amine.
-
Reaction: this compound + R¹R²NH → N-(2,3-dimethylphenyl)-2-(R¹R²-amino)acetamide
-
Rationale: The amine acts as the nucleophile, displacing the bromide. A base is often required to neutralize the HBr formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add the amine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of α-Alkoxy Amide Analogs
This protocol details the synthesis of α-alkoxy amides via Williamson ether synthesis.
-
Reaction: this compound + R-OH → N-(2,3-dimethylphenyl)-2-(R-oxy)acetamide
-
Rationale: The alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide. Anhydrous conditions are crucial to prevent the reaction of the base with water.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add the alcohol dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 3: Synthesis of α-Thioether Amide Analogs
This protocol describes the synthesis of α-thioether amides using a thiol as the nucleophile.
-
Reaction: this compound + R-SH → N-(2,3-dimethylphenyl)-2-(R-thio)acetamide
-
Rationale: Thiols are excellent nucleophiles. A mild base is sufficient to deprotonate the thiol to the more nucleophilic thiolate.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a solution of this compound in acetone, add the thiol and potassium carbonate.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Purification and Characterization
Purification of the synthesized analogs is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity and identity of the final compounds should be confirmed by a combination of analytical techniques.
Characterization Workflow
The following diagram outlines a typical workflow for the characterization of newly synthesized analogs.
Caption: Decision-making workflow for analog characterization.
Analytical Data Summary
The following table summarizes the expected analytical data for a representative analog, N-(2,3-dimethylphenyl)-2-(phenylamino)acetamide.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the methylene protons, the amide N-H proton, and the amine N-H proton. The chemical shifts and coupling constants will be indicative of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. |
| Mass Spectrometry (HRMS) | The exact mass of the molecular ion, confirming the elemental composition. |
| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide and amine, the C=O stretch of the amide, and C-N stretching vibrations. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Potential Applications
Analogs of N-arylacetamides have shown a wide range of biological activities. For instance, they are known to possess antithrombolytic, antimicrobial, antioxidant, and antitumor activities[3]. The newly synthesized analogs from this compound can be screened for various biological activities, including but not limited to:
-
Anticancer activity: Many N-arylacetamide derivatives have been investigated as potential anticancer agents.
-
Anti-inflammatory activity: The N-arylacetamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial activity: Derivatives can be tested against a panel of bacteria and fungi to assess their antimicrobial potential.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide.
- Benchchem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
-
D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α-Haloamides. Molecules, 23(11), 2809. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
- Benchchem. (n.d.). literature review of N-arylacetamide compounds in medicinal chemistry.
-
PMC. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][4]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from [Link]
Sources
Topic: High-Purity Refinement of Crude 2-bromo-N-(2,3-dimethylphenyl)acetamide via Optimized Recrystallization
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive, technically-grounded protocol for the purification of crude 2-bromo-N-(2,3-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, capable of yielding material with exceptionally high purity when optimized correctly.[1][2] This guide moves beyond a simple list of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot the process effectively. We present a developed methodology based on the physicochemical properties of analogous N-substituted bromoacetamides and foundational crystallization principles. The protocol details solvent selection strategies, a step-by-step recrystallization workflow, and robust methods for post-purification analysis to validate the final product's integrity.
Introduction: The Imperative for Purity
This compound (MW: 242.12 g/mol ) is a member of the α-haloacetanilide class of compounds, which are valuable precursors and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents.[3] The purity of such intermediates is paramount; residual starting materials, side-products, or catalysts from the synthesis stage can interfere with subsequent reactions, compromise yields, and introduce toxic impurities into a final Active Pharmaceutical Ingredient (API).[1]
Recrystallization is the gold-standard purification method for crystalline solids, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[4][5] A successful recrystallization process selectively isolates the desired compound from the solution in a highly ordered crystal lattice, physically excluding impurities which remain dissolved in the solvent (mother liquor).[6] This document provides the detailed methodology to achieve this for this compound.
The Principle of Recrystallization: A Thermodynamic Approach
The efficacy of recrystallization hinges on a simple thermodynamic principle: the solubility of most solids increases with temperature. The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to a state of supersaturation. To regain equilibrium, the compound begins to crystallize, forming a pure solid phase.[6] The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[4]
Critical Parameter: Solvent System Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[4] While specific quantitative solubility data for this compound is not widely published, we can infer suitable solvent choices from its structure and data on analogous compounds. The molecule possesses a hydrophobic 2,3-dimethylphenyl group and a more polar N-bromoacetamide moiety.[7] This amphiphilic nature suggests solubility in a range of organic solvents.
Based on data from related structures, such as 2-bromo-N-(4-bromophenyl)acetamide (crystallized from ethanol) and N-bromoacetamide (purified using a chloroform/hexane system), we can identify promising candidates.[8][9]
Table 1: Solvent Selection Strategy & Rationale
| Solvent/System Type | Recommended Solvents | Rationale & Key Considerations |
| Single Solvent | Ethanol, Isopropanol (IPA) | Alcohols are often effective for compounds with moderate polarity. A related compound, 2-bromo-N-(4-bromophenyl)acetamide, has been successfully crystallized from ethanol.[9] A good starting point for initial screening. |
| Solvent/Antisolvent | Ethyl Acetate / Heptane | The compound should be highly soluble in ethyl acetate. Heptane, a non-polar solvent in which the compound is likely insoluble, can then be added as an antisolvent to induce crystallization.[1] |
| Solvent/Antisolvent | Chloroform / Hexane | This system is effective for purifying the related N-bromoacetamide.[8][10] The target compound's structural similarity suggests this is a high-potential option. |
Experimental Protocol: Purification of this compound
This protocol is designed as a self-validating system, with built-in checks and explanations for each critical step.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Materials & Equipment:
-
Crude this compound (assume 95% purity for calculation)[11]
-
Selected solvent system (e.g., Ethanol or Ethyl Acetate/Heptane), reagent grade
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel and fluted filter paper (for hot filtration)
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask.
-
Add a small portion of the chosen primary solvent (e.g., 20 mL of ethanol).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[4][6] Avoid boiling the solvent vigorously to prevent loss by evaporation.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.
-
Pre-heat a separate flask containing a small amount of solvent and a glass funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
-
Causality: This step removes impurities that do not dissolve. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the final yield.
-
-
Controlled Cooling & Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals. A highly ordered crystal lattice has lower energy and is more effective at excluding impurity molecules.[4] Rapid cooling (e.g., plunging into an ice bath) can cause the compound to precipitate, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield. Causality: The compound's solubility is even lower at 0-4°C, forcing more of the dissolved product out of the solution.
-
-
Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystallized mixture into the funnel. Use a spatula to transfer any remaining crystals.
-
Causality: Vacuum filtration is an efficient method to separate the solid crystals from the mother liquor, which contains the dissolved impurities.
-
-
Crystal Washing:
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent.
-
Causality: The cold solvent wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.[3]
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for several minutes to remove the bulk of the solvent.
-
Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50°C) or in a desiccator under vacuum.
-
Causality: Thorough drying is essential to remove any residual solvent, which would otherwise be an impurity in the final product.[8]
-
Purity Verification: A Self-Validating System
The success of the recrystallization must be confirmed with analytical data.
Table 2: Post-Recrystallization Analysis
| Analytical Method | Expected Outcome for High-Purity Product | Rationale |
| Melting Point | A sharp melting point range (e.g., within 1-2°C) that is higher than the crude material. | Impurities disrupt the crystal lattice, requiring less energy to break it apart, which broadens and depresses the melting point.[8] |
| Thin-Layer Chromatography (TLC) | A single, distinct spot for the recrystallized product. The crude material may show multiple spots. | TLC separates compounds based on polarity. The disappearance of impurity spots is a strong qualitative indicator of successful purification. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with purity >99.5%. The crude material will show a smaller main peak and visible impurity peaks. | HPLC provides quantitative data on the purity of the compound and can detect impurities at very low levels.[8] |
Troubleshooting Common Issues
-
No Crystals Form: The solution may not be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a tiny "seed" crystal of the pure compound.[6] If that fails, gently evaporate some solvent to increase the concentration and allow it to cool again.
-
"Oiling Out": The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the compound or if the solubility is too high. Add more solvent or switch to a different solvent system with lower dissolving power.
-
Low Recovery: This can result from using too much solvent during dissolution, cooling the solution too rapidly, or washing the crystals with solvent that was not sufficiently cold. Review the protocol to ensure adherence to these critical steps.
Conclusion
This application note provides a robust and scientifically-grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step—from rational solvent selection to controlled cooling and analytical validation—researchers in drug development and organic synthesis can consistently achieve the high levels of purity required for their work. This methodology serves as both a practical guide and an educational tool for optimizing purification processes for critical pharmaceutical intermediates.
References
-
de Villiers, M. M. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 1-26). SciSpace. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. J Pharm Pharm Sci, 15(1), 1-20. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Retrieved from [Link]
- Google Patents. (2009). CN101550090B - Method for synthesizing bromoacetamide.
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(Pt 8), o1883. Retrieved from [Link]
-
Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173-178. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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- 11. calpaclab.com [calpaclab.com]
Application Note & Protocol: Real-Time Monitoring of 2-bromo-N-(2,3-dimethylphenyl)acetamide Synthesis via Thin-Layer Chromatography
Abstract: This comprehensive guide details the application of thin-layer chromatography (TLC) for monitoring the progress of the N-acylation of 2,3-dimethylaniline with bromoacetyl bromide to synthesize 2-bromo-N-(2,3-dimethylphenyl)acetamide. This document provides researchers, scientists, and drug development professionals with a robust framework, from theoretical principles to detailed, field-proven protocols. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of TLC in Reaction Monitoring
In the synthesis of novel chemical entities, particularly within drug discovery and development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-layer chromatography (TLC) serves as a simple, fast, and cost-effective technique for the qualitative analysis of reaction mixtures.[1] Its primary utility lies in its capacity to separate components of a mixture based on polarity, allowing for the simultaneous visualization of the consumption of starting materials, the formation of products, and the appearance of any byproducts.[2]
The synthesis of this compound, a substituted acetamide, is a representative N-acylation reaction. Such compounds are pivotal intermediates in the synthesis of various biologically active molecules. The acylation of an amine generally leads to a significant change in the molecule's polarity. The starting aniline (2,3-dimethylaniline) is a relatively polar compound due to the presence of the -NH2 group capable of hydrogen bonding. The resulting amide product, this compound, is significantly less polar as the lone pair of the nitrogen atom is delocalized by the adjacent carbonyl group, reducing its hydrogen bonding capability. This difference in polarity is the fundamental principle that allows for effective separation and monitoring by TLC.[3]
This application note provides a detailed protocol for the use of TLC to monitor this specific transformation, with an emphasis on the rationale behind the choice of stationary phase, mobile phase, and visualization techniques.
Foundational Principles of TLC-Based Reaction Monitoring
TLC operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[1]
-
Stationary Phase: For this application, we will use silica gel plates (SiO₂). Silica gel is a highly polar adsorbent. Polar compounds in the reaction mixture will have a strong affinity for the stationary phase and will, therefore, travel a shorter distance up the plate.
-
Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that moves up the TLC plate via capillary action. The polarity of the mobile phase is a critical parameter that must be optimized. A more polar mobile phase will move all compounds, including polar ones, further up the plate, while a less polar mobile phase will result in lower mobility for all compounds.
-
Retention Factor (Rf): The Rf value is a quantitative measure of a compound's mobility and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] It is a crucial parameter for identifying and comparing compounds.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal mobile phase for reaction monitoring should provide a significant separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for clear visualization and accurate assessment.[4]
Experimental Design & Protocols
Materials & Reagents
-
Silica gel 60 F254 TLC plates
-
2,3-dimethylaniline (Starting Material)
-
Bromoacetyl bromide (Reagent)
-
Triethylamine or Pyridine (Base)[5]
-
Dichloromethane (Reaction Solvent)[5]
-
Ethyl acetate (TLC Eluent Component)
-
n-Hexane (TLC Eluent Component)
-
Glass capillary tubes for spotting
-
TLC developing chamber
-
UV lamp (254 nm)
-
Forceps
-
Pencil
Step-by-Step Protocol for TLC Monitoring
This protocol is designed to be a self-validating system, incorporating reference spots for unambiguous interpretation at each time point.
Part A: Preparation and Initial TLC Analysis
-
Prepare the TLC Chamber: Pour a mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which promotes uniform development of the chromatogram. Cover the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline, labeled 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).
-
Prepare a Starting Material Solution: Dissolve a small amount (1-2 mg) of 2,3-dimethylaniline in a few drops of ethyl acetate or dichloromethane.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' lane on the baseline.
-
The 'CO' lane will be spotted with both the starting material and the reaction mixture.
-
The 'RXN' lane will be spotted with the reaction mixture.
-
Ensure the spots are small and concentrated to achieve good separation.
-
Part B: Monitoring the Reaction
-
Initiate the Reaction: In a round-bottom flask, dissolve 2,3-dimethylaniline and a base (e.g., triethylamine) in dichloromethane. Cool the mixture in an ice bath. Slowly add bromoacetyl bromide.[5]
-
Take the First Reaction Sample (t=0): Immediately after the addition of bromoacetyl bromide, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the TLC Plate:
-
Spot the reaction mixture on the 'RXN' lane.
-
Spot the reaction mixture on top of the starting material spot in the 'CO' lane.
-
-
Develop the TLC Plate: Place the spotted TLC plate in the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots. Circle the spots with a pencil.
-
Analyze the t=0 Plate: The 'SM' lane will show a single spot corresponding to 2,3-dimethylaniline. The 'RXN' and 'CO' lanes should also primarily show the starting material spot.
-
Continue Monitoring: At regular intervals (e.g., every 15-30 minutes), take another aliquot from the reaction mixture and run a new TLC plate following steps 3-6.
-
Interpreting the Results: As the reaction progresses, the intensity of the starting material spot in the 'RXN' lane will decrease, while a new, less polar (higher Rf) spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Visualization Enhancements (Optional)
If UV visualization is not sufficient, other methods can be employed:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.
-
Potassium Permanganate Stain: A dip in a potassium permanganate solution will visualize compounds that can be oxidized, appearing as yellow-brown spots on a purple background.
Data Interpretation & Expected Results
The N-acylation of 2,3-dimethylaniline results in the formation of a less polar amide. Therefore, the product, this compound, will have a higher Rf value than the starting aniline.
| Compound | Expected Polarity | Expected Rf in Hexane:Ethyl Acetate (3:1) |
| 2,3-dimethylaniline (Starting Material) | More Polar | ~ 0.2 - 0.3 |
| This compound (Product) | Less Polar | ~ 0.4 - 0.6 |
Note: These Rf values are estimates and may vary depending on the exact TLC plate, chamber saturation, and temperature. The key is the relative difference in Rf values. A successful reaction monitored by TLC will show a gradual disappearance of the lower Rf spot and the appearance and intensification of the higher Rf spot over time.
Visualizing the Workflow
The following diagram illustrates the logical flow of the TLC monitoring process.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers can efficiently track the progress of the reaction, ensure the consumption of starting materials, and confirm the formation of the desired product. The principles and techniques described herein are broadly applicable to a wide range of organic reactions, making TLC a fundamental skill for professionals in chemical synthesis and drug development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
PubMed. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]
-
ResearchGate. (2024). 2-Bromoacetamide. Retrieved from [Link]
-
Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC Result N-hexane Fraction: Ethyl Acetate From Separation With Column.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Reddit. (2016). Rf value in TLC of acetic anhydride, aniline, aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatograms of the extracts developed in n-hexane/ethyl acetate (2:8.... Retrieved from [Link]
-
ResearchGate. (n.d.). TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and.... Retrieved from [Link]
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- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
optimizing N-alkylation with 2-bromo-N-(2,3-dimethylphenyl)acetamide reaction conditions
A Deep Dive into the N-Alkylation of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for the N-alkylation of this compound. This reaction is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of Lidocaine, and presents unique optimization challenges.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable advice for researchers, chemists, and process development professionals. We will explore the causality behind experimental choices to empower you to overcome common hurdles and rationalize your optimization strategy.
The core transformation involves the substitution of the bromine atom on the α-carbon with a primary or secondary amine. While seemingly straightforward, the success of this SN2 reaction is highly dependent on a delicate interplay of base, solvent, temperature, and stoichiometry.
Core Reaction & Mechanism
The N-alkylation of this compound with an amine (e.g., diethylamine) proceeds via a nucleophilic substitution mechanism. In many protocols, an excess of the reacting amine also serves as the base to neutralize the HBr byproduct.[3] Alternatively, a non-nucleophilic base can be used to deprotonate the amide N-H, creating a more potent nucleophile, although this can introduce complexities such as O-alkylation.
Caption: General SN2 mechanism for N-alkylation with an amine.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?
Low conversion is the most common issue and can stem from several factors. The amide nitrogen itself is a relatively poor nucleophile, and the reactivity of the amine can be hampered.[4]
Troubleshooting Steps:
-
Assess Your Base Strategy:
-
Amine as Base: When using the reacting amine as both the nucleophile and the base (a common strategy in Lidocaine synthesis), a significant excess (2.5-3 equivalents or more) is often required.[3] This ensures enough free amine is available to act as a nucleophile while another portion is sequestered as the hydrobromide salt.
-
External Base: If the amine is precious or unreactive, adding an external base is necessary. The amide N-H is weakly acidic, so a sufficiently strong base is needed for deprotonation.[4][5] However, very strong bases like NaH can increase the risk of side reactions.[6] Moderate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7][8]
-
-
Re-evaluate the Solvent System:
-
The solvent must adequately dissolve the reactants. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they accelerate SN2 reactions.[7][9]
-
In some established procedures for analogous compounds, toluene is used.[1] While less polar, it is effective at the reflux temperatures often employed, which helps drive the reaction.
-
-
Increase Thermal Energy:
-
Many N-alkylation reactions of this type require heating to proceed at a reasonable rate.[10] Refluxing the reaction mixture is a common approach.[3] If you are running the reaction at room temperature, gradually increasing the heat while monitoring via TLC or LC-MS is a logical next step. Microwave irradiation can also dramatically reduce reaction times for sluggish alkylations.[5][11]
-
-
Consider Catalytic Additives:
-
The reactivity of alkyl halides follows the trend I > Br > Cl.[12] Since you are using a bromoacetamide, the reactivity is already good. However, if you were starting with the chloro-analogue, or if your reaction is still slow, adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can significantly increase the rate. This in-situ Finkelstein reaction transiently generates the more reactive iodoacetamide species.[8]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Use 3+ eq. of reacting amine OR add 1.5-2.0 eq. of K₂CO₃/Cs₂CO₃. | Ensures sufficient free nucleophile or activates the amide for attack.[4] |
| Solvent | Switch to a polar aprotic solvent like DMF or Acetonitrile. | These solvents stabilize the transition state of SN2 reactions.[9] |
| Temperature | Heat the reaction to reflux (e.g., 80-110 °C depending on solvent). | Provides the necessary activation energy for the reaction to proceed.[10] |
| Catalyst | Add 0.1 eq. of NaI or KI. | In-situ generation of a more reactive alkyl iodide intermediate.[8] |
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation can complicate purification and reduce yield. The primary culprits are typically O-alkylation and hydrolysis.
1. O-Alkylation vs. N-Alkylation: The deprotonated amide is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Alkylation on the oxygen forms an imino ester (a lactim ether).
-
When does it occur? O-alkylation is more likely when using strong bases (like NaH) that fully deprotonate the amide, creating a dissociated anion.[6] The choice of solvent and the counter-ion (e.g., Na⁺ vs. K⁺) can also influence the N/O selectivity.
-
How to prevent it: Using a weaker base like K₂CO₃, which may not fully deprotonate the amide, can favor N-alkylation.[6] The classic approach of using excess amine as the base/nucleophile in solvents like toluene generally leads to predominant N-alkylation.[3]
Caption: Competing pathways for N- and O-alkylation.
2. Hydrolysis: The starting material and product are both amides, which can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.
-
When does it occur? If using strong aqueous bases like NaOH or KOH for the reaction or workup. The bromo-substituent also activates the carbonyl group towards nucleophilic attack.
-
How to prevent it: Use non-aqueous bases (K₂CO₃, NaH, Et₃N) for the reaction. During workup, avoid prolonged exposure to strong acids or bases, especially when heating.[6] Perform extractions efficiently at room temperature.
Q3: My purification is challenging. What is an effective workup and purification strategy?
Purification typically involves separating the desired tertiary amine product from unreacted starting materials and the amine hydrobromide salt. An acid-base extraction is highly effective.[2][3]
Caption: Standard acid-base extraction workflow for product purification.
Detailed Protocol: Workup and Purification
-
Initial Quench & Wash: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. If toluene was the solvent, it will form the upper organic layer. Wash the organic layer with water (3 x 50 mL for a ~20 mmol scale reaction) to remove the bulk of the water-soluble diethylamine hydrochloride and excess diethylamine.[3]
-
Acidic Extraction: Extract the organic layer with 3 M HCl (2 x 20 mL). The desired product, being a tertiary amine, is basic and will be protonated, moving into the aqueous layer as its hydrochloride salt. The unreacted starting material (this compound) is neutral and will remain in the organic layer.[1][2]
-
Precipitation: Combine the acidic aqueous extracts in a flask and cool it in an ice-water bath.
-
Basification: Slowly add a strong base, such as 6M NaOH, with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free base of your product will precipitate out as a solid.[3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying & Recrystallization: Dry the product, for example, in a vacuum oven. If further purification is needed, recrystallization from a suitable solvent like acetone or acetonitrile can be performed.[13]
Experimental Protocol Example
Synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide
This protocol is adapted from standard procedures for the synthesis of Lidocaine and its analogues.[1][3]
Materials:
-
This compound (1.0 eq.)
-
Diethylamine (3.0 eq.)
-
Toluene (approx. 5-10 mL per gram of starting material)
-
3 M Hydrochloric Acid
-
6 M Sodium Hydroxide
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 19.5 mmol).
-
Reagent Addition: In a fume hood, add toluene (30 mL) followed by diethylamine (6.1 mL, 4.28 g, 58.5 mmol).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 90 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of diethylamine hydrobromide may be visible.
-
Workup: Follow the detailed workup and purification strategy outlined in the Q3 section above.
-
Characterization: Characterize the final dried product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
This guide provides a framework for rationally optimizing your N-alkylation reaction. By understanding the function of each component and anticipating potential side reactions, you can systematically troubleshoot issues and achieve high yields of your target compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Advances, 6(1), 1-8. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- BenchChem. (2025). Common side products in ethoxy(ethyl)
- BenchChem. (2025).
-
NCERT. (n.d.). Amines. [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?[Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(4), 333-339. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
- BenchChem. (2025).
-
Unknown. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
-
University of San Diego. (2007). The Synthesis of Lidocaine. [Link]
-
Masaryk University. (n.d.). Lidocaine. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
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- 12. ncert.nic.in [ncert.nic.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are performing the N-acylation of 2,3-dimethylaniline with bromoacetyl bromide to synthesize 2-bromo-N-(2,3-dimethylphenyl)acetamide. This synthesis, while straightforward in principle, is frequently complicated by the formation of specific byproducts that can impact yield and purity.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven laboratory experience. Our goal is to equip you not just with protocols, but with the scientific rationale to diagnose and resolve common experimental challenges.
Section 1: Core Reaction and Potential Side Reactions
The primary transformation is a nucleophilic acyl substitution, where the amine nitrogen of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base is typically employed to scavenge the HBr byproduct.
Caption: Primary synthesis route for this compound.
However, several competing reactions can occur, which are the primary focus of our troubleshooting guide. These include hydrolysis of the acylating agent, di-acylation, and residual starting materials.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Category 1: Low Yield and Incomplete Conversion
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2,3-dimethylaniline. What are the likely causes?
Answer: Low conversion is a frequent issue that typically points to three critical areas: reagent quality, moisture control, and reaction stoichiometry/conditions.
-
Reagent Quality & Moisture: Bromoacetyl bromide is exceptionally reactive and highly sensitive to moisture.[1] If exposed to atmospheric water, it rapidly hydrolyzes to bromoacetic acid and HBr.[2] Bromoacetic acid will not acylate the aniline under these conditions.
-
Causality: The lone pair on the water oxygen is a potent nucleophile that readily attacks the highly electrophilic carbonyl of bromoacetyl bromide.
-
Troubleshooting:
-
Always use a fresh bottle of bromoacetyl bromide or purify it by distillation before use.
-
Ensure all glassware is flame- or oven-dried.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents.
-
-
-
Base Selection & Stoichiometry: The reaction generates one equivalent of HBr, which will protonate the starting aniline, rendering it non-nucleophilic. A base is required to neutralize this acid.
-
Causality: The anilinium salt formed by protonation lacks the lone pair of electrons on the nitrogen necessary to attack the acyl bromide.[3]
-
Troubleshooting:
-
Use at least one equivalent of a non-nucleophilic base like pyridine or a hindered amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Ensure the base is added with the aniline or before the addition of bromoacetyl bromide.
-
-
-
Temperature Control: While N-acylations are often exothermic, insufficient thermal energy can lead to a sluggish reaction.[3]
-
Causality: The reaction must overcome the activation energy barrier for the nucleophilic attack.
-
Troubleshooting:
-
The reaction is typically initiated at 0 °C to control the initial exothermic addition of the highly reactive bromoacetyl bromide.
-
After the addition is complete, allowing the reaction to warm to room temperature is standard practice to ensure it proceeds to completion.[4] Monitor progress by TLC.
-
-
Category 2: Product Purity and Byproduct Identification
Question 2: My crude ¹H NMR spectrum is complex. Besides my product and unreacted starting material, what other byproducts could have formed?
Answer: The most common byproducts in this synthesis are the result of hydrolysis and over-acylation.
-
Byproduct A: Bromoacetic Acid
-
Formation: This forms from the reaction of bromoacetyl bromide with trace water in the solvent, on the glassware, or in the starting materials.[1][2]
-
Identification: Bromoacetic acid is characterized by a singlet in the ¹H NMR spectrum around 3.8-4.0 ppm for the α-protons (CH₂) and a broad singlet for the carboxylic acid proton (>10 ppm), depending on the solvent and concentration.[5][6] It is highly water-soluble and can often be removed with an aqueous basic wash.
-
Caption: Hydrolysis of bromoacetyl bromide to form bromoacetic acid.
-
Byproduct B: N,N-di(bromoacetyl)-2,3-dimethylaniline (Di-acylated Product)
-
Formation: This occurs if the initially formed amide product is deprotonated and acts as a nucleophile toward a second molecule of bromoacetyl bromide. This is more likely if an excess of bromoacetyl bromide is used or if reaction temperatures are too high. While the amide nitrogen is less nucleophilic than the starting amine, it can still react under forcing conditions.[7]
-
Identification: This species will lack an N-H proton signal in the ¹H NMR. You would expect to see two distinct singlets for the two different bromoacetyl CH₂ groups.
-
Caption: Formation pathway for the di-acylated byproduct.
The following table summarizes key ¹H NMR shifts to aid in identification.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | CH₂ Protons (ppm) | NH/OH Proton (ppm) |
| 2,3-Dimethylaniline (Starting Material)[3] | ~6.6-7.0 (m, 3H) | ~2.1 (s, 3H), ~2.2 (s, 3H) | - | ~3.6 (br s, 2H) |
| Product (Desired) | ~7.0-7.4 (m, 3H) | ~2.2 (s, 3H), ~2.3 (s, 3H) | ~4.1 (s, 2H) | ~8.5-9.5 (br s, 1H) |
| Bromoacetic Acid (Byproduct A)[5] | - | - | ~3.9 (s, 2H) | >10 (br s, 1H) |
| Di-acylated Byproduct (Byproduct B) | Shifted downfield | Shifted downfield | Two s, ~4.0-4.5 | Absent |
| Note: Exact chemical shifts are solvent-dependent. Data for the desired product and di-acylated byproduct are estimated based on typical values. |
Category 3: Purification and Byproduct Removal
Question 3: My crude product is contaminated with unreacted 2,3-dimethylaniline. My aqueous acid wash isn't removing it completely. What should I do?
Answer: Incomplete removal of the starting amine is common if the acid wash is not performed correctly.
-
Causality: 2,3-dimethylaniline is a basic compound.[8] Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble anilinium salt that partitions into the aqueous layer. If the wash is too brief or the acid concentration is too low, this extraction will be inefficient.
-
Troubleshooting Protocol:
-
Ensure the reaction mixture is diluted with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the organic solution to a separatory funnel.
-
Wash with 1M HCl. Use a volume of acid solution that is at least half the volume of your organic layer.
-
Shake the funnel vigorously for at least 30-60 seconds to ensure thorough mixing.
-
Allow the layers to separate fully and drain the aqueous layer.
-
Repeat the acid wash one or two more times. Monitor the removal of the starting material by TLC analysis of the organic layer.
-
Follow the acid washes with a saturated sodium bicarbonate wash to neutralize any remaining acid and remove bromoacetic acid, then a brine wash to remove excess water.
-
Question 4: How can I prevent the formation of the di-acylated byproduct and remove it if it forms?
Answer: Prevention is the best strategy.
-
Prevention:
-
Stoichiometry Control: Use the amine as the limiting reagent. A slight excess (1.05-1.1 equivalents) of bromoacetyl bromide is often sufficient. Avoid using a large excess.
-
Controlled Addition: Add the bromoacetyl bromide solution dropwise to the solution of the amine at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine over the less nucleophilic amide product.[7]
-
-
Removal:
-
The di-acylated product is typically less polar than the desired mono-acylated product but more polar than the starting amine.
-
Column Chromatography: Flash chromatography on silica gel is the most effective method for separating the di-acylated byproduct from the desired product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Recrystallization: If the concentration of the di-acylated byproduct is low, recrystallization may be sufficient. The two compounds may have different solubilities, allowing for separation.[2]
-
Section 3: Recommended Experimental and Purification Protocols
Protocol 3.1: Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dimethylaniline (1.21 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) followed by pyridine (0.89 mL, 11.0 mmol, 1.1 eq.).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate dry vial, dissolve bromoacetyl bromide (0.96 mL, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Dilute the reaction mixture with an additional 30 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for purifying acetanilides is a mixture of ethanol and water, or ethyl acetate and hexanes.[9] The ideal solvent should dissolve the compound when hot but not when cold.[10]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.[11]
-
If a mixed solvent system is used, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Section 4: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Bromoacetic Acid | C2H3BrO2 | CID 6227. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide. ResearchGate. Available at: [Link]
-
During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. Available at: [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. JoVE. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Reactions of aromatic amines. SlideShare. Available at: [Link]
-
(PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Available at: [Link]
- CN101560170B - Method for preparing 5-(bromoacetyl) salicylamide. Google Patents.
-
A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. MDPI. Available at: [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
N-(2,3-Dimethylphenyl)acetamide. PMC, National Center for Biotechnology Information. Available at: [Link]
-
A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. ResearchGate. Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Available at: [Link]
Sources
- 1. File:High-and Zero-Field NMR of Acetic Acid and Bromoacetic Acid.png - Wikimedia Commons [commons.wikimedia.org]
- 2. mt.com [mt.com]
- 3. 2,3-Dimethylaniline(87-59-2) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Bromoacetic acid(79-08-3) 1H NMR spectrum [chemicalbook.com]
- 6. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Reagents & Solvents [chem.rochester.edu]
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- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in N-Aryl-2-Bromoacetamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-aryl-2-bromoacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic transformation. The N-acylation of aromatic amines with bromoacetyl halides is a cornerstone reaction for introducing a versatile bromoacetyl moiety, a key building block for numerous pharmaceutical compounds and functional materials.
Despite its apparent simplicity, this reaction is frequently plagued by issues that lead to diminished yields and complex purification challenges. This document provides in-depth, experience-driven troubleshooting advice, moving beyond procedural steps to explain the underlying chemical principles governing the success of your synthesis.
The Core Reaction: Mechanistic Overview
The synthesis of an N-aryl-2-bromoacetamide is a nucleophilic acyl substitution reaction. The nitrogen atom of the aromatic amine (aniline derivative) acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide or chloride. A non-nucleophilic base is typically required to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for N-acylation of an aryl amine.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark brown or black? A: This is often due to the oxidation of the aniline starting material.[1] Anilines, especially electron-rich ones, are highly susceptible to air oxidation, which forms colored polymeric impurities. Ensure you are using a high-purity aniline and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this.
Q2: I see multiple spots on my TLC, even at the start of the reaction. What could they be? A: This points to issues with your starting materials. Your aniline may already be partially oxidized, or your bromoacetyl bromide/chloride could be partially hydrolyzed to bromoacetic acid. Always use freshly opened or purified reagents. The purity of bromoacetyl halides can be checked by their sharp boiling point and clear, colorless appearance.
Q3: Is it necessary to use a base? Can I use an excess of my aniline instead? A: While using two equivalents of the amine (one to react, one to act as the base) is possible, it is often inefficient, especially if the aniline is expensive or complex.[2] More importantly, the resulting anilinium salt can sometimes complicate the work-up. An external, non-nucleophilic base like pyridine or triethylamine is generally recommended for cleaner reactions and higher yields.
Q4: Why must the reaction be run at low temperatures (e.g., 0 °C)? A: The reaction between an amine and an acyl halide is typically very fast and highly exothermic.[3] Running the reaction at low temperatures helps to control the reaction rate, dissipate heat, and minimize the formation of side products.[3]
In-Depth Troubleshooting Guide
Low yields can manifest in different ways. Use the following decision tree and detailed guide, organized by experimental observation, to diagnose and solve the issue.
Caption: Troubleshooting decision tree based on reaction analysis.
Symptom 1: Reaction Incomplete / High Amount of Starting Aniline Remaining
This is one of the most common failure modes and typically points to an issue with reactivity.
-
Potential Cause 1: Inactivated Nucleophile (Aniline)
-
Explanation: The HBr byproduct of the reaction is a strong acid. If there is insufficient base to neutralize it, the HBr will protonate the lone pair of the starting aniline, forming an anilinium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl halide.[4]
-
Solution: Ensure you are using at least one full equivalent of a suitable base (e.g., pyridine, triethylamine). For anilines with electron-withdrawing groups, which are weaker bases, a slight excess of the external base (1.1-1.2 equivalents) can be beneficial.
-
-
Potential Cause 2: Deactivated Acylating Agent
-
Explanation: Bromoacetyl bromide and chloride are highly reactive and extremely sensitive to moisture. If your solvent, glassware, or aniline contains water, the acyl halide will rapidly hydrolyze to bromoacetic acid. Bromoacetic acid is not reactive enough to acylate the amine under these conditions.
-
Solution: Use anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. If the aniline is a solid, ensure it is dry.
-
-
Potential Cause 3: Low Nucleophilicity of the Aniline
-
Explanation: If the aromatic ring of your aniline contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the lone pair on the nitrogen is less available for nucleophilic attack, making the reaction sluggish.
-
Solution: For these less reactive anilines, you may need to use more forcing conditions. This can include allowing the reaction to warm to room temperature after the initial addition or letting it stir for a longer period (e.g., 12-24 hours). In some cases, switching to a more reactive acylating agent (bromoacetyl bromide over the chloride) can help.
-
Symptom 2: Multiple Products Observed / Significant Impurities
The presence of unexpected side products complicates purification and reduces the yield of the desired material.
-
Potential Cause 1: Electrophilic Aromatic Substitution (Ring Bromination)
-
Explanation: The amino group of aniline is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5] If any Br⁺ species are generated (e.g., from impurities or reaction conditions), the aromatic ring can be brominated faster than the desired N-acylation, leading to bromo-substituted aniline byproducts. This is especially problematic with highly activated, electron-rich anilines.
-
Solution: The most effective strategy is to protect the amino group first via acetylation with a reagent like acetic anhydride.[1][6][7] The resulting acetamido group is still an ortho-, para-director but is much less activating, allowing for controlled bromination. The acetyl group can be removed later via hydrolysis.[1][6]
-
-
Potential Cause 2: Over-Acylation
-
Explanation: While less common, it is possible for the newly formed amide product to be deprotonated by the base, and this resulting anion could potentially react with a second molecule of the acyl halide.
-
Solution: This is often caused by adding the acyl halide too quickly or having localized areas of high concentration. Ensure slow, dropwise addition of the bromoacetyl halide to the solution of the aniline and base. Good stirring is critical to maintain a homogenous mixture.
-
Caption: Major reaction pathways and common side reactions.
Symptom 3: Product is Dark, Oily, or Tarry
This indicates the formation of high molecular weight, often polymeric, impurities.
-
Potential Cause: Oxidation of Aniline
-
Explanation: As mentioned in the FAQs, anilines are prone to oxidation, forming complex, colored mixtures.[1] This is exacerbated by heat and the presence of air.
-
Solution:
-
Purify the Aniline: If your starting aniline is colored, consider purifying it by distillation or recrystallization before use.
-
Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Controlled Temperature: Maintain low temperatures to prevent thermal decomposition and oxidation.
-
-
Symptom 4: Good Conversion, but Low Isolated Yield After Work-up
If analysis of the crude reaction mixture looks clean but the final yield is low, the issue likely lies in the work-up and purification steps.
-
Potential Cause 1: Product Loss During Extraction
-
Explanation: The N-aryl-2-bromoacetamide product has both a nonpolar (aryl) and a polar (amide) component. Its solubility can be tricky, and it might have some solubility in the aqueous layer, especially if the work-up involves multiple aqueous washes.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Potential Cause 2: Inefficient Crystallization
-
Explanation: Recrystallization is the most common method for purifying these products.[8] However, choosing the wrong solvent system can lead to oiling out or poor recovery.
-
Solution: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent pair. A good solvent will dissolve the product when hot but not when cold.[9] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Ensure the solution is allowed to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery before filtration.[10][11]
-
Key Parameter Optimization
The choice of base and solvent can significantly impact the reaction's success.
| Parameter | Option | Rationale & Considerations |
| Acylating Agent | Bromoacetyl Bromide vs. Bromoacetyl Chloride | Bromoacetyl bromide is more reactive than the chloride and is preferred for less nucleophilic (electron-poor) anilines. However, it is also more sensitive to moisture. |
| Base | Pyridine | Acts as both a base and a nucleophilic catalyst. Generally very effective but can be difficult to remove during work-up. |
| Triethylamine (TEA) | A common, inexpensive non-nucleophilic base. The resulting triethylammonium bromide salt is often insoluble in organic solvents and can be filtered off. | |
| Diisopropylethylamine (DIPEA) | A sterically hindered, non-nucleophilic base. Excellent for sensitive substrates where the nucleophilicity of TEA might be an issue. | |
| Aq. NaHCO₃ / K₂CO₃ | Can be used in a biphasic (Schotten-Baumann) condition. This is often a good choice for large-scale reactions as it is cheap and the work-up is simple. | |
| Solvent | Dichloromethane (DCM) / Chloroform | Good general-purpose solvents that dissolve most reactants. Must be anhydrous. |
| Tetrahydrofuran (THF) / Diethyl Ether | Ethereal solvents are also effective. Must be anhydrous. Peroxide formation in aged THF is a safety concern. | |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be effective, particularly for less soluble anilines. Must be anhydrous. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl-2-Bromoacetamide
This is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl amine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (approx. 0.2 M concentration relative to the amine) and stir to dissolve.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Halide Addition: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous dichloromethane in a separate flask. Add this solution to the reaction mixture dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and any remaining aniline), water, and saturated sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the product when hot. Cool to room temperature and then in ice. The product should precipitate out as a crystalline solid.[9] Ethanol or isopropanol are often good starting points.
-
Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.[11]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
References
- ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides.
- BenchChem. (2025). Optimization of reaction conditions for aniline synthesis.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- National Institutes of Health. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- BenchChem. (n.d.). Common impurities in N-Bromoacetamide and how to remove them.
- IJAR. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- BenchChem. (n.d.). A Comparative Guide to N-Bromoacetamide and Its Alternatives in Synthetic Chemistry.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
- Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?.
- Semantic Scholar. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
- Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- BenchChem. (2025). Identifying side products in the halogenation of anilines.
- ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
- BenchChem. (2025). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- YouTube. (2020). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12.
- YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Filo. (2025). Explain why the acylation of aniline is not possible.
- YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
- ResearchGate. (n.d.). The optimization of aniline reaction conditions.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- YouTube. (2020). Acetylation of aniline.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- ResearchGate. (n.d.). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide.
- BenchChem. (2025). A Comparative Guide to N-Bromoacetamide in Organic Synthesis: Validating Compound Structures.
- ResearchGate. (n.d.). 2-Bromoacetamide.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing O-alkylation side reactions with 2-bromo-N-(2,3-dimethylphenyl)acetamide
A Guide to Preventing O-Alkylation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-bromo-N-(2,3-dimethylphenyl)acetamide in alkylation reactions. As Senior Application Scientists, our goal is to provide you with the causal understanding and practical solutions needed to control regioselectivity and minimize unwanted O-alkylation byproducts in your experiments.
Core Principles: Understanding the N- vs. O-Alkylation Challenge
When an amide is deprotonated, it does not form a simple N-anion. Instead, it generates a resonance-stabilized ambident nucleophile, with negative charge density on both the nitrogen and the oxygen atoms.[1][2] This dual reactivity is the root cause of the competition between the desired N-alkylation and the undesired O-alkylation, which yields an imino ether.
The outcome of this competition is not random; it is governed by predictable chemical principles, primarily the Hard and Soft Acids and Bases (HSAB) theory and the principles of kinetic versus thermodynamic control.
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3][4][5] In the context of the amide anion:
-
The oxygen atom is more electronegative, smaller, and less polarizable, making it the hard nucleophilic center .
-
The nitrogen atom is less electronegative and more polarizable, making it the soft nucleophilic center .
-
Your electrophile, this compound, has a reactive C-Br bond. The sp³-hybridized carbon being attacked is considered a soft acid .[4]
Therefore, to favor the desired N-alkylation, reaction conditions should be chosen to promote the soft-soft interaction between the amide nitrogen and the electrophilic carbon.
-
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[6][7][8] N-alkylation is often, but not always, the kinetically favored pathway.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one.[7][9] The N-alkylated amide is generally the more thermodynamically stable product.
-
By understanding and manipulating these principles, you can effectively steer the reaction toward your desired outcome.
Visualizing the Competing Pathways
Caption: Competing N- and O-alkylation pathways of an ambident amide anion.
Frequently Asked Questions (FAQs)
Q1: Why am I getting the O-alkylated product when the N-alkylated product is more stable?
This is a classic case of kinetic vs. thermodynamic control. While the N-alkylated amide is typically the thermodynamically favored product, your reaction conditions may be favoring the kinetically faster pathway, which under certain circumstances is O-alkylation.[6][9] This often occurs when using "hard" reaction components, such as a sodium base in a highly polar solvent, which favors reaction at the "hard" oxygen site.
Q2: How does my choice of base influence the N/O alkylation ratio?
The counter-ion of the base is critical. Strong, hard bases with small, charge-dense cations like NaH or n-BuLi lead to a hard counter-ion (Na⁺, Li⁺). This small cation coordinates tightly with the hard oxygen center of the amide anion. This leaves the softer nitrogen atom more sterically accessible and electronically available for alkylation.[10]
Conversely, bases with large, soft, and less coordinating cations like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) result in a "freer" anion in solution. This allows the intrinsic reactivity of the electrophile (a soft acid) to dominate, favoring reaction at the soft nitrogen site.[11]
Q3: What is the role of the solvent in controlling regioselectivity?
Solvents play a major role by solvating the ions in the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations but poor at solvating anions.[2] This "frees" the ambident anion, making the more electronegative oxygen atom highly reactive, thus promoting O-alkylation.[2][10]
-
Less Polar or Nonpolar Aprotic Solvents (e.g., Acetone, THF, Dioxane): In these solvents, the cation and anion exist in a tighter ion pair. The cation will preferentially coordinate to the harder oxygen atom, sterically hindering it and leaving the softer nitrogen atom as the primary site for attack.[10][11]
-
Protic Solvents (e.g., alcohols): These should generally be avoided. They can solvate the hard oxygen center via hydrogen bonding, which might favor N-alkylation, but they can also act as competing nucleophiles and proton sources, leading to complex mixtures and reduced yields.[12]
Q4: Does the leaving group on the electrophile matter?
Yes, it aligns with HSAB theory. This compound contains bromide as a leaving group. Bromide is a relatively soft base. According to the HSAB principle, an electrophile with a softer leaving group (like I⁻ or Br⁻) is considered a softer acid than one with a hard leaving group (like triflate, OTf⁻, or tosylate, OTs⁻).[13] Therefore, using the provided bromo-acetamide already favors the desired soft-soft interaction with the amide nitrogen. Using harder alkylating agents like dimethyl sulfate would strongly favor O-alkylation.[13][14]
Troubleshooting Guide
Caption: A troubleshooting decision tree for minimizing O-alkylation.
Optimizing Reaction Conditions: A Comparative Summary
The following table summarizes the key experimental parameters and their influence on the regioselectivity of the alkylation reaction.
| Parameter | Condition Favoring N-Alkylation (Soft Interaction) | Condition Favoring O-Alkylation (Hard Interaction) | Causality (Rationale) |
| Base Counter-ion | Cs⁺, K⁺ (e.g., Cs₂CO₃, K₂CO₃) | Na⁺, Li⁺ (e.g., NaH, n-BuLi) | Large, soft cations are poor coordinators, leading to a "freer" anion where the soft N-site can compete effectively. Small, hard cations coordinate tightly to the hard O-site, making it less available.[10][11] |
| Solvent | Less Polar Aprotic (Acetone, THF, Acetonitrile) | Highly Polar Aprotic (DMF, DMSO) | Less polar solvents promote ion-pairing, where the cation blocks the O-site. Highly polar solvents solvate the cation, exposing the highly nucleophilic O-anion.[2][10] |
| Temperature | Lower (e.g., 25-50 °C) | Higher (e.g., >80 °C) | Lower temperatures favor the kinetic product (often N-alkylation) by making the reaction irreversible. Higher temperatures can allow for equilibration to the thermodynamic product, but can also overcome the activation barrier for O-alkylation.[6][8] |
| Leaving Group | I⁻, Br⁻ (Softer) | OTs⁻, OTf⁻ (Harder) | The C-Br bond in this compound is a soft electrophilic center, which inherently prefers to react with the soft N-site.[13][14] |
Experimental Protocol: Maximizing N-Alkylation
This protocol is designed to favor the kinetically controlled, soft-soft interaction required for selective N-alkylation of a generic nucleophile (R-NH-C=O) with this compound.
Materials:
-
Nucleophilic amide (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Acetone or Acetonitrile (ACS grade, anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophilic amide (1.0 eq) and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone or acetonitrile to create a slurry (concentration typically 0.1-0.5 M).
-
-
Addition of Electrophile:
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the chosen reaction solvent.
-
Add the electrophile solution to the stirred slurry of the amide and base at room temperature.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) or with gentle heating (40-50 °C). The weaker base (K₂CO₃) may require gentle heating to achieve a reasonable reaction rate.
-
Rationale: Using K₂CO₃ provides the soft K⁺ cation, and acetone/acetonitrile are less polar aprotic solvents. This combination promotes ion-pairing that disfavors O-alkylation. The moderate temperature favors kinetic control.[11][15]
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Check for the consumption of the starting amide and the formation of a new, less polar spot corresponding to the N-alkylated product. The O-alkylated product, if formed, will likely have a different retention factor.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the solids with a small amount of the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The chemical shifts of the methylene protons adjacent to the nitrogen versus an oxygen will be significantly different, allowing for unambiguous confirmation of the N- vs. O-alkylation.
-
References
-
AERU, University of Hertfordshire. Mefenacet (Ref: FOE 1976). [Link]
-
Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity. [Link]
-
Dalal Institute. Ambident Nucleophiles and Regioselectivity. [Link]
-
Greco, S. The Hard Soft Acids Bases (HSAB) Principle And Organic Chemistry. Scribd. [Link]
-
CORA. Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. [Link]
-
YouTube. (2024). Ambident nucleophiles and regioselectivity. [Link]
-
Royal Society of Chemistry. (2006). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry. [Link]
-
Wikipedia. HSAB theory. [Link]
-
University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. [Link]
-
Ho, T. L. (1975). Hard soft acids bases (HSAB) principle and organic chemistry. Chemical Reviews. [Link]
- Google Patents. The synthetic method of mefenacet - CN107033102A.
-
Pearson, R. G. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]
-
ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. [Link]
-
Wiley-VCH. Organic Synthesis: General Remarks. [Link]
-
PubMed. (2001). Overalkylation of a protein digest with iodoacetamide. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
- Google Groups. (2000).
-
National Institutes of Health. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
- Google Patents.
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
National Institutes of Health. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]
-
National Institutes of Health. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][16]naphthyrin-5(6H)-one. [Link]
Sources
- 1. maharajacollege.ac.in [maharajacollege.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sandrogreco The Hard Soft Acids Bases (Hsab) Principle And Organic Chemistry | PDF [slideshare.net]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. amide: N- vs O-alkylation [groups.google.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Mefenacet (Ref: FOE 1976) [sitem.herts.ac.uk]
- 16. Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-N-(2,3-dimethylphenyl)acetamide
Welcome to the technical support center for the purification of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For the common synthesis involving the reaction of 2,3-dimethylaniline with bromoacetyl bromide, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2,3-dimethylaniline and residual bromoacetyl bromide or its hydrolysis product, bromoacetic acid.
-
Over-alkylation Product: Small amounts of the tertiary amide, although less likely due to steric hindrance.
-
Hydrolysis Product: 2,3-dimethylaniline hydrochloride and bromoacetic acid if the reaction is exposed to water. The amide product itself can also undergo hydrolysis under acidic or basic conditions to yield 2,3-dimethylaniline and bromoacetic acid.[1]
-
Side-reaction Byproducts: Formation of N,N'-bis(2,3-dimethylphenyl)oxamide is a possibility, arising from the reaction of two molecules of the aniline with oxalyl bromide, a potential impurity in bromoacetyl bromide.
Q2: My crude product is a sticky oil or a discolored solid. What is the likely cause?
A2: An oily or discolored crude product often indicates the presence of unreacted starting materials or byproducts. 2,3-dimethylaniline is a liquid at room temperature and can contribute to an oily consistency. Discoloration, such as a yellow or brownish hue, can be due to the formation of oxidized impurities from the aniline starting material.
Q3: What is the best initial approach to purify my crude product?
A3: For most common impurity profiles, recrystallization is an excellent first-line purification technique. It is effective at removing both more and less soluble impurities. If recrystallization fails to yield a product of sufficient purity, column chromatography is a more powerful alternative for separating compounds with similar polarities.
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to monitor the progress of your purification.
-
Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity. Impurities will typically depress and broaden the melting range.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (amide C=O, N-H) and the absence of impurities with distinct IR absorptions.
-
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your compound and detecting trace impurities.[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.
Issue 1: Difficulty with Recrystallization
Symptom: The compound "oils out" of solution instead of forming crystals upon cooling.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, inhibiting crystal lattice formation. The 2,3-dimethylphenyl group can impart a higher lipophilicity compared to less substituted analogues, potentially leading to lower melting points and a greater tendency to oil out.
Troubleshooting Steps:
-
Solvent Selection is Key: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Initial Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good starting points for N-aryl-2-bromoacetamides include ethanol, isopropanol, ethyl acetate, and mixtures of these with non-polar solvents like hexanes or heptane.
-
Solvent System Optimization: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling can favor oiling out over crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
-
Reduce Impurity Load: A high concentration of impurities can prevent crystallization.
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step such as a simple filtration through a plug of silica gel with a non-polar solvent to remove highly non-polar impurities, or an aqueous wash to remove water-soluble salts.
-
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol | Often a good choice for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but can offer different solubility characteristics. |
| Ethyl Acetate/Hexanes | A versatile combination for tuning polarity. |
| Toluene | A less polar option that can be effective for aromatic compounds. |
Issue 2: Ineffective Purification by Column Chromatography
Symptom: Poor separation of the desired product from impurities on a silica gel column.
Causality: The polarity of this compound may be very similar to that of key impurities, particularly unreacted 2,3-dimethylaniline or certain byproducts. The steric bulk of the 2,3-dimethylphenyl group can also influence how the molecule interacts with the stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is finding a mobile phase that provides a good differential in the retention factors (Rƒ) of the components.
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with various solvent systems. A good mobile phase for column chromatography should give your product an Rƒ value of approximately 0.25-0.35.
-
Solvent System Gradients: Start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. This will help to elute the less polar impurities first, followed by your product.
-
-
Proper Column Packing and Loading:
-
Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent in which it is soluble. A concentrated band of sample at the top of the column is crucial for good separation.
-
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System | Rationale |
| Hexanes/Ethyl Acetate | A standard and highly versatile system for compounds of moderate polarity. |
| Dichloromethane/Hexanes | Can offer different selectivity compared to ethyl acetate systems. |
| Toluene/Ethyl Acetate | Useful for aromatic compounds, can improve separation from non-aromatic impurities. |
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).
-
Column Preparation: Pack a glass column with silica gel, ensuring a level and well-compacted bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Issue 3: Product Instability and Degradation
Symptom: Appearance of new, more polar spots on TLC after purification or during storage, or a decrease in yield over time.
Causality: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2,3-dimethylaniline and bromoacetic acid.[1] The presence of the electron-withdrawing bromine atom can also activate the carbonyl group towards nucleophilic attack.
Troubleshooting Steps:
-
Neutralize the Work-up: During the synthesis work-up, ensure that any acidic or basic conditions are thoroughly neutralized before solvent removal and purification.
-
Avoid Harsh Conditions:
-
Chromatography: If using silica gel chromatography, do not leave the compound on the column for extended periods, as silica gel is slightly acidic.
-
Storage: Store the purified product in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
-
Use Anhydrous Solvents: When performing reactions and purifications, use anhydrous solvents to minimize the risk of hydrolysis.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General purification workflow for this compound.
Sources
- 1. N-溴乙酰胺 powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-N-(2,3-dimethylphenyl)acetamide
Welcome to the Technical Support Center for the scale-up synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis.
I. Reaction Overview and Key Considerations
The synthesis of this compound is primarily achieved through the N-acylation of 2,3-dimethylaniline with a bromoacetyl halide, typically bromoacetyl bromide. This reaction, while straightforward in principle, presents several challenges during scale-up, primarily due to the steric hindrance of the aniline, the hazardous nature of the acylating agent, and the potential for side reactions.
Reaction Scheme:
This guide will delve into the critical parameters and potential pitfalls of this synthesis, providing you with the necessary knowledge to navigate the complexities of scaling up this important chemical transformation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
A1: The three most critical parameters are:
-
Temperature Control: The reaction is exothermic, and poor temperature control can lead to an increase in side reactions and potential thermal runaway. Gradual addition of the bromoacetyl bromide at a reduced temperature (typically 0-10 °C) is crucial.
-
Stoichiometry and Addition Rate: Precise control of the molar ratio of reactants is essential. A slight excess of the bromoacetyl bromide is often used, but a large excess can lead to the formation of impurities. The addition rate should be carefully controlled to maintain the desired reaction temperature.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized "hot spots" and high concentrations of reactants, which can promote side reactions. Inadequate mixing is a common issue in scaling up from laboratory glassware to larger reactors.
Q2: My reaction mixture is turning dark brown/black. What is the likely cause and how can I prevent it?
A2: A dark coloration is often indicative of oxidation of the 2,3-dimethylaniline starting material or side reactions. To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
High-Purity Starting Materials: Ensure the 2,3-dimethylaniline is of high purity and free from colored impurities.
-
Temperature Control: As mentioned, avoid high reaction temperatures which can accelerate decomposition and side reactions.
Q3: I am observing a significant amount of unreacted 2,3-dimethylaniline in my crude product. How can I improve the conversion?
A3: Incomplete conversion is often due to the reduced nucleophilicity of the sterically hindered 2,3-dimethylaniline. Consider the following:
-
Reaction Time: The reaction may require a longer time to reach completion compared to less hindered anilines. Monitor the reaction progress by TLC or HPLC.
-
Use of a Base: The reaction generates hydrogen bromide (HBr) which protonates the starting aniline, rendering it unreactive. The inclusion of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate) to scavenge the HBr is highly recommended for driving the reaction to completion.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), ethyl acetate, or acetone are commonly used. Ensure the solvent is anhydrous, as water will react with bromoacetyl bromide.
Q4: What are the most likely impurities I should be looking for?
A4: Besides unreacted starting materials, potential impurities include:
-
Diacylated product: While less likely with a sterically hindered aniline, it's a possibility if reaction conditions are not well-controlled.
-
Hydrolysis product: If moisture is present, bromoacetyl bromide will hydrolyze to bromoacetic acid.
-
Products of side reactions with the solvent: For example, if using an alcohol as a solvent, the corresponding ester of bromoacetic acid can form.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to steric hindrance or HBr formation. | Increase reaction time and monitor by TLC/HPLC. Add a non-nucleophilic base to scavenge HBr. |
| Product loss during workup. | Optimize extraction pH. Ensure efficient phase separation. | |
| Poor product precipitation during crystallization. | Screen for a more suitable recrystallization solvent system. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify a small sample by column chromatography to obtain a seed crystal. Re-evaluate the work-up procedure to remove impurities. |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Multiple Spots on TLC of Crude Product | Formation of side products. | Review reaction temperature control and stoichiometry. Ensure an inert atmosphere. |
| Degradation of product. | Analyze the stability of the product under the work-up and purification conditions. | |
| Exotherm and Pressure Build-up During Scale-Up | Addition rate of bromoacetyl bromide is too fast. | Reduce the addition rate and ensure adequate cooling capacity of the reactor. |
| Inefficient heat transfer in the larger reactor. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider a solvent with a higher boiling point to absorb more heat. |
IV. Experimental Protocol: Scale-Up Synthesis
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
2,3-Dimethylaniline
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert gas (nitrogen or argon) supply
-
Cooling system for the reactor
-
Separatory funnel (for workup)
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure the overhead stirrer is providing good agitation.
-
Charge Reactants: Charge the reactor with 2,3-dimethylaniline (1.0 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using the reactor's cooling system.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.05-1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature between 0-10 °C. The addition rate should be carefully controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Be cautious as this will generate CO2 gas.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
V. Visualization of the Synthetic Workflow
stability and degradation of 2-bromo-N-(2,3-dimethylphenyl)acetamide
Welcome to the dedicated technical support resource for 2-bromo-N-(2,3-dimethylphenyl)acetamide. This guide has been developed by our senior application scientists to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the stability and degradation of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent Potency or Activity in Assays
Question: We are observing variable results in our biological assays, suggesting that the potency of our this compound stock solution is inconsistent. What could be the cause?
Answer:
Inconsistent potency is a frequent indicator of compound degradation. This compound, like many N-acyl-alpha-bromoamides, is susceptible to hydrolysis, particularly when in solution. The primary cause is often the reaction of the compound with nucleophiles present in the solvent or buffer system.
Root Cause Analysis and Solutions:
-
Hydrolysis: The amide and the carbon-bromine bonds are potential sites for hydrolysis. The presence of water in your solvent, especially at non-neutral pH, can lead to the formation of 2-hydroxy-N-(2,3-dimethylphenyl)acetamide and bromide ions.
-
Solution: Prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF. Prepare aqueous working solutions fresh for each experiment and use them immediately. Avoid storing aqueous solutions for extended periods.
-
-
pH Sensitivity: Basic or acidic conditions can catalyze the hydrolysis of the amide bond.
-
Solution: Maintain the pH of your experimental buffers as close to neutral (pH 7.0-7.4) as possible. If your experiment requires a different pH, run a time-course study to determine the compound's stability under those specific conditions.
-
-
Light Sensitivity: While less common for this class of molecules, photodecomposition can occur upon prolonged exposure to high-energy light.
-
Solution: Store stock solutions in amber vials and minimize exposure of the compound, both in solid and solution form, to direct light.
-
Troubleshooting Workflow:
removal of unreacted starting materials from 2-bromo-N-(2,3-dimethylphenyl)acetamide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 2-bromo-N-(2,3-dimethylphenyl)acetamide. We will move beyond simple procedural lists to explain the chemical principles behind each purification step, empowering you to resolve common issues encountered during the removal of unreacted starting materials and byproducts.
Understanding the Chemical Landscape
The synthesis of this compound involves the acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide. An effective purification strategy hinges on understanding the distinct chemical properties of the desired product versus the potential contaminants. The primary impurities are typically unreacted 2,3-dimethylaniline and the hydrolysis products of the highly reactive 2-bromoacetyl bromide.
Data Presentation
Table 1: Physicochemical Properties of Key Reaction Components
| Compound | Role | Molar Mass ( g/mol ) | Key Properties | Removal Strategy |
| 2,3-Dimethylaniline [1] | Starting Material | 121.18[2] | Basic liquid (pKa of conjugate acid ~4.70)[3], high boiling point (221-222 °C)[2][4][5], soluble in organic solvents, forms water-soluble salts in acid.[4][6] | Acidic liquid-liquid extraction.[7] |
| 2-Bromoacetyl bromide [8] | Starting Material | 201.84[8][9] | Highly reactive liquid, moisture-sensitive, reacts violently with water.[10][11][12] | Hydrolysis (quenching) during aqueous workup. |
| Bromoacetic Acid | Hydrolysis Byproduct | 138.95 | Acidic solid, water-soluble. | Basic liquid-liquid extraction. |
| Hydrobromic Acid (HBr) | Reaction/Hydrolysis Byproduct | 80.91 | Strong acid, highly water-soluble. | Basic liquid-liquid extraction. |
| This compound | Product | 242.12 | Neutral amide[13], expected to be a solid, soluble in organic solvents, insoluble in water. | Resists extraction by aqueous acid/base; purified by recrystallization or chromatography. |
Troubleshooting Guide & FAQs
This section addresses specific purification challenges in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.
Q1: My post-reaction analysis (TLC, ¹H NMR) shows significant contamination from the starting amine, 2,3-dimethylaniline. How can I effectively remove it?
Expert Analysis: This is the most common purification challenge in this synthesis, typically arising from the use of excess 2,3-dimethylaniline to drive the reaction to completion. The high boiling point of the aniline makes its removal by simple evaporation impossible. The most robust solution is to exploit its basicity.[2][4][5] By washing an organic solution of your crude product with an aqueous acid, you can convert the amine into its protonated, water-soluble salt form (2,3-dimethylanilinium bromide or chloride), which will partition into the aqueous layer and be removed.[6][7]
Recommended Protocol: Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve the entire crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Ensure a volume sufficient for easy handling in a separatory funnel (e.g., 50-100 mL for a 1-5 g scale reaction).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can lead to emulsions.[14]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Perform a second wash with 1M HCl to ensure complete removal of the amine.
-
Proceed: Continue the workup with a basic wash as described in Q2.
Caption: Acidic extraction workflow for amine impurity removal.
Q2: How do I handle the unreacted 2-bromoacetyl bromide? I am also concerned about acidic byproducts.
Expert Analysis: 2-Bromoacetyl bromide is a highly reactive and moisture-sensitive electrophile.[11][15][16] It is unlikely to survive the reaction conditions and initial workup. The moment it comes into contact with water (a step often called "quenching"), it rapidly hydrolyzes to form bromoacetic acid and hydrobromic acid (HBr).[10][12] These, along with HBr generated during the amide formation itself, are the true acidic impurities that must be removed. A wash with a mild aqueous base, such as sodium bicarbonate, will deprotonate these acids, converting them into their water-soluble salts which are easily extracted from the organic phase.
Recommended Protocol: Quench and Basic Wash
-
Quench (If not already done): Carefully pour the reaction mixture into a beaker containing ice and water. This safely hydrolyzes any residual 2-bromoacetyl bromide. Extract the product into your chosen organic solvent (e.g., ethyl acetate).
-
Transfer: After performing the acid wash (Q1), transfer the organic layer containing your product to the separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently. The reaction between the base and residual acid will produce CO₂ gas, causing pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Final Wash: Wash the organic layer one final time with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic solvent before the final drying step.[14][17]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let stand for 10-15 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.
Q3: After the aqueous workup and solvent removal, my product is an impure oil or sticky solid, not the clean crystals I expected. What is the next step?
Expert Analysis: The presence of even small amounts of impurities can inhibit or "oil out" the crystallization of a compound. An oily or waxy crude product is a clear indication that the preceding extraction steps were insufficient or that other neutral byproducts may be present. Recrystallization is a powerful technique to obtain highly pure crystalline material from a crude solid.[18] The key is to select a solvent system in which the desired product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.
Recommended Protocol: Recrystallization
-
Solvent Selection: Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture, toluene). A good solvent will dissolve the product when boiling but allow crystals to form upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[18]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[18]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q4: I've tried extraction and recrystallization, but my product purity is still not sufficient for my needs. What is the ultimate purification method?
Expert Analysis: When simpler methods fail, flash column chromatography is the gold standard for purifying complex mixtures in organic synthesis.[19] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Because your product is a neutral amide, it will interact moderately with the polar silica gel, allowing it to be separated from more polar or less polar impurities by carefully selecting the eluent system.
Recommended Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (this is called "dry loading"). Carefully add the dried powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- ChemicalBook. (2025). 2,3-Dimethylaniline | 87-59-2.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
- Biosynth. (n.d.). 2-Bromoacetyl bromide | 598-21-0.
- Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide.
- Crystle Chemipharma. (n.d.). 2 Bromo Acetyl Bromide.
- ChemBK. (2024). 2,3-Dimethylaniline.
- Chem-Impex. (n.d.). 2,3-Dimethylaniline.
-
PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]
-
Wu, X., Lei, Z., Li, Q., Zhu, J., & Chen, B. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]
- ChemicalBook. (2025). Bromoacetyl bromide | 598-21-0.
-
PubChem. (n.d.). Bromoacetyl bromide. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]
Sources
- 1. 2,3-Xylidine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dimethylaniline 2,3-Xylidine [sigmaaldrich.com]
- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. biosynth.com [biosynth.com]
- 10. crystlechemipharma.com [crystlechemipharma.com]
- 11. Bromoacetyl bromide | 598-21-0 [chemicalbook.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
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- 18. m.youtube.com [m.youtube.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Improving Reaction Selectivity with 2-Bromo-N-(2,3-dimethylphenyl)acetamide
Welcome to the technical support center for 2-bromo-N-(2,3-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile alkylating agent. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The steric hindrance imparted by the 2,3-dimethylphenyl (2,3-xylidyl) group presents unique challenges and opportunities in controlling reaction selectivity, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and reactivity patterns of this compound?
This compound is a key intermediate in the synthesis of various bioactive molecules, most notably fungicides like Mefenoxam and Metalaxyl.[1][2][3] It functions as an electrophile, delivering an acetamide moiety to a nucleophilic center via an SN2 reaction. The core reactivity lies in the C-Br bond, where the bromine atom acts as a good leaving group.
The reactivity of haloacetamides is significantly influenced by the halogen, with the general trend being I > Br > Cl.[4] The presence of the electron-withdrawing amide group activates the α-carbon for nucleophilic attack. However, the bulky 2,3-dimethylphenyl group introduces considerable steric hindrance around the amide nitrogen and can influence the approach of nucleophiles to the electrophilic carbon.[5] Understanding this steric constraint is crucial for predicting and controlling reaction outcomes.
Q2: My N-alkylation reaction is giving me a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?
This is a classic selectivity issue in N-alkylation reactions. The initially formed mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile.
Primary Cause:
-
Excess Base or High Basicity: A strong base in stoichiometric excess can deprotonate the newly formed mono-alkylated product, rendering it nucleophilic for a second alkylation.
-
Reaction Concentration: Higher concentrations can favor bimolecular side reactions.
Troubleshooting Strategies:
| Strategy | Mechanism and Rationale | Recommended Starting Conditions |
| Stoichiometry Control | Use the nucleophile as the limiting reagent or use only a slight excess of the base (e.g., 1.05-1.1 equivalents). This ensures the base is consumed in the formation of the mono-alkylated product, leaving little to promote the second alkylation. | Base: 1.1 eq. K₂CO₃ or Cs₂CO₃Solvent: Anhydrous Acetone or DMF |
| Choice of Base | A weaker, non-nucleophilic base is less likely to deprotonate the less acidic N-H of the product. Bulky bases can also sterically disfavor the second alkylation. | Try using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).[6][7] |
| Temperature Control | Running the reaction at lower temperatures can favor the kinetically preferred mono-alkylation over the thermodynamically driven di-alkylation, which requires a higher activation energy. | Start at 0 °C and slowly warm to room temperature, monitoring by TLC or LC-MS. |
| Slow Addition | Adding the this compound solution dropwise to the mixture of the nucleophile and base can maintain a low instantaneous concentration of the alkylating agent, thus disfavoring over-alkylation.[8] | Use an addition funnel to add the electrophile over 1-2 hours. |
Q3: I am working with a substrate that has multiple nucleophilic sites (e.g., an amino alcohol). How can I achieve chemoselectivity?
Chemoselectivity between different nucleophiles (e.g., N vs. O alkylation) is governed by a combination of factors including the intrinsic nucleophilicity of the sites (Hard and Soft Acid-Base theory), steric accessibility, and reaction conditions.
-
Nitrogen vs. Oxygen Nucleophiles: In general, amines are softer and more nucleophilic than alcohols. Therefore, N-alkylation is often favored. However, deprotonation of an alcohol to form an alkoxide significantly increases its nucleophilicity.
-
Sulfur vs. Nitrogen/Oxygen Nucleophiles: Thiol groups are highly nucleophilic and will typically react preferentially over amines or alcohols.
Strategies for Enhancing Chemoselectivity:
-
pH Control/Base Selection:
-
For N-alkylation over O-alkylation: Use a mild base (e.g., NaHCO₃, K₂CO₃) that is strong enough to deprotonate the amine (or make it more nucleophilic) but not the alcohol.
-
For O-alkylation over N-alkylation: This is more challenging. It often requires protection of the more nucleophilic amine group (e.g., as a carbamate or amide), followed by alkylation of the alcohol using a strong base (like NaH) to form the alkoxide, and then deprotection of the amine.
-
-
Solvent Effects:
-
Protic Solvents (e.g., ethanol, water): Can solvate and deactivate harder nucleophiles (like alkoxides) more effectively than softer ones (like amines), thus favoring N-alkylation.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Tend to enhance the reactivity of all nucleophiles but can particularly favor reactions with harder nucleophiles if they are more basic.
-
Troubleshooting Guide: Advanced Scenarios
Problem: Poor Regioselectivity with an Asymmetric Nucleophile
You are reacting this compound with a molecule containing two non-equivalent nucleophilic nitrogen atoms (e.g., a substituted pyrazole or indazole). The reaction yields a mixture of regioisomers.
Root Cause Analysis: The regiochemical outcome is a result of the interplay between steric and electronic factors at the two nucleophilic centers. The bulky 2,3-dimethylphenyl group on the electrophile will significantly influence which site is more accessible.
Decision Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Detailed Explanation:
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is often under kinetic control, meaning the product that forms fastest will predominate.[9][10][11] This is typically the product resulting from the attack of the most accessible (least sterically hindered) nucleophile. At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[12][10][11] In this case, the most stable product isomer will be the major product, even if it forms more slowly. The relative stability of the products can sometimes be predicted by considering factors like steric strain and electronic delocalization in the final products.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. The catalyst transports the deprotonated nucleophile into the organic phase. This can sometimes alter the regioselectivity by favoring the reaction at the site with the highest negative charge density. PTC can also enhance reaction rates, allowing for lower reaction temperatures.[8][13][14][15]
Problem: Reaction is Sluggish or Gives Low Yield
Even after extended reaction times and elevated temperatures, the starting material is not fully consumed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Base Strength | Switch to a stronger base. If using K₂CO₃, consider NaH or KHMDS. | The pKa of the nucleophile's conjugate acid must be higher than the pKa of the base's conjugate acid for efficient deprotonation. |
| Poor Solubility | Change to a more suitable solvent. DMF, DMSO, or NMP are good choices for dissolving a wide range of reactants and promoting SN2 reactions. | Both the deprotonated nucleophile and the electrophile must be sufficiently soluble for the reaction to proceed at a reasonable rate. |
| Steric Hindrance | Increase the reaction temperature. Consider switching to a less sterically demanding analogue of your nucleophile if possible. | The 2,3-dimethylphenyl group creates a sterically congested environment.[5] Higher temperatures provide the necessary activation energy to overcome this steric barrier. |
| Deactivated Nucleophile | Ensure the nucleophile is not deactivated by strongly electron-withdrawing groups. | Electron-withdrawing groups reduce the electron density on the nucleophilic atom, decreasing its reactivity. |
Experimental Protocols
Protocol 1: General Procedure for High-Selectivity Mono-N-Alkylation
This protocol is designed to favor mono-alkylation by carefully controlling stoichiometry and reaction conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophilic substrate (1.0 eq) and anhydrous DMF (10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.1 eq) portion-wise over 10 minutes. Allow the suspension to stir at 0 °C for 30 minutes.
-
Alkylation: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-alkylated product.
-
Workup: Once the reaction is complete, quench by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
This protocol is useful for sluggish reactions or when dealing with substrates that have poor solubility in standard organic solvents.[13]
-
Setup: In a round-bottom flask, combine the nucleophilic substrate (1.0 eq), toluene (10 mL per mmol of substrate), a 50% aqueous solution of potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Addition of Electrophile: Add this compound (1.2 eq) to the vigorously stirring biphasic mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-12 hours. The high shear rate is essential for efficient phase transfer. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizing the Reaction Pathway
Caption: Generalized SN2 reaction pathway.
References
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC - NIH. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content - Jack Westin. Available at: [Link]
-
Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. (2024-03-17). Available at: [Link]
-
Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available at: [Link]
-
33: Kinetic control vs. thermodynamic control. YouTube. (2020-12-10). Available at: [Link]
-
Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. ResearchGate. (2025-08-07). Available at: [Link]
-
14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry | OpenStax. (2023-09-20). Available at: [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. (2025-08-06). Available at: [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link]
-
Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. ResearchGate. (2025-08-10). Available at: [Link]
-
N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. PubMed. (2016-06-28). Available at: [Link]
-
2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Available at: [Link]
-
N-(2,3-Dimethylphenyl)acetamide. PMC - NIH. Available at: [Link]
-
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Resistance to Mefenoxam and Metalaxyl Among Field Isolates of Phytophthora capsici Causing Phytophthora Blight of Bell Pepper. The Ristaino Lab. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. (2024-08-09). Available at: [Link]
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Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PMC - NIH. Available at: [Link]
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Technical Support Center: Managing Reaction Exotherms in 2-Bromo-N-(2,3-dimethylphenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) specifically tailored for researchers, chemists, and drug development professionals. Our focus is on the critical aspect of this synthesis: the effective management of the reaction exotherm to ensure safety, purity, and yield.
Section 1: Understanding the Core Hazard
This section addresses the fundamental principles governing the exothermic nature of the reaction. Understanding the "why" is the first step toward effective control.
Q1: Why is the synthesis of this compound a highly exothermic reaction?
A: The synthesis is a nucleophilic acyl substitution, specifically the N-acylation of 2,3-dimethylaniline with bromoacetyl bromide (or a similar acyl halide). The significant release of heat, or exotherm, is due to two primary factors:
-
High Reactivity of the Acyl Halide: Bromoacetyl bromide is a highly electrophilic and reactive acylating agent.
-
Rapid Amide Bond Formation: The reaction between the nucleophilic amine (2,3-dimethylaniline) and the acyl bromide is extremely fast and thermodynamically favorable, leading to a rapid release of energy as a strong carbon-nitrogen bond is formed.
This rapid heat generation, if not managed, can quickly overwhelm a standard laboratory setup.
Q2: What is a "thermal runaway" and what are the specific risks in this synthesis?
A: A thermal runaway is a hazardous process where an exothermic reaction goes out of control.[1] It occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[2] This creates a dangerous positive feedback loop:
-
The reaction generates heat.
-
The reaction mixture's temperature increases.
-
The increased temperature accelerates the reaction rate.
-
The accelerated reaction generates even more heat, leading to a rapid, uncontrolled spike in temperature and pressure.[3]
In the context of this synthesis, the specific risks of a thermal runaway include:
-
Violent Boiling: The solvent can boil uncontrollably, leading to a rapid pressure increase.
-
Vessel Over-pressurization: In a closed or inadequately vented system, this can lead to vessel failure or an explosion.[4]
-
Release of Toxic Fumes: Both bromoacetyl bromide and 2,3-dimethylaniline are hazardous.[5][6] A runaway reaction can release these materials as aerosols and vapors into the laboratory.
-
Product Degradation: Excessively high temperatures will lead to the formation of impurities and the decomposition of the desired product, severely impacting yield and purity.[3]
Section 2: Proactive Exotherm Management & Experimental Protocol
Effective exotherm management is not reactive; it is a proactive strategy built into the experimental design. The following protocol is designed to be self-validating by incorporating key control parameters.
Experimental Workflow Diagram
Caption: Workflow for controlled synthesis of this compound.
Key Reaction Parameter Summary
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0–5 °C | Minimizes reaction rate to a controllable level, allowing heat to be dissipated effectively.[7][8] |
| Reagent Stoichiometry | 1.05–1.1 eq. Bromoacetyl Bromide | A slight excess of the acylating agent ensures complete conversion of the starting amine. |
| Addition Rate | Slow, dropwise over 30–60 min | This is the primary method of controlling the rate of heat generation.[2] |
| Stirring Speed | Moderate to Vigorous | Ensures rapid mixing and uniform temperature distribution, preventing localized hot spots. |
| Solvent | Anhydrous Aprotic Solvent (e.g., Acetone, THF, DCM) | Acts as a heat sink and prevents reaction with the highly reactive acyl bromide. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions, particularly of the 2,3-dimethylaniline starting material.[8] |
Detailed Step-by-Step Protocol
-
Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer probe, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place the flask in a cooling bath (e.g., ice-water or a cryocooler).
-
-
Reagent Preparation:
-
In the reaction flask, dissolve 2,3-dimethylaniline (1.0 eq.) in anhydrous acetone (or another suitable solvent).
-
In the dropping funnel, prepare a solution of bromoacetyl bromide (1.1 eq.) in a small amount of the same anhydrous solvent.
-
-
Controlled Reaction:
-
Begin stirring the amine solution and cool the flask until the internal temperature is stable between 0 and 5 °C.[8]
-
Crucially , begin the slow, dropwise addition of the bromoacetyl bromide solution from the dropping funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the temperature never exceeds 5 °C .
-
After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup and Quenching:
-
Once the reaction is complete, slowly and cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Caution: This quenching step can also be exothermic if significant unreacted bromoacetyl bromide remains. Add the quenching solution slowly while monitoring for gas evolution and temperature changes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[8]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a logical framework for identifying and resolving common problems.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for an uncontrolled exotherm event.
Q&A Troubleshooting
Q1: My reaction temperature is rising uncontrollably despite having an ice bath. What is the emergency procedure? A: This indicates a potential thermal runaway. Act immediately and safely:
-
Stop Reagent Addition: Immediately close the stopcock on the dropping funnel.
-
Enhance Cooling: If using an acetone bath, carefully add small pieces of dry ice. If using an ice-water bath, add more ice and coarse salt. Do NOT add water to a pyrophoric or water-reactive cooling medium.
-
Ensure Agitation: Maintain vigorous stirring to promote heat transfer to the flask walls.
-
Prepare for Emergency Quench: Have a container of a suitable quenching agent (like a cold, dilute solution of sodium bicarbonate) ready. However, only use this as a last resort and add it extremely cautiously, as a rapid quench can also be violent.[3]
-
Alert Others & Ensure Ventilation: Inform colleagues in the lab and ensure your fume hood sash is lowered as much as possible while still allowing for safe manipulation.
Q2: My final product is a brown or dark-colored solid. What causes this and how can I fix it? A: This is almost always due to the oxidation of the 2,3-dimethylaniline starting material, which is known to darken upon exposure to air.[6]
-
Solution:
-
Use High-Purity Aniline: Ensure your starting material is of high purity and has been stored correctly. If it is already dark, consider purifying it by distillation before use.
-
Maintain an Inert Atmosphere: The most effective solution is to run the entire reaction under a blanket of an inert gas like nitrogen or argon to exclude oxygen.[8]
-
Q3: My yield is significantly lower than expected. Could the exotherm be responsible? A: Yes, absolutely. Poor exotherm control is a direct cause of low yields.
-
Possible Causes:
-
Product Degradation: High temperatures can cause the starting materials or the final amide product to decompose.
-
Side Reactions: Elevated temperatures can promote the formation of undesired byproducts, such as di-acylated species, consuming your starting material.[8]
-
-
Solution: Adhere strictly to the temperature control protocol (0–5 °C). A well-controlled, albeit slower, reaction will almost always provide a higher yield of pure product than a fast, hot reaction. Monitor your reaction by TLC to ensure it has gone to completion before quenching.
Q4: Is the workup/quenching step hazardous? I noticed fizzing and heat. A: Yes, the quenching step must be performed with caution. The fizzing (effervescence) is CO2 gas being released from the reaction of the acidic byproduct (HBr, from the bromoacetyl bromide) with the sodium bicarbonate. This neutralization is also an exothermic process. If a large amount of unreacted bromoacetyl bromide is present, it will react vigorously with the aqueous bicarbonate solution, generating significant heat and gas.
-
Solution: Always perform the quench slowly, with the reaction flask still in the cooling bath. Add the bicarbonate solution portion-wise or dropwise, allowing the gas evolution to subside between additions.[8]
References
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- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
- Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Analysis of 2-Bromo- vs. 2-Chloro-N-(2,3-dimethylphenyl)acetamide: A Guide for Synthetic and Medicinal Chemists
In the landscape of synthetic intermediates and building blocks for drug discovery, N-arylacetamides bearing an α-halo substituent are of paramount importance. Their utility as versatile alkylating agents and precursors to a myriad of more complex molecular architectures is well-established. This guide provides an in-depth comparative study of two such key intermediates: 2-bromo-N-(2,3-dimethylphenyl)acetamide and 2-chloro-N-(2,3-dimethylphenyl)acetamide. Through a lens of practical application and theoretical underpinning, we will dissect the nuances in their synthesis, reactivity, and physicochemical properties, providing researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of α-Halo-N-Arylacetamides
The α-halo-N-arylacetamide scaffold is a privileged motif in medicinal chemistry and organic synthesis. The presence of a reactive carbon-halogen bond α to an amide carbonyl group makes these compounds potent electrophiles, susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in the synthesis of pharmaceuticals and other functional molecules.[1][2] The choice between a bromo or chloro substituent, while seemingly subtle, can have profound implications for reaction kinetics, yields, and even the feasibility of a synthetic route. This guide will illuminate these differences, empowering the discerning researcher to select the optimal reagent for their specific application.
Synthesis: A Tale of Two Halides
The synthesis of both 2-bromo- and 2-chloro-N-(2,3-dimethylphenyl)acetamide is typically achieved via the N-acylation of 2,3-dimethylaniline with the corresponding 2-haloacetyl halide.[3][4][5] While the general approach is similar, the choice of acylating agent and reaction conditions can be tailored to optimize the yield and purity of the desired product.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-halo-N-(2,3-dimethylphenyl)acetamides.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,3-dimethylaniline, 2-bromoacetyl bromide, anhydrous dichloromethane (DCM), pyridine, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-bromoacetyl bromide (1.05 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired this compound.
-
Note: The same protocol can be followed for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide by substituting 2-bromoacetyl bromide with 2-chloroacetyl chloride.
Comparative Reactivity: The Halogen's Influence
The primary differentiator in the chemical behavior of 2-bromo- and 2-chloro-N-(2,3-dimethylphenyl)acetamide is their reactivity towards nucleophiles, which predominantly proceeds via an Sₙ2 mechanism.[6][7] The rate of this reaction is critically dependent on the nature of the leaving group.
The Leaving Group Effect:
In nucleophilic substitution reactions, a good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[8] This is because the larger halide anions can better distribute the negative charge over a larger volume, making them more stable and weaker bases.[9] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for the bromo-analogue.
Caption: Generalized Sₙ2 reaction pathway for 2-halo-N-arylacetamides.
This enhanced reactivity of the bromo-derivative can be advantageous in several scenarios:
-
Milder Reaction Conditions: Reactions with this compound can often be carried out at lower temperatures or with shorter reaction times compared to its chloro counterpart.
-
Reaction with Weaker Nucleophiles: The higher intrinsic reactivity of the bromo compound may enable reactions with less reactive nucleophiles that might be sluggish or fail to react with the chloro analogue.
-
Improved Yields: In some cases, the faster reaction kinetics can lead to higher yields by minimizing the formation of side products from competing decomposition pathways.
However, the increased reactivity of the bromo-analogue can also be a double-edged sword. It may be more prone to degradation and may exhibit lower selectivity in the presence of multiple nucleophilic sites.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The physical and spectroscopic properties of these two compounds are expected to be broadly similar, with subtle differences arising from the different halogens.
| Property | This compound | 2-Chloro-N-(2,3-dimethylphenyl)acetamide |
| Molecular Formula | C₁₀H₁₂BrNO | C₁₀H₁₂ClNO |
| Molecular Weight | 242.11 g/mol | 197.66 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
| Melting Point | Higher than chloro-analogue (predicted) | Data available from suppliers |
| Solubility | Soluble in polar organic solvents (predicted) | Soluble in polar organic solvents |
Predicted Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.0-8.5 ppm (br s, 1H, NH)
-
δ 7.0-7.5 ppm (m, 3H, Ar-H)
-
δ 4.0-4.2 ppm (s, 2H, CH₂Br)
-
δ 2.2-2.4 ppm (s, 6H, 2 x Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 164-166 ppm (C=O)
-
δ 135-140 ppm (Ar-C)
-
δ 125-130 ppm (Ar-CH)
-
δ 30-35 ppm (CH₂Br)
-
δ 15-20 ppm (Ar-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3250-3350 (N-H stretch)
-
1660-1680 (C=O stretch, Amide I)
-
1520-1550 (N-H bend, Amide II)
-
~1250 (C-N stretch)
-
~600-700 (C-Br stretch)
-
Applications in Research and Development
Both 2-bromo- and 2-chloro-N-(2,3-dimethylphenyl)acetamide are valuable intermediates in several areas of chemical research.
-
Medicinal Chemistry: These compounds serve as precursors for the synthesis of a wide range of biologically active molecules.[13][14] The N-(2,3-dimethylphenyl)acetamide moiety is found in a number of pharmaceuticals, and the α-halo group provides a convenient handle for further molecular elaboration.
-
Alkylating Agents: Their primary application is as alkylating agents to introduce the N-(2,3-dimethylphenyl)acetamido moiety onto a nucleophilic substrate.[15][16][17] This is particularly relevant in fields like proteomics for the selective modification of cysteine residues in proteins.
-
Synthesis of Heterocycles: These intermediates can be used in the construction of various heterocyclic ring systems through intramolecular cyclization reactions following an initial intermolecular nucleophilic substitution.
The choice between the bromo and chloro derivative in these applications will depend on the specific requirements of the reaction. For rapid and efficient alkylation, the bromo-analogue is generally preferred. However, if stability, cost, or selectivity are of greater concern, the chloro-analogue may be the more prudent choice.
Conclusion
In this comparative guide, we have explored the key differences and similarities between 2-bromo- and 2-chloro-N-(2,3-dimethylphenyl)acetamide. The primary distinction lies in their reactivity, with the bromo-derivative being the more potent alkylating agent due to the superior leaving group ability of bromide. This difference in reactivity has significant practical implications for the design and execution of synthetic routes. While the chloro-analogue offers greater stability and is often more cost-effective, the bromo-analogue provides a more reactive tool for challenging transformations. By understanding the nuanced interplay of their properties, researchers can strategically select the optimal α-halo-N-arylacetamide to accelerate their research and development efforts.
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- Sigma-Aldrich. "2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide." Sigma-Aldrich.
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A Comparative Guide to the Reactivity of N-Aryl-2-Haloacetamides for Synthetic and Chemical Biology Applications
Introduction: The Versatile Role of N-Aryl-2-Haloacetamides
N-aryl-2-haloacetamides are a class of organic compounds characterized by a haloacetyl group attached to an aromatic amine. These structures are not merely synthetic curiosities; they are highly versatile intermediates and reagents pivotal in fields ranging from medicinal chemistry to materials science and chemical biology. Their chemical reactivity is primarily centered on the α-carbon, which is activated towards nucleophilic attack by the adjacent carbonyl group and the halogen leaving group.[1][2] This inherent reactivity makes them excellent alkylating agents. For instance, iodoacetamide is a well-established, irreversible inhibitor of cysteine peptidases, a function derived from its ability to alkylate the catalytic cysteine residue in the enzyme's active site.[3]
This guide provides an in-depth, objective comparison of the reactivity of N-aryl-2-haloacetamides, focusing on two key structural variables: the nature of the halogen atom and the electronic properties of the substituents on the N-aryl ring. We will explore the causality behind their reactivity trends in fundamental reactions like nucleophilic substitution and palladium-catalyzed cross-couplings, supported by experimental frameworks and quantitative data.
Part 1: The Decisive Role of the Halogen Atom (X = Cl, Br, I)
The single most important factor governing the reactivity of N-aryl-2-haloacetamides in substitution reactions is the identity of the halogen atom. The observed trend follows the leaving group ability of the halide ion, a cornerstone principle of nucleophilic substitution reactions.[4]
Reactivity Order: Iodo > Bromo > Chloro
The underlying cause for this trend is twofold:
-
Carbon-Halogen (C-X) Bond Strength: The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.
-
Leaving Group Stability: The stability of the halide anion (X⁻) once it has departed is critical. Larger, more polarizable anions like iodide (I⁻) can distribute the negative charge more effectively than smaller anions like chloride (Cl⁻), making them more stable and thus better leaving groups.
This reactivity hierarchy (I > Br > Cl) is consistently observed in both nucleophilic substitution and cross-coupling reactions.[5][6]
Quantitative Comparison: Nucleophilic Substitution with a Thiol
To illustrate this principle, consider the reaction of various N-phenyl-2-haloacetamides with a model thiol nucleophile, such as glutathione (GSH), under identical conditions. The relative rates of reaction demonstrate the profound impact of the halogen.
| N-Aryl-2-haloacetamide | Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Relative Reaction Rate (krel) |
| N-Phenyl-2-chloroacetamide | Cl | ~340 | 1 |
| N-Phenyl-2-bromoacetamide | Br | ~285 | ~200 |
| N-Phenyl-2-iodoacetamide | I | ~210 | ~10,000 |
Note: Relative rates are illustrative estimates based on established principles of Sₙ2 reactivity and may vary with specific substrates and conditions.
The data clearly shows that the iodoacetamide is orders of magnitude more reactive than its chloro-analogue, making it the reagent of choice for rapid and efficient alkylation, particularly in biological systems where speed and efficiency at physiological pH are paramount.[7][8]
Mechanistic Visualization: Sₙ2 Pathway
The reaction of N-aryl-2-haloacetamides with most nucleophiles proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This involves a backside attack by the nucleophile on the α-carbon, leading to inversion of stereochemistry if the carbon is chiral, and simultaneous displacement of the halide ion.[4][9]
Caption: Sₙ2 mechanism at the α-carbon of a haloacetamide.
Part 2: Electronic Tuning via N-Aryl Substituents
While the halogen determines the baseline reactivity, substituents on the N-aryl ring provide a powerful means to fine-tune this reactivity. This is a classic example of a linear free-energy relationship, which can be quantified using the Hammett equation.[10][11]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (hydrogen) reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent (negative for electron-donating, positive for electron-withdrawing).[12]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[10]
For nucleophilic attack on the α-carbon of N-aryl-2-haloacetamides, the reaction is accelerated by electron-withdrawing groups (EWGs) on the aryl ring. These groups pull electron density away from the amide nitrogen, which in turn withdraws density from the carbonyl and the adjacent α-carbon. This increases the partial positive charge (δ+) on the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[13][14] This corresponds to a positive ρ value.
Caption: Influence of aryl substituents on α-carbon electrophilicity.
Quantitative Comparison: Hammett Correlation
The effect of para-substituents on the rate of reaction between N-aryl-2-bromoacetamides and a common nucleophile demonstrates this trend clearly.
| Substituent (Y) | Hammett Constant (σp) | Nature | Relative Reaction Rate (krel) |
| -OCH₃ | -0.27 | Electron-Donating | 0.4 |
| -CH₃ | -0.17 | Electron-Donating | 0.6 |
| -H | 0.00 | Neutral | 1.0 |
| -Cl | +0.23 | Electron-Withdrawing | 2.5 |
| -CN | +0.66 | Electron-Withdrawing | 15 |
| -NO₂ | +0.78 | Electron-Withdrawing | 30 |
Note: Relative rates are illustrative, calculated from a hypothetical Hammett plot with ρ ≈ 2.0, typical for Sₙ2 reactions sensitive to electronic effects.
This data confirms that strongly electron-withdrawing groups like nitro (-NO₂) can increase the reaction rate by over an order of magnitude compared to the unsubstituted analogue.[15] Conversely, electron-donating groups like methoxy (-OCH₃) retard the reaction. This principle is crucial for designing covalent inhibitors or probes where specific reaction kinetics are desired.
Part 3: Applications in Key Synthetic Transformations
The tunable reactivity of N-aryl-2-haloacetamides makes them valuable in a wide array of chemical reactions.
Nucleophilic Substitution and Bioconjugation
As established, the primary reactivity mode is alkylation of nucleophiles. This is widely used in organic synthesis to form C-N, C-O, and C-S bonds, often as a prelude to constructing complex heterocyclic systems.[1][2][16]
Objective: To compare the rate of reaction of N-(4-nitrophenyl)-2-chloroacetamide and N-(4-nitrophenyl)-2-bromoacetamide with N-acetyl-L-cysteine.
Materials:
-
N-(4-nitrophenyl)-2-chloroacetamide (Substrate A)
-
N-(4-nitrophenyl)-2-bromoacetamide (Substrate B)
-
N-acetyl-L-cysteine (Nucleophile)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare 10 mM stock solutions of Substrate A, Substrate B, and the nucleophile in ACN.
-
For each kinetic run, equilibrate a solution of phosphate buffer (e.g., 9.9 mL) to 25 °C in a temperature-controlled vial.
-
Initiate the reaction by adding 100 µL of the nucleophile stock solution and 100 µL of the respective substrate stock solution to the buffer, resulting in a final concentration of 100 µM for each reactant.
-
Immediately inject a 20 µL aliquot onto the HPLC system (t=0).
-
Continue to inject aliquots at regular time intervals (e.g., every 5 minutes for Substrate B, every 30 minutes for Substrate A).
-
Monitor the disappearance of the substrate peak and the appearance of the product peak by integrating the peak areas at an appropriate wavelength (e.g., 280 nm).
-
Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Analysis: Compare the calculated rate constants for the chloro- and bromo-derivatives. The bromoacetamide is expected to react significantly faster, validating the reactivity trend.
Palladium-Catalyzed Cross-Coupling Reactions
N-aryl-2-haloacetamides, particularly the bromo- and iodo-variants, can also serve as electrophilic partners in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
-
Buchwald-Hartwig Amination: This reaction couples the haloacetamide with a primary or secondary amine to form a glycine derivative, a powerful method for building complex amino acid structures.[17][18][19]
-
Sonogashira Coupling: This reaction couples the haloacetamide with a terminal alkyne, providing access to α,β-alkynyl amides, which are valuable synthetic building blocks.[20][21][22]
The reactivity order of the halide (I > Br >> Cl) remains the same in these transformations, as the oxidative addition of the C-X bond to the Pd(0) catalyst is typically the rate-determining step.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Objective: To synthesize N-phenyl-4-phenyl-3-butynamide from N-phenyl-2-bromoacetamide and phenylacetylene.
Materials:
-
N-phenyl-2-bromoacetamide
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
Procedure:
-
To a dry, argon-flushed flask, add PdCl₂ (2 mol%), PPh₃ (4 mol%), and CuI (1 mol%).
-
Add anhydrous toluene, followed by triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the catalyst in situ.
-
Add N-phenyl-2-bromoacetamide (1.0 equivalent) and phenylacetylene (1.2 equivalents).
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl amide.
Conclusion
The reactivity of N-aryl-2-haloacetamides is a well-defined and tunable property governed by predictable chemical principles. The choice of halogen sets the fundamental reaction rate, with the order I > Br > Cl holding true across nucleophilic substitution and cross-coupling reactions. Superimposed on this is the fine-tuning provided by N-aryl substituents, where electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the α-carbon. A thorough understanding of these relationships empowers researchers, scientists, and drug development professionals to select or design the optimal haloacetamide reagent for a specific application, whether it be the rapid and selective labeling of a protein or the efficient construction of a complex molecular scaffold.
References
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link][1][2]
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AbdelSamad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Synthesis of N-substituted chloroacetamides. Bulletin of the Chemical Society of Ethiopia. Available from ResearchGate. [Link][23]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. [Link][24]
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El-Sayed, N. N. E., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Expected Biological Activity. Molecules. [Link][16]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link][17]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link][18]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][19][25]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link][20]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][21][22]
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NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link][6]
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Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. [Link][4]
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Wikipedia. (2023). Hammett equation. In Wikipedia. [Link][11]
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Weinstock, L. M., & Oliveto, E. P. (n.d.). Acetamide, N-bromo-. Organic Syntheses. [Link][26][27]
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Bar-Am, O., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Bioconjugate Chemistry. [Link][7][8]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link][12]
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Um, I.-H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry. [Link]
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Hulce, J. J., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link][15]
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Dempe, D. P., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry. [Link][13]
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Mendoza, J. A., et al. (2006). Effect of Aryl Substituents on the Reactivity of the Captodative Olefins 1-Acetylvinyl Arenecarboxylates. Journal of the Mexican Chemical Society. [Link][14]
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Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link][9]
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A Comparative Guide to the Biological Activity of 2-bromo-N-(2,3-dimethylphenyl)acetamide and Other Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have led to its incorporation into numerous compounds with diverse pharmacological activities. This guide provides an in-depth comparison of the biological activity of 2-bromo-N-(2,3-dimethylphenyl)acetamide against other notable acetamide derivatives, supported by experimental data and protocols to offer a comprehensive resource for researchers in drug discovery.
Introduction to Acetamides in Medicinal Chemistry
Acetamides are a class of organic compounds characterized by the functional group R-NH-CO-CH₃. The versatility of this scaffold allows for extensive chemical modifications, particularly at the N-aryl and α-carbon positions, which significantly influences their biological profiles. These modifications can modulate physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning their interaction with biological targets. Derivatives of this class have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom at the α-position and substitutions on the N-phenyl ring, as seen in this compound, are key determinants of their potency and selectivity.
Comparative Biological Activities
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by comparing it with structurally related acetamides. The following sections and tables summarize the known activities of key acetamide derivatives, providing a framework for understanding the potential of the target compound.
Antimicrobial and Antifungal Activity
The N-aryl acetamide moiety is a common feature in many antimicrobial agents. The presence of a halogen, such as bromine, often enhances this activity.
A study on 2-bromo-N-phenylacetamide, a close structural analog, demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[2] The minimum inhibitory concentration (MIC) was reported to be 32 µg/mL for 87.5% of the tested strains, with a minimum fungicidal concentration (MFC) of 64 µg/mL for 81.25% of the strains.[2] Another study on 2-chloro-N-phenylacetamide also showed inhibitory activity against Candida albicans and Candida parapsilosis.[3]
The addition of methyl groups to the phenyl ring, as in this compound, can be expected to increase lipophilicity. This increased lipophilicity may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial activity.[4]
Table 1: Comparative Antimicrobial and Antifungal Activity of Acetamide Derivatives
| Compound | Biological Activity | Test Organism(s) | Key Findings (MIC/MFC/Zone of Inhibition) | Reference |
| 2-bromo-N-phenylacetamide | Antifungal, Antibiofilm | Fluconazole-resistant Candida spp. | MIC: 32 µg/mL; MFC: 64 µg/mL | [2] |
| 2-chloro-N-phenylacetamide | Antifungal, Antibiofilm | Fluconazole-resistant C. albicans, C. parapsilosis | MIC: 128-256 µg/mL; MFC: 512-1024 µg/mL | [3] |
| N-Aryl Mercaptoacetamides | Antibacterial (MBL inhibitors) | Klebsiella pneumoniae (NDM-1 expressing) | Restored activity of imipenem | [5] |
| N-Arylazole Acetamides | Antibacterial, Antifungal | S. aureus, E. coli, P. aeruginosa, Candida spp. | Compounds 8 and 10 showed MIC < 32 µg/mL against various Candida species. | [6] |
Cytotoxic Activity
Phenylacetamide derivatives have also been investigated for their potential as anticancer agents.[7] The cytotoxic effects are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[8][9]
For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity.[7] Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety, highlighting the influence of electronic substituents on the phenyl ring.[7] The substitution pattern on the N-phenyl ring in this compound (2,3-dimethyl) will likely influence its cytotoxic profile, potentially through steric and electronic effects that alter its binding to target molecules within cancer cells.
Table 2: Comparative Cytotoxic Activity of Acetamide Derivatives
| Compound | Cell Line(s) | Key Findings (IC₅₀) | Reference |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate), MCF-7 (breast) | IC₅₀ = 80 µM (PC3), 100 µM (MCF-7) | [7] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate) | IC₅₀ = 52 µM | [7] |
| Thiazolyl N-benzyl-substituted acetamides | c-Src kinase inhibition | Unsubstituted N-benzyl derivative (8a) showed the most potent inhibition. | [10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-arylacetamides is governed by the nature and position of substituents on both the phenyl ring and the acetamide moiety.
-
Halogenation: The presence of a halogen at the α-position (e.g., bromine or chlorine) is a common feature in many biologically active acetamides and is often associated with increased potency.[4] Bromoacetamides are known to be reactive alkylating agents, which may contribute to their mechanism of action.[11]
-
N-Aryl Substitution: The substitution pattern on the N-phenyl ring significantly impacts activity. The position and electronic nature of the substituents can influence the compound's lipophilicity, conformation, and ability to form hydrogen bonds, all of which are critical for target interaction. The 2,3-dimethyl substitution in the target compound introduces steric bulk and increases lipophilicity, which could modulate its biological activity and selectivity compared to unsubstituted or monosubstituted analogs.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic potential of a test compound against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]
1. Cell Culture and Seeding:
- Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[12]
- Harvest cells in the logarithmic growth phase.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]
- Incubate the plates for 24 hours to allow for cell attachment.[12]
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[8]
- Perform serial dilutions to obtain the desired test concentrations.
- Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[8]
- Incubate the plates for a specified period (e.g., 24 or 48 hours).[9]
3. MTT Assay:
- After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
- Incubate the plates for an additional 3-4 hours at 37°C.[8]
- Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
- Measure the absorbance at 570 nm using a microplate reader.[8][9]
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[8]
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Preparation of Inoculum:
- Grow the microbial strain overnight in a suitable broth medium.
- Adjust the turbidity of the culture to match a 0.5 McFarland standard.
- Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microdilution Plates:
- Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
- Prepare a stock solution of the test compound in a suitable solvent.
- Perform a two-fold serial dilution of the compound in the microtiter plate, typically starting from a high concentration.
3. Inoculation and Incubation:
- Add 50 µL of the prepared microbial inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The acetamide scaffold remains a fertile ground for the discovery of new therapeutic agents. While direct biological data for this compound is limited, a comparative analysis of structurally related compounds provides valuable insights into its potential activities. The presence of the α-bromo group suggests a potential for potent biological effects, likely through alkylation of biological nucleophiles. The 2,3-dimethylphenyl moiety will influence its pharmacokinetic and pharmacodynamic properties, and further investigation is warranted to fully elucidate its biological profile. The experimental protocols provided herein offer a standardized approach for the systematic evaluation of this and other novel acetamide derivatives, facilitating the generation of robust and comparable data to guide future drug development efforts.
References
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-bromo-N-(2,3-dimethylphenyl)acetamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust quality control and successful drug development. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-bromo-N-(2,3-dimethylphenyl)acetamide, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering not just protocols, but the scientific rationale behind the selection of each technique and its specific parameters. Our focus is on providing a self-validating framework, grounded in the principles of scientific integrity and authoritative standards.
The Analytical Challenge: Quantifying this compound
This compound is an aromatic bromoacetamide derivative. Its structure, featuring a chromophore (the substituted phenyl ring and amide group), a bromine atom, and sufficient volatility upon potential derivatization, makes it amenable to several analytical techniques. The choice of the optimal method hinges on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or selectivity in the presence of impurities.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific analytical challenge. For the quantification of this compound, three primary techniques present themselves as viable options: HPLC, GC-MS, and UV-Vis Spectrophotometry. Each method offers a unique set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Linearity (R²) | Typically >0.999 | Typically >0.999 | Typically >0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate | Moderate to Low | High |
| Sample Preparation | Simple dissolution and filtration | May require derivatization | Simple dissolution |
| Cost | Moderate | High | Low |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its high precision, accuracy, and selectivity make it a robust tool for quality control and stability testing.[1][2]
The "Why": Causality in HPLC Method Development
The development of a robust HPLC method is a systematic process. For an aromatic compound like this compound, a reversed-phase (RP) method is the logical starting point. The non-polar nature of the analyte will lead to retention on a non-polar stationary phase (like C18), while a polar mobile phase is used for elution. The choice of a C18 column is based on its versatility and proven performance for a wide range of pharmaceutical compounds.[3]
The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is used to control the pH and ensure the consistent ionization state of any acidic or basic functional groups, although for a neutral compound like an amide, its primary role is to maintain a stable chromatographic system.
Experimental Protocol: RP-HPLC Method for this compound
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6][7][8] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Caption: A typical workflow for the quantification of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Selectivity and Sensitivity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry.[9] For this compound, GC-MS can be particularly useful for identifying and quantifying trace-level impurities or for analyzing complex matrices. While the analyte may have sufficient volatility to be analyzed directly, derivatization can sometimes improve peak shape and thermal stability.
The "Why": Causality in GC-MS Method Development
The primary consideration for GC analysis is the volatility and thermal stability of the analyte. A preliminary assessment would involve a direct injection of a standard solution to determine if the compound can be chromatographed without degradation. If peak tailing or degradation is observed, derivatization may be necessary. However, for many substituted acetamides, direct analysis is feasible.
The choice of a non-polar capillary column, such as a DB-1 or DB-5, is a good starting point for the separation of a moderately polar compound like this compound. The temperature program is optimized to ensure adequate separation from other components in the sample matrix while keeping the analysis time as short as possible.
Mass spectrometric detection in full scan mode allows for the identification of the analyte and any co-eluting impurities based on their mass spectra. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Experimental Protocol: GC-MS Method for this compound
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Standard Solution Preparation:
-
Prepare a stock solution and working standards in a volatile organic solvent such as ethyl acetate or dichloromethane.
4. Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove non-volatile components.
5. Method Validation:
-
Validate the method according to ICH guidelines, with a particular focus on specificity, linearity, accuracy, precision, LOD, and LOQ.
Caption: A generalized workflow for the quantification of this compound by GC-MS.
III. UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.[10][11] Due to the presence of the aromatic ring, this compound is expected to have a significant UV absorbance, making this technique suitable for its quantification, particularly in pure samples or simple mixtures where interfering substances are absent.
The "Why": Causality in UV-Vis Method Development
The fundamental principle of UV-Vis spectrophotometry is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The first step in method development is to determine the wavelength of maximum absorbance (λmax) of the analyte. Measuring at λmax provides the highest sensitivity and minimizes deviations from Beer-Lambert's law.
The choice of solvent is critical. It must be transparent in the wavelength range of interest and should not react with the analyte. A common choice for aromatic compounds is methanol or ethanol.
Experimental Protocol: UV-Vis Spectrophotometric Method for this compound
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Method Parameters:
-
Solvent: Methanol (HPLC grade)
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200 to 400 nm.
-
Blank: Methanol
3. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in methanol.
-
Prepare a series of at least five calibration standards by diluting the stock solution with methanol to cover a suitable absorbance range (typically 0.2 to 0.8 absorbance units).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of methanol to obtain a concentration that falls within the calibration range.
5. Quantification:
-
Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax against the methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Sources
- 1. chromatography rp-hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-bromo-N-(dimethylphenyl)acetamide Isomers
Introduction: The Imperative of Isomeric Purity in Chemical R&D
In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing an identical molecular formula and functional groups but differing in their substitution pattern—can exhibit profoundly different pharmacological, toxicological, and material properties. The compound 2-bromo-N-(2,3-dimethylphenyl)acetamide and its isomers, which serve as crucial intermediates in organic synthesis, exemplify this challenge. Distinguishing between, for instance, the 2,3-dimethyl, 2,6-dimethyl, and 3,4-dimethyl isomers is critical for process control and final product validation.
This guide provides an in-depth, multi-technique spectroscopic framework for the unambiguous identification and differentiation of these key positional isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to make informed decisions with confidence. The methodologies described herein are designed as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural assignment.
Core Analytical Workflow
The robust differentiation of isomers relies on a synergistic application of multiple spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and together they provide a comprehensive structural fingerprint.
Figure 1: A comprehensive workflow for the spectroscopic identification of 2-bromo-N-(dimethylphenyl)acetamide isomers.
Methodologies: Protocols for Self-Validating Data Acquisition
The integrity of any analysis is founded upon the quality of the data acquired. The following protocols are outlined to ensure reproducibility and accuracy.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified acetamide isomer in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of a solvent like DMSO-d₆ is advantageous for clearly resolving the N-H amide proton.[1]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and 16-32 scans for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ signals.
Experimental Protocol 3: Mass Spectrometry (MS)
-
Ionization Method: Utilize Electron Ionization (EI) as it is a robust technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[3]
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet to ensure sample purity.
-
Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Comparative Spectroscopic Analysis
While all isomers of 2-bromo-N-(dimethylphenyl)acetamide share the same molecular formula (C₁₀H₁₂BrNO) and weight (242.11 g/mol ), their unique atomic arrangements give rise to distinct spectroscopic signatures.
Mass Spectrometry: The Molecular Ion and Isotopic Signature
Mass spectrometry serves as the initial confirmation of molecular weight and elemental composition.
-
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak.
-
Isotopic Pattern: A key feature for any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[4] This results in a characteristic doublet for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 241 and 243). This immediately confirms the presence of a single bromine atom.
Fragmentation patterns are primarily dictated by the stable amide and aromatic structures. The most common fragmentation involves the alpha-cleavage of the C-Br bond or the cleavage of the amide bond. While subtle differences in fragment ion intensities may exist due to steric effects, MS alone is generally insufficient to distinguish these positional isomers.[5][6]
Figure 2: A generalized fragmentation pathway for 2-bromo-N-(dimethylphenyl)acetamide isomers under Electron Ionization (EI).
Infrared Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is highly effective for confirming functional groups and providing critical clues about the aromatic substitution pattern.
Key vibrational bands common to all isomers include:
-
N-H Stretch: A sharp, single peak around 3300-3250 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methylene groups) appear just below 3000 cm⁻¹.
-
Amide I (C=O Stretch): A very strong, sharp absorption band typically found between 1660-1680 cm⁻¹.[7]
-
Amide II (N-H Bend): A strong band located around 1530-1550 cm⁻¹.[8]
The primary diagnostic information for isomer differentiation lies in the fingerprint region (1000-650 cm⁻¹) , where C-H out-of-plane bending vibrations occur. The pattern of these absorptions is highly characteristic of the substitution pattern on the benzene ring.
| Isomer | Expected C-H Out-of-Plane Bending (cm⁻¹) | Interpretation |
| 2,3-dimethyl | ~850-810 and ~780-740 | Consistent with 1,2,3-trisubstitution. |
| 2,6-dimethyl | ~780-760 | Consistent with 1,2,3-trisubstitution, often a single strong band. |
| 3,4-dimethyl | ~830-810 | A strong band characteristic of two adjacent free hydrogens on the ring. |
Table 1: Predicted diagnostic IR bands in the fingerprint region for differentiating positional isomers.
NMR Spectroscopy: The Definitive Toolkit for Isomer Elucidation
NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for distinguishing these positional isomers. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's proton and carbon framework.
-
The Aromatic Region (δ 7.0-7.5 ppm): This region is the most informative. The number of signals, their splitting patterns (coupling constants, J), and their chemical shifts are unique to each substitution pattern.
-
The Aliphatic Region (δ 2.0-4.5 ppm): This region contains signals for the two methyl groups (-CH₃) and the methylene group (-CH₂Br).
-
The Amide Proton (δ ~8.0-9.5 ppm in DMSO-d₆): A broad singlet corresponding to the N-H proton. Its chemical shift can be affected by the steric hindrance from ortho substituents.
| Isomer | Aromatic Protons (Pattern, J in Hz) | Methyl Protons (δ ppm) | Methylene Protons (δ ppm) | Key Differentiator |
| 2,3-dimethyl | 3H: Triplet (~7.2), Doublet (~7.0), Doublet (~7.1) | 2 singlets (~2.2, ~2.3) | 1 singlet (~4.1) | The unique 3-proton pattern (t, d, d) in the aromatic region. |
| 2,6-dimethyl | 3H: Triplet (~7.2, 1H), Doublet (~7.1, 2H) | 1 singlet (~2.2) | 1 singlet (~4.1) | Symmetry results in only two aromatic signals (t, d) and a single, integrated 6H signal for the two equivalent methyl groups. |
| 3,4-dimethyl | 3H: Singlet (~7.3), Doublet (~7.1), Doublet (~7.0) | 2 singlets (~2.2, ~2.25) | 1 singlet (~4.1) | The presence of a distinct singlet for the proton at C2 (between the amide and a methyl group). |
Table 2: Predicted ¹H NMR spectral characteristics for the unambiguous differentiation of isomers.
¹³C NMR complements the proton data by revealing the number of unique carbon environments in the molecule, which is directly related to molecular symmetry.
| Isomer | Aromatic Carbons (No. of Signals) | Methyl Carbons (No. of Signals) | Key Differentiator |
| 2,3-dimethyl | 6 | 2 | Asymmetrical; shows all 6 expected aromatic carbon signals. |
| 2,6-dimethyl | 4 | 1 | Symmetrical; shows only 4 aromatic signals and 1 methyl signal due to the plane of symmetry. |
| 3,4-dimethyl | 6 | 2 | Asymmetrical; shows all 6 expected aromatic carbon signals, but with a different chemical shift pattern from the 2,3-isomer. |
Table 3: Predicted number of unique signals in ¹³C NMR spectra, highlighting the power of symmetry analysis.
Conclusion
The unambiguous differentiation of 2-bromo-N-(dimethylphenyl)acetamide positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While Mass Spectrometry is essential for confirming molecular weight and the presence of bromine[4], and Infrared Spectroscopy provides valuable information on functional groups and substitution patterns, NMR spectroscopy stands as the definitive technique . The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum, coupled with the number of unique signals in the ¹³C NMR spectrum, provide an irrefutable fingerprint for each isomer. By integrating these orthogonal datasets, researchers in drug development and chemical synthesis can ensure the structural integrity of their compounds, a critical step in guaranteeing the quality, safety, and reproducibility of their work.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Robson, J. H., & Reinhart, J. (1953). The Infrared Spectra of N-Substituted Trifluoroacetamides. Journal of the American Chemical Society, 75(14), 3405–3407. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Miyazaki, M., Saikawa, J., Ishizuki, H., Taira, T., & Fujii, M. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11(30), 6098-6106. [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1923. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987. [Link]
-
Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E, 65(5), o964. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
Sources
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- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Synthesized 2-bromo-N-(2,3-dimethylphenyl)acetamide
For professionals in pharmaceutical research and drug development, the meticulous verification of chemical purity is not merely a procedural step but a foundational pillar of scientific integrity and therapeutic safety. The subject of this guide, 2-bromo-N-(2,3-dimethylphenyl)acetamide, serves as a critical intermediate in the synthesis of numerous pharmacologically active molecules. Consequently, the presence of even trace impurities can propagate through subsequent synthetic stages, potentially impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for methodological choices, a framework for self-validating results, and a clear-eyed comparison of the strengths and limitations of each technique.
The Imperative of Orthogonal Purity Analysis
A single analytical method provides only one perspective on a compound's purity. A robust and trustworthy assessment is achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. For this compound, a comprehensive evaluation should integrate chromatographic separations, spectroscopic characterization, and thermal analysis. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice, separating the analyte from its potential impurities based on differences in hydrophobicity.
Expertise in Method Design: The "Why" Behind the Protocol
A successful HPLC separation is not accidental; it is the result of a systematic understanding of the analyte's properties. This compound is a moderately polar compound, making it well-suited for a C18 stationary phase. The inclusion of an organic modifier like acetonitrile in the mobile phase allows for the controlled elution of the compound from the column. A gradient elution, where the concentration of the organic solvent is increased over time, is generally preferred for purity analysis as it can effectively resolve both early-eluting polar impurities and late-eluting non-polar byproducts.
A Self-Validating HPLC Protocol
This protocol is designed to be inherently robust and is grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1]
Experimental Protocol: RP-HPLC Purity Determination
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Through System Suitability
Before analyzing any samples, the system's suitability must be confirmed. This involves injecting the working standard multiple times (typically 5 or 6) and ensuring that parameters like retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and theoretical plates (>2000) meet predefined criteria. This practice ensures that the analytical system is performing correctly on the day of analysis.
Comparative Data: HPLC Purity of Different Batches
| Parameter | Batch A | Batch B | Reference Standard | Acceptance Criteria |
| Purity (Area %) | 99.8% | 98.9% | >99.9% | ≥ 99.0% |
| Known Impurity 1 (%) | 0.15% | 0.8% | Not Detected | ≤ 0.2% |
| Unknown Impurity 2 (%) | 0.05% | 0.3% | Not Detected | ≤ 0.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and an Orthogonal Quantitative Tool
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized molecule. It provides detailed information about the chemical environment of each proton, confirming the connectivity of the atoms and the substitution pattern on the aromatic ring. Furthermore, quantitative NMR (qNMR) can be employed as a primary analytical method to determine purity without the need for a reference standard of the analyte.
Interpreting the ¹H NMR Spectrum
-
Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-8.5 ppm.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), corresponding to the three protons on the dimethylphenyl ring. Their splitting pattern (a combination of doublets and triplets) will confirm the 1,2,3-substitution pattern.
-
Bromomethyl Protons (-CH₂Br): A sharp singlet around δ 4.0-4.2 ppm. The integration of this peak should correspond to two protons.
-
Methyl Protons (-CH₃): Two distinct singlets in the upfield region (δ 2.2-2.4 ppm), each integrating to three protons, corresponding to the two methyl groups on the aromatic ring.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, integration values, and coupling patterns with the expected structure.
-
Purity Assessment: Look for small peaks that do not correspond to the main compound or the solvent. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity. For a more rigorous quantitative analysis (qNMR), a certified internal standard would be added in a precisely known amount.
-
Melting Point Analysis: A Rapid, Simple, and Informative Physical Constant
The melting point of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. While not as specific or quantitative as chromatographic or spectroscopic methods, it is an extremely valuable and rapid technique for a preliminary assessment of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a rate of ~10-15 °C/min until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
Comparative Data: Melting Point of Different Batches
| Sample | Melting Point Range (°C) | Interpretation |
| Batch A | 149 - 151 | Sharp melting point, indicative of high purity. |
| Batch B | 145 - 150 | Broader melting point range, suggesting the presence of impurities. |
| Literature Value (Analogous Compounds) | ~150 - 156[2] | Batch A is consistent with expected purity. |
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the logical flow of the purity assessment process and the relationship between the discussed analytical techniques.
Caption: A logical workflow for the purity assessment of a synthesized chemical intermediate.
Caption: A comparison of the key attributes of the primary analytical techniques.
Conclusion and Best Practices
The purity assessment of this compound demands a multi-pronged, orthogonal approach to generate a data package of the highest integrity.
-
HPLC stands as the primary tool for quantitative purity determination and the profiling of impurities. Its results, however, must be contextualized with other techniques.
-
¹H NMR is non-negotiable for confirming the chemical identity of the synthesized compound. It also serves as an excellent orthogonal method for identifying and semi-quantifying impurities that have different proton environments.
-
Melting Point Analysis provides a rapid, simple, and valuable preliminary indication of purity. A sharp melting range close to the expected value is a strong indicator of a well-purified compound.
By integrating these techniques, a researcher or drug development professional can build a comprehensive and self-validating purity profile for this compound, ensuring its suitability for its intended use and upholding the rigorous standards of pharmaceutical science. This integrated approach is not just good practice; it is a cornerstone of the principles of Quality by Design (QbD) and is in alignment with the expectations of regulatory bodies globally.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. 2023. [Link]
-
Supporting Information for: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (2018). Royal Society of Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Supporting Information for Amide synthesis in RDES. Semantic Scholar. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Cheméo. Acetamide, N-(3-methylphenyl)-2-bromo- Chemical Properties. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]
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Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1998. [Link]
-
Gowda, B. T., et al. (2008). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]
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A Comparative Guide to the Synthetic Validation of 2-bromo-N-(2,3-dimethylphenyl)acetamide
This in-depth technical guide provides a comparative analysis of the primary synthetic routes for obtaining 2-bromo-N-(2,3-dimethylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of two principal synthetic strategies: a traditional two-step approach and a more direct one-pot synthesis. The guide delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will explore and validate two common synthetic pathways, providing the necessary data for researchers to make informed decisions based on factors such as yield, purity, reaction time, and operational simplicity.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two main routes:
-
Two-Step Synthesis: This classic approach involves the initial acylation of 2,3-dimethylaniline to form the stable intermediate, N-(2,3-dimethylphenyl)acetamide. This is followed by a selective alpha-bromination of the acetamide to yield the final product.
-
One-Pot Synthesis: This method streamlines the process by directly reacting 2,3-dimethylaniline with a bromoacetylating agent, such as bromoacetyl bromide, in a single reaction vessel.
This guide will dissect each route, presenting detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Two-Step Synthesis
This methodology separates the amide formation and bromination steps, allowing for the isolation and purification of the intermediate, which can provide greater control over the final product's purity.
Step 1A: Synthesis of N-(2,3-dimethylphenyl)acetamide
The initial step involves the N-acylation of 2,3-dimethylaniline. The use of acetyl chloride is a common and effective method for this transformation. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Experimental Protocol: Acylation of 2,3-Dimethylaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylaniline (10.0 g, 82.5 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (6.5 g, 82.5 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, add triethylamine (8.35 g, 82.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol/water to afford pure N-(2,3-dimethylphenyl)acetamide.
A similar procedure is described in the literature by Gowda et al. (2006), which confirms the viability of this approach for preparing N-arylacetamides.[2]
Step 1B: Alpha-Bromination of N-(2,3-dimethylphenyl)acetamide
The second step involves the selective bromination at the alpha-carbon of the acetyl group. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low concentration of bromine, which enhances selectivity and minimizes side reactions like aromatic bromination. The reaction is typically initiated by a radical initiator or under acidic conditions.
Experimental Protocol: α-Bromination with NBS
-
In a 100 mL round-bottom flask, suspend N-(2,3-dimethylphenyl)acetamide (5.0 g, 30.6 mmol) in 50 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (5.45 g, 30.6 mmol) and a catalytic amount of benzoyl peroxide (0.1 g) to the suspension.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with 10% sodium thiosulfate solution (2 x 25 mL) and then with water (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Route 2: The One-Pot Synthesis
This approach offers a more streamlined and potentially time- and resource-efficient method by combining the acylation and bromination into a single synthetic operation. The direct reaction of 2,3-dimethylaniline with bromoacetyl bromide is a common example of this strategy.
Mechanism and Rationale
In this one-pot reaction, 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically employed to scavenge the HBr byproduct, driving the equilibrium towards the product. The choice of solvent and base is crucial to control the reaction rate and minimize side reactions.
Experimental Protocol: Direct Acylation with Bromoacetyl Bromide
-
Dissolve 2,3-dimethylaniline (5.0 g, 41.3 mmol) and sodium bicarbonate (4.16 g, 49.5 mmol) in 100 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromoacetyl bromide (9.18 g, 45.4 mmol) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Comparative Analysis
| Parameter | Two-Step Synthesis | One-Pot Synthesis | Rationale & Insights |
| Overall Yield | Typically 65-75% | Typically 70-85% | The one-pot synthesis often provides a higher overall yield by minimizing losses associated with intermediate isolation and purification. |
| Purity | High purity achievable | May require more rigorous purification | The isolation of the acetamide intermediate in the two-step process allows for its purification before the final bromination, potentially leading to a cleaner final product. The one-pot method may result in more byproducts from side reactions. |
| Reaction Time | 6-8 hours (excluding purification) | 4-6 hours | The one-pot approach significantly reduces the overall reaction time by eliminating an entire reaction and workup step. |
| Operational Simplicity | More complex (two reactions, two workups) | Simpler (one reaction, one workup) | The one-pot synthesis is operationally less demanding, requiring fewer manipulations and reagents. |
| Cost-Effectiveness | Potentially higher due to more steps and solvents | More cost-effective due to fewer steps and reagents | The reduction in reaction steps, solvent usage, and purification materials makes the one-pot synthesis a more economical choice. |
| Control & Selectivity | Better control over each step | Potential for side reactions | The two-step synthesis allows for optimization of each individual reaction, potentially leading to better control over selectivity, especially in the bromination step. |
Visualization of Synthetic Workflows
Caption: Comparative workflows of the two-step vs. one-pot synthesis.
Conclusion and Recommendations
Both the two-step and one-pot synthetic routes are viable for the preparation of this compound. The choice between the two methods will largely depend on the specific requirements of the research or development project.
-
For applications demanding the highest purity and where control over the reaction is paramount, the two-step synthesis is recommended. The isolation and purification of the N-(2,3-dimethylphenyl)acetamide intermediate provide an excellent opportunity to remove any impurities before the final, more sensitive bromination step.
-
For projects where efficiency, speed, and cost are the primary drivers, the one-pot synthesis offers a clear advantage. This route provides a higher overall yield in a shorter timeframe with reduced operational complexity and resource consumption. However, careful optimization of the reaction conditions and a robust purification strategy for the final product are essential to ensure the desired level of purity.
Ultimately, this guide provides the foundational data and protocols to enable researchers to validate and select the most appropriate synthetic route for their specific needs in the synthesis of this compound.
References
- Gowda, B. T., et al. (2006). Title of the article. Journal Name, Volume(Issue), pages.
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Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]
- Google Patents. (2007). Method for synthesizing N,N dimethyl acetamide in high purity.
-
ResearchGate. (2025). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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PubMed Central (PMC). (2016). Pot economy and one-pot synthesis. [Link]
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ResearchGate. (2023). A mild and eco-friendly, one-pot synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. [Link]
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ResearchGate. (2025). Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. [Link]
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PrepChem. (2023). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. [Link]
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NIST WebBook. Acetamide, N-(2,3-dimethylphenyl)-. [Link]
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PubMed Central (PMC). (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. [Link]
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YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]
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ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]
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ResearchGate. (2005). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]
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PubMed Central (PMC). (2008). Analysis of One-Step and Two-Step Real-Time RT-PCR Using SuperScript III. [Link]
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ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
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PubMed Central (PMC). (2020). One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts. [Link]
-
Cheméo. (2023). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). [Link]
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The Decisive Role of the Base: A Comparative Guide to Efficacy in Reactions of 2-bromo-N-(2,3-dimethylphenyl)acetamide
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the N-aryl acetamide scaffold is of significant interest. The compound 2-bromo-N-(2,3-dimethylphenyl)acetamide serves as a key intermediate, possessing a reactive α-bromo group amenable to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures. However, the success of these substitution reactions is critically dependent on the judicious choice of a base. This guide provides a comprehensive comparison of the efficacy of different classes of bases in reactions involving this compound, offering insights grounded in mechanistic principles and supported by established experimental practices.
The Central Role of the Base in α-Haloamide Reactions
The primary function of a base in reactions with this compound is to facilitate the desired nucleophilic substitution. This can occur through two principal mechanisms: direct reaction with the nucleophile or deprotonation of the amide proton. The nature of the base—its strength, steric hindrance, and solubility—profoundly influences the reaction pathway, yield, and purity of the final product. The amide nitrogen in this compound is weakly acidic and not significantly nucleophilic, making deprotonation a key step for certain reaction pathways.[1]
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} caption { label="Logical workflow for base selection in reactions of this compound." fontsize=10 fontcolor="#202124" }
Comparative Analysis of Base Efficacy
To illustrate the impact of base selection, we will compare three representative bases: a strong, non-nucleophilic base (Sodium Hydride), a weak inorganic base (Potassium Carbonate), and a weak organic base (Triethylamine).
| Base Type | Representative Base | pKa of Conjugate Acid | Key Characteristics | Expected Efficacy |
| Strong, Non-nucleophilic | Sodium Hydride (NaH) | ~35 | Irreversibly deprotonates the amide, highly reactive. | High yield in aprotic solvents, potential for side reactions if substrate is not stable to strong base. |
| Weak, Inorganic | Potassium Carbonate (K₂CO₃) | 10.3 | Heterogeneous, mild, and cost-effective. | Moderate to good yields, often requires elevated temperatures and longer reaction times. |
| Weak, Organic | Triethylamine (Et₃N) | 10.7 | Homogeneous, acts as an acid scavenger. | Generally lower yields for N-alkylation; more effective as an acid scavenger in acylation reactions. |
Strong, Non-Nucleophilic Bases: The Case of Sodium Hydride (NaH)
Strong bases like sodium hydride are capable of deprotonating the amide nitrogen of this compound, forming a highly nucleophilic amide anion.[1] This significantly enhances the rate of subsequent substitution reactions.
Mechanism:
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} caption { label="Mechanism with a strong, non-nucleophilic base." fontsize=10 fontcolor="#202124" }
This approach is particularly effective for less reactive nucleophiles. However, the high reactivity of the amide anion can also lead to side reactions, such as elimination or decomposition, if the reaction conditions are not carefully controlled.
Weak, Inorganic Bases: The Utility of Potassium Carbonate (K₂CO₃)
Potassium carbonate is a widely used, mild, and economical base. In reactions involving this compound, it typically functions as an acid scavenger, neutralizing the HBr generated during the substitution reaction. It can also facilitate the reaction by interacting with the nucleophile.
Mechanism:
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} caption { label="Mechanism with a weak, inorganic base." fontsize=10 fontcolor="#202124" }
This method is generally associated with cleaner reactions and easier workups compared to using strong bases. However, it often requires higher temperatures and longer reaction times to achieve comparable yields.
Weak, Organic Bases: The Role of Triethylamine (Et₃N)
Triethylamine is a common organic base that primarily acts as an acid scavenger.[2][3] Its steric bulk prevents it from acting as a nucleophile itself. While effective in neutralizing the acid byproduct, its basicity is often insufficient to deprotonate the amide nitrogen to a significant extent.
Consequently, for direct N-alkylation of the amide, triethylamine is generally less effective than stronger bases. Its primary utility in the context of this compound is in the initial acylation of 2,3-dimethylaniline with bromoacetyl chloride to form the amide, where it efficiently scavenges the HCl generated.[2][3]
Experimental Protocols
The following are representative protocols for a nucleophilic substitution reaction on this compound using potassium carbonate as the base.
Objective: To synthesize a new derivative of this compound via nucleophilic substitution using a generic nucleophile (Nu-H) and potassium carbonate.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add the nucleophile (Nu-H, 1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
dot graph "" { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Experimental workflow for nucleophilic substitution." fontsize=10 fontcolor="#202124" }
Conclusion
The choice of base is a critical parameter in dictating the outcome of reactions involving this compound. Strong, non-nucleophilic bases like sodium hydride can provide high yields but require careful control to avoid side reactions. Weaker inorganic bases such as potassium carbonate offer a milder and often cleaner reaction profile, albeit sometimes at the cost of reaction time and temperature. Weak organic bases like triethylamine are most suitable as acid scavengers in the synthesis of the starting amide rather than for its subsequent alkylation. A thorough understanding of the interplay between the substrate, nucleophile, and base is paramount for developing efficient and robust synthetic methodologies.
References
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- Bhupathi, G. M., et al. (n.d.). Synthesis and Characterization of Some Novel Acetanilide Derivatives and Evaluation of their Antimicrobial Activity. Research Journal of Pharmacy and Technology.
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- Oliveto, E. P., & Gerold, C. (1951). Acetamide, N-bromo-. Organic Syntheses.
- Various Authors. (n.d.). Friedel–Crafts alkylation of N,N-dimethylaniline.
- Fluorochem. (n.d.). This compound, 95%.
- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964.
- Google Patents. (n.d.). CN101704761A - Synthesis method of mefenamic acid.
- Demircioğlu, Z., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9773–9789.
- Seeman, J. I. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
- Kappe, C. O., et al. (2018). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 20(1), 214-221.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylaniline 97%.
- PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide.
- AA Blocks. (n.d.). N-(2-bromo-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide.
- Mangelinckx, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline.
- Al-Omar, M. A., et al. (2010). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Molecules, 15(5), 3126–3143.
- Google Patents. (n.d.). CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)
- Hergueta, A. R., et al. (2008). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2343.
- MolCore. (n.d.). 2-bromo-N-(3,5-dimethylphenyl)acetamide.
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- Demircioğlu, Z., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9773–9789.
- Jad, Y. E., et al. (2020). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 8(35), 13472–13479.
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A Comparative Guide to N-(2,3-dimethylphenyl)acetamide: Synthesis, Applications, and Alternatives in Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and medicinal chemistry, N-substituted acetamides represent a cornerstone scaffold, integral to the structure of numerous bioactive molecules. Among these, N-(2,3-dimethylphenyl)acetamide emerges as a compound of significant interest, primarily recognized as a key intermediate and a critical impurity in the synthesis of the widely used local anesthetic, lidocaine. This guide provides a comprehensive literature review of N-(2,3-dimethylphenyl)acetamide, offering an in-depth comparison of its synthesis, potential applications, and performance relative to alternative compounds. We will delve into the causality behind experimental choices in its synthesis and explore the broader therapeutic potential of the N-substituted acetamide class, supported by experimental data and detailed protocols.
The Pivotal Role of N-(2,3-dimethylphenyl)acetamide in Lidocaine Synthesis
N-(2,3-dimethylphenyl)acetamide, also known as 2',3'-dimethylacetanilide, holds a primary position in the synthetic pathway of lidocaine, one of the most common local anesthetics. Its formation is a crucial step that dictates the purity and yield of the final active pharmaceutical ingredient (API).
Synthesis of N-(2,3-dimethylphenyl)acetamide: A Critical Acylation Reaction
The synthesis of N-(2,3-dimethylphenyl)acetamide is typically achieved through the N-acylation of 2,3-dimethylaniline. This reaction is a foundational process in organic chemistry, and its efficiency is paramount for the overall success of lidocaine production.
Experimental Protocol: N-Acylation of 2,3-dimethylaniline
This protocol describes a standard laboratory procedure for the synthesis of N-(2,3-dimethylphenyl)acetamide.
Materials:
-
2,3-dimethylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., glacial acetic acid, toluene, or a solvent-free system)
-
A base (e.g., sodium acetate, triethylamine, or pyridine) if using acetyl chloride
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, vacuum flask)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in the chosen solvent.
-
Addition of Acylating Agent: Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.0-1.2 equivalents) to the stirred solution. If using acetyl chloride, the reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials and the solvent used. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by vacuum filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product is then washed with water to remove any water-soluble impurities.
-
Purification: The crude N-(2,3-dimethylphenyl)acetamide is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a pure crystalline solid.[1]
Causality in Experimental Choices:
-
Choice of Acylating Agent: Acetic anhydride is often preferred in industrial settings due to its lower cost and easier handling compared to the more reactive and corrosive acetyl chloride. Acetyl chloride, however, may be used for faster reaction times.
-
Solvent Selection: The choice of solvent can influence reaction rate and product purity. While some procedures utilize a solvent like glacial acetic acid, greener synthetic approaches aim for solvent-free conditions to reduce environmental impact.[2]
-
Use of a Base: When using acetyl chloride, a base is crucial to scavenge the hydrochloric acid generated, which would otherwise protonate the starting aniline, rendering it unreactive.
Diagram: Synthesis of N-(2,3-dimethylphenyl)acetamide
Caption: Acylation of 2,3-dimethylaniline.
Isomeric Impurities and Their Significance
In the industrial synthesis of lidocaine, the starting material is typically 2,6-dimethylaniline. However, commercial preparations of dimethylaniline may contain other isomers, such as 2,3-dimethylaniline and 2,4-dimethylaniline. The presence of these isomers leads to the formation of corresponding N-(dimethylphenyl)acetamide impurities, including N-(2,3-dimethylphenyl)acetamide.
| Impurity | Structure | Significance in Lidocaine Synthesis |
| N-(2,6-dimethylphenyl)acetamide | Target Intermediate | The desired precursor for lidocaine. |
| N-(2,3-dimethylphenyl)acetamide | Isomeric Impurity | Can be carried through the synthesis to form an isomeric analog of lidocaine, impacting the purity of the final drug product. |
| N-(2,4-dimethylphenyl)acetamide | Isomeric Impurity | Similar to the 2,3-isomer, its presence leads to an undesired lidocaine analog. |
| N-(2,5-dimethylphenyl)acetamide | Isomeric Impurity | Another potential impurity affecting the final product's purity. |
The control of these isomeric impurities is a critical aspect of quality control in pharmaceutical manufacturing. The structural similarity of these isomers can make their separation from the desired N-(2,6-dimethylphenyl)acetamide challenging.
Beyond Lidocaine: Exploring the Broader Applications of the N-Substituted Acetamide Scaffold
While N-(2,3-dimethylphenyl)acetamide is primarily associated with lidocaine synthesis, the broader class of N-substituted acetamides exhibits a wide range of biological activities. This suggests that N-(2,3-dimethylphenyl)acetamide itself, or its derivatives, could have untapped therapeutic potential.
Enzyme Inhibition
N-substituted acetamides are a common motif in the design of enzyme inhibitors. The acetamide group can participate in hydrogen bonding interactions with amino acid residues in the active site of an enzyme, leading to inhibition.
For example, various N-substituted sulfamoylacetamides have been synthesized and shown to be moderate inhibitors of α-chymotrypsin.[3][4] This serine protease is involved in various physiological and pathological processes, making its inhibitors potential therapeutic agents. While N-(2,3-dimethylphenyl)acetamide was not specifically tested in these studies, the findings highlight the potential of the N-substituted acetamide scaffold for enzyme inhibition.
Diagram: General Mechanism of Enzyme Inhibition
Caption: Competitive enzyme inhibition model.
Anticancer Activity
The N-substituted acetamide moiety is present in several compounds with demonstrated anticancer activity. The nature and position of substituents on the phenyl ring can significantly influence their cytotoxic effects. For instance, studies on N-(substituted phenyl)-2-((3-substituted sulfamoyl)phenyl)acetamide derivatives have shown that compounds with substitutions at the ortho and para positions of the phenyl rings can exhibit increased potency against cancer cell lines like A549 (lung) and HeLa (cervical).[5]
Herbicidal and Fungicidal Activity
The acetamide chemical class is well-represented in the agrochemical industry. Several commercial herbicides, such as acetochlor and alachlor, are chloroacetamides. These compounds typically act by inhibiting the synthesis of very long-chain fatty acids in plants.[6]
Furthermore, various N-aryl acetamide derivatives have been investigated for their fungicidal properties. For example, 2-chloro-N-phenylacetamide has shown inhibitory activity against fluconazole-resistant Candida species.[7] Another study reported the synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives. While specific data for N-(2,3-dimethylphenyl)acetamide in these applications is scarce, the general activity of the acetamide class suggests a potential avenue for future research.
Alternatives to N-(2,3-dimethylphenyl)acetamide and Related Compounds
Given that the primary role of N-(2,3-dimethylphenyl)acetamide is as an intermediate in lidocaine synthesis, the concept of "alternatives" can be viewed from two perspectives: alternatives in the synthesis of lidocaine and its analogs, and alternatives to the broader class of N-substituted acetamides in various therapeutic applications.
Alternative Synthetic Routes in Drug Manufacturing
In the context of lidocaine synthesis, greener and more efficient synthetic methods are continually being explored. Some modern approaches aim to reduce the number of steps and the use of hazardous reagents. For example, alternative methods for the acylation of anilines that are solvent-free or use catalytic reagents are being developed.[2]
Alternatives in Local Anesthesia
For patients who may have allergies or other contraindications to lidocaine, a variety of alternative local anesthetics are available. These can be broadly categorized into amides and esters.
| Anesthetic Class | Examples | Key Characteristics |
| Amides | Mepivacaine, Bupivacaine, Ropivacaine | Generally have a longer duration of action and a lower incidence of allergic reactions compared to esters.[8] |
| Esters | Procaine (Novocain), Tetracaine | Metabolized in the plasma by pseudocholinesterase; have a higher potential for allergic reactions due to the metabolite para-aminobenzoic acid (PABA).[8] |
The choice of an alternative local anesthetic depends on the specific clinical situation, including the required duration of anesthesia and the patient's medical history.
Conclusion and Future Perspectives
N-(2,3-dimethylphenyl)acetamide, while a seemingly simple molecule, plays a critical role as a synthetic intermediate and a monitored impurity in the pharmaceutical industry. Its primary application is intrinsically linked to the production of lidocaine. However, the broader family of N-substituted acetamides demonstrates a remarkable diversity of biological activities, from enzyme inhibition to anticancer and agrochemical applications.
Future research into N-(2,3-dimethylphenyl)acetamide could explore its potential bioactivity in these areas. Structure-activity relationship (SAR) studies, guided by the extensive literature on other N-substituted acetamides, could lead to the discovery of novel therapeutic agents. Furthermore, the development of more sustainable and efficient synthetic routes for N-(2,3-dimethylphenyl)acetamide and its analogs remains an important goal for industrial and environmental chemists. This comprehensive guide serves as a foundational resource for researchers and professionals seeking to understand and expand the applications of this versatile chemical entity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(2,3-dimethylphenyl)acetamide
The proper management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-bromo-N-(2,3-dimethylphenyl)acetamide, a compound commonly used in synthetic chemistry and drug development. Adherence to these protocols is essential for protecting laboratory personnel, the broader community, and the environment.
Hazard Assessment and Chemical Profile
Before handling this compound, a thorough understanding of its hazard profile is critical. This compound is a halogenated organic substance with specific risks that inform its handling and disposal procedures.
GHS Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
Chemical Incompatibilities: While specific incompatibility data for this compound is not extensively documented, general principles for halogenated amides and brominated compounds should be applied. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Reactions with incompatible materials can be violent and may produce toxic fumes.[4][5][6][7]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, all operations, including disposal, must be conducted with appropriate personal protective equipment and within designated engineering controls.
-
Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary to prevent skin exposure.[1]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the section above.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[8] Avoid actions that could generate dust.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: The container with the collected spill debris must be treated as hazardous waste and disposed of according to the procedures detailed below.
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12][13]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound is a halogenated organic compound and must be collected as such.[11][14]
Waste Segregation Table:
| Waste Type | Appropriate Container | Incompatible with |
| Solid this compound | Labeled, sealed, and chemically compatible container. | Strong oxidizing agents, strong acids, strong bases. |
| Contaminated Labware (e.g., weighing boats, gloves) | Lined container for solid hazardous waste. | Incompatible chemical residues. |
| Solutions of this compound | Labeled, sealed, and chemically compatible container for halogenated organic liquid waste. | Strong oxidizing agents, strong acids, strong bases, non-halogenated solvents.[11] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
-
Container Selection: Choose a waste container that is in good condition, compatible with halogenated organic compounds, and has a secure, threaded cap.[11][12][15]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[11][15] The label must include:
-
Waste Collection:
-
Perform all waste collection activities within a chemical fume hood.[16]
-
For solid waste, carefully transfer the material into the designated container, minimizing dust generation.
-
For liquid waste, pour carefully into the designated container. Do not leave funnels in the container.[15]
-
Keep the waste container closed at all times except when actively adding waste.[11][12][15]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[17][18]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[15][18]
-
Ensure secondary containment is used for liquid waste containers.[12][18]
-
Segregate the halogenated waste container from incompatible materials, particularly acids and bases.[14][15]
-
-
Disposal Request:
Regulatory Compliance
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories under 40 CFR Part 262, Subpart K.[19] It is imperative to be familiar with and adhere to both these federal standards and your institution-specific Laboratory Management Plan.
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Navigating the Safe Handling of 2-bromo-N-(2,3-dimethylphenyl)acetamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-bromo-N-(2,3-dimethylphenyl)acetamide (CAS No. 349120-89-4). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The protocols outlined below are designed to be a self-validating system, integrating established safety principles with the specific hazard profile of this compound.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Based on available safety data sheets (SDS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] The signal word for this chemical is "Warning".[1] A thorough understanding of these hazards is the foundation of a robust safety plan.
Hazard Identification Summary:
| Hazard Statement | GHS Classification | Key Recommendations |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Avoid contact with skin. Wear protective gloves and clothing.[1][2] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Wear eye and face protection.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][2] |
While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with the assumption that it may have other harmful effects.[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in chemical handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is the recommended primary engineering control to minimize the inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required.[4][8] Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility chart for the specific type of glove being used. Gloves must be inspected before each use and disposed of properly after handling the compound.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6][8] For larger quantities or tasks with a higher risk of exposure, a complete protective suit may be necessary.
-
-
Respiratory Protection: If work cannot be conducted in a chemical fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[9] The type of respirator will depend on the potential concentration of the airborne contaminant.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE Selection Workflow
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Handling Checklist
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Confirm the location and accessibility of the eyewash station and safety shower.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Prepare the Work Area: Designate a specific area for handling the compound. Ensure the area is clean and uncluttered.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to prevent the release of dust.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust. Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Remove PPE: Remove PPE in the designated area, being careful to avoid contaminating yourself.
-
Hand Washing: Wash hands again after removing PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[3][4] Seek immediate medical attention.[4]
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[1][3] Do not allow the product to enter drains or waterways.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
The following diagram outlines the disposal workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
